(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427422 | |
| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76944-95-1 | |
| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76944-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate basic properties
An In-depth Technical Guide to the Core Basic Properties of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a chiral derivative of ε-caprolactam, is a pivotal intermediate in modern medicinal chemistry and organic synthesis. Its structure, featuring a seven-membered lactam ring, a stereocenter, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a versatile building block for constructing complex, nitrogen-containing heterocyclic compounds, peptidomimetics, and enzyme inhibitors.[1] This guide offers a detailed exploration of the fundamental physicochemical and, most critically, the basic properties of this compound. Understanding its basicity is not merely an academic exercise; it is essential for predicting its reactivity, designing synthetic routes, developing purification strategies, and formulating stable drug candidates. We will dissect the electronic and structural factors that govern its behavior as a base, detail its reactivity under acidic and basic conditions, and provide validated experimental protocols for its handling and synthetic manipulation.
Physicochemical Characteristics
A foundational understanding of this compound begins with its key physical and chemical properties. These parameters influence its solubility, stability, and handling requirements in a laboratory setting.
| Property | Value | Source |
| CAS Number | 76944-95-1 | [2][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 228.29 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 417.7 ± 34.0 °C (at 760 mmHg) | [1][3] |
| Predicted Density | 1.09 g/cm³ | [3] |
| Predicted pKa | 11.05 ± 0.20 (for the conjugate acid) | [3] |
| Solubility | Soluble in organic solvents due to the hydrophobic tert-butyl group. | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][3] |
Analysis of Molecular Basicity
The term "basic properties" refers to the ability of a molecule to accept a proton (act as a Brønsted-Lowry base) or donate an electron pair (act as a Lewis base). In this compound, several heteroatoms possess lone pairs of electrons, but their ability to function as a base is profoundly influenced by the molecular architecture, particularly resonance and inductive effects.
Potential Basic Centers
The molecule has four potential sites for protonation: the lactam nitrogen, the lactam oxygen, the carbamate nitrogen, and the carbamate carbonyl oxygen.
-
Lactam Nitrogen (N-H): This nitrogen is part of an amide functional group (a cyclic amide, or lactam). Its lone pair is significantly delocalized into the adjacent carbonyl group through resonance. This delocalization renders the lactam nitrogen essentially non-basic and non-nucleophilic.
-
Carbamate Nitrogen (N-H): The primary function of the tert-butoxycarbonyl (Boc) group is to "protect" the amine by drastically reducing its basicity and nucleophilicity.[5][6] Similar to the lactam, the lone pair on this nitrogen is delocalized into the carbamate carbonyl, making it a very poor proton acceptor.
-
Carbamate Carbonyl Oxygen (C=O): While the lone pairs on this oxygen are available, protonation at this site is less favorable than at the lactam oxygen. The delocalization within the carbamate group makes it a weak Lewis base.
-
Lactam Carbonyl Oxygen (C=O): This is the most basic site on the molecule. The basicity of lactams is influenced by ring size. In the seven-membered ε-caprolactam ring, the ring strain is less of a destabilizing factor compared to smaller β-lactams (four-membered rings).[7] Protonation on the oxygen allows for resonance stabilization where the positive charge is shared with the nitrogen atom. This delocalization makes the conjugate acid more stable, and therefore, the parent lactam more basic than smaller, more strained lactam systems.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Stability Under Basic Conditions
Both the carbamate and the lactam functionalities are generally stable under mild to moderately basic conditions.
-
Carbamate: While carbamates can be hydrolyzed, this typically requires harsh conditions (e.g., strong base and heat) that are not common in standard synthetic protocols. [8]* Lactam: The amide bond of the lactam is also resistant to cleavage. Base-catalyzed hydrolysis is possible but generally requires more forcing conditions than for a comparable ester.
This differential stability is key to its role as a building block, allowing chemists to perform reactions on other parts of a larger molecule without disturbing the protected amine or the lactam ring.
Experimental Protocols
Adherence to proper handling and reaction protocols is critical for safety, efficacy, and reproducibility.
Safe Handling and Storage
As a standard for carbamate-containing compounds, appropriate safety measures must be observed.
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure easy access to an eyewash station and safety shower. [9]2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133). [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not inhale the substance. [9]4. Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place. [1][3]Storing in a desiccator with a drying agent can prevent potential hydrolysis over long periods. [8]
Standard Protocol for Boc Deprotection
This protocol describes a typical procedure for removing the Boc group to liberate the free amine, a common subsequent step in its synthetic application.
Caption: Experimental workflow for a standard Boc deprotection.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a strong acid, typically trifluoroacetic acid (TFA, 2-5 equivalents) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). [10]3. Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude product is the ammonium salt of the deprotected amine. It can be used as is or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.
Applications in Drug Development
The value of this compound lies in its identity as a chiral synthetic intermediate. The defined (S)-stereochemistry is crucial for creating enantiomerically pure final compounds, which is a regulatory and efficacy requirement for most modern pharmaceuticals. It is used in the synthesis of:
-
Biologically Active Compounds: It serves as a precursor for molecules targeting central nervous system disorders. [1]* Peptidomimetics and Enzyme Inhibitors: Its structure provides a rigid scaffold that can mimic peptide turns or fit into the active sites of enzymes. [1]* Chiral Nitrogen-Containing Heterocycles: It is a valuable starting material for building more complex ring systems used in drug discovery. [1] The carbamate group is a common structural motif in many approved drugs, where it can act as a stable linker or a pharmacologically active component. [11]The ability to selectively deprotect the amine under acidic conditions allows for its incorporation into complex synthetic pathways, making this compound a reliable and indispensable tool for medicinal chemists.
References
- Wan, P., Madro, T. A., & Yates, K. (2018). Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Source not further specified.
- [Basicity of Lactams & Lactones]. (2021, August 9). YouTube.
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
- CymitQuimica. (n.d.). CAS 76944-95-1: tert-butyl [(3S)
- [Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet]. (2024, August 23). Source not further specified.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Various Authors. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- [Adding Boc Group Mechanism | Organic Chemistry]. (2021, September 1). YouTube.
- ChemicalBook. (n.d.). (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.
- Chemos GmbH & Co.KG. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- ChemicalBook. (n.d.). (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER Product Description. ChemicalBook.
- BenchChem. (n.d.).
- Al-Majdoub, Z. M., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 3. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate CAS number 76944-95-1
An In-Depth Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
CAS Number: 76944-95-1 Prepared by: Gemini, Senior Application Scientist
Introduction: A Cornerstone Chiral Building Block
This compound is a vital chiral intermediate in modern medicinal chemistry and pharmaceutical development.[1][2] Identified by its CAS number 76944-95-1, this compound is also known by synonyms such as L-(-)-3-N-Boc-amino-2-azepanone and L-(-)-N-α-Boc-Amino-ε-caprolactam.[3][4] Structurally, it is a derivative of caprolactam, a seven-membered cyclic amide, featuring a stereospecific amine at the 3-position. This amine is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is fundamental to its utility.
The precise (S) stereochemistry at the chiral center is critical, as biological systems are exquisitely sensitive to molecular geometry; this configuration is often essential for the target engagement and efficacy of the final active pharmaceutical ingredient (API).[3] The Boc protecting group provides robust stability under a wide range of synthetic conditions while allowing for facile, clean removal under acidic protocols. This strategic combination of a defined chiral core and an orthogonal protecting group makes it an invaluable asset in the multi-step synthesis of complex, high-value molecules, including peptidomimetics and enzyme inhibitors.[2][5]
Section 1: Physicochemical and Structural Properties
A thorough understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis and process development. The tert-butyl group imparts significant hydrophobic character, enhancing its solubility in common organic solvents.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][6][7] |
| Molecular Weight | 228.29 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 417.7 ± 34.0 °C (Predicted) | [6][8] |
| Density | ~1.09 g/cm³ (Predicted) | [6] |
| Recommended Storage | 2-8°C, Sealed in a dry environment | [6] |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C(=O)NCCCC1 | [7] |
| InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1 | [3] |
Section 2: Synthesis and Mechanistic Rationale
The asymmetric synthesis of this intermediate is a critical process, leveraging the chiral pool for an efficient and stereoselective route. The most common strategy begins with the naturally occurring and readily available amino acid, L-lysine.
Synthetic Workflow Overview
The transformation from L-lysine to the target molecule involves two primary stages: the intramolecular cyclization to form the chiral lactam core, followed by the strategic protection of the α-amino group.
Detailed Experimental Protocols
Part A: Synthesis of (S)-α-amino-ε-caprolactam [9] Causality: L-lysine is the ideal starting material as it is an inexpensive, enantiomerically pure source of the required carbon backbone and stereocenter.[10] The use of a high-boiling solvent (hexanol) and a Dean-Stark trap is critical for driving the intramolecular condensation by removing the water byproduct, thereby pushing the equilibrium towards lactam formation.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-lysine hydrochloride (1.0 eq), sodium hydroxide (1.0 eq), and hexanol (approx. 0.25 M concentration).
-
Cyclization: Heat the suspension to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 8-12 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The byproduct, NaCl, will precipitate. Filter the suspension to remove the salt.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the hexanol. The crude (S)-α-amino-ε-caprolactam can be purified or used directly in the next step after a suitable workup, such as acidification and recrystallization to form the hydrochloride salt, followed by neutralization.
Part B: Boc-Protection of (S)-α-amino-ε-caprolactam [11][12] Causality: The Boc group is installed using di-tert-butyl dicarbonate ((Boc)₂O), a highly effective and safe electrophilic source of the Boc moiety.[12] The reaction is a nucleophilic acyl substitution where the primary amine of the caprolactam attacks a carbonyl carbon of (Boc)₂O. A non-nucleophilic base like triethylamine (TEA) is required to neutralize the protonated amine intermediate formed during the reaction, driving it to completion.
-
Reaction Setup: Dissolve (S)-α-amino-ε-caprolactam (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (1.1-1.2 eq) to the solution and stir.
-
Boc₂O Addition: Cool the mixture to 0°C using an ice bath. Add di-tert-butyl dicarbonate (1.05-1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the title compound as a white to off-white solid.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized material. A multi-technique approach ensures a comprehensive characterization.
Analytical Workflow
Spectroscopic and Chromatographic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument. Expected Data:[13][14]
-
¹H NMR: A sharp, high-intensity singlet integrating to 9 protons around δ 1.4-1.5 ppm (the tert-butyl group of Boc); a series of complex multiplets in the δ 1.2-3.6 ppm range corresponding to the methylene protons of the azepane ring; a multiplet for the chiral proton at C3; and one or two broad singlets for the N-H protons of the carbamate and lactam.
-
¹³C NMR: Resonances around δ 175-180 ppm (lactam C=O) and δ 155-157 ppm (carbamate C=O); a signal around δ 79-80 ppm for the quaternary carbon of the Boc group, and a signal around δ 28.4 ppm for the three equivalent methyl carbons of the Boc group; several signals corresponding to the carbons of the azepane ring.
Mass Spectrometry (MS) Protocol: Prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. Expected Data:[15]
-
The primary ion observed will be the protonated molecular ion [M+H]⁺ at an m/z of approximately 229.15.
-
Common fragments may include loss of isobutylene ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺).
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. Expected Data:[14]
-
N-H stretching vibrations around 3300-3400 cm⁻¹.
-
Strong C=O stretching absorptions for the lactam carbonyl (around 1650-1680 cm⁻¹) and the carbamate carbonyl (around 1690-1710 cm⁻¹).
-
C-N stretching and N-H bending vibrations in the 1500-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment Protocol: Develop a reversed-phase HPLC method to determine purity and detect any related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.[13] Acceptance Criteria: For use as a pharmaceutical intermediate, purity should typically be >98%, with specific limits on any single impurity.
Section 4: Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a precursor to β-amino acid derivatives, which are prevalent motifs in pharmacologically active molecules.[16][17][18] The caprolactam ring serves as a constrained scaffold that can mimic peptide turns or present substituents in a well-defined spatial orientation for optimal interaction with biological targets.
Role as a Key Intermediate
This compound is a key intermediate in the synthesis of various therapeutic agents. Its structure is particularly relevant to the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. While multiple synthetic routes exist, building blocks with this core chiral structure are central to the assembly of molecules like Omarigliptin .[19][20][21]
The synthetic utility stems from the ability to perform further chemical transformations on the lactam ring or, more commonly, to deprotect the amine and elongate the molecule, incorporating it into a larger, more complex structure. The acid-labile nature of the Boc group allows for its selective removal without affecting other sensitive functional groups that may be present.[5]
Section 5: Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on the Globally Harmonized System (GHS), this compound presents moderate hazards.
-
GHS Pictogram: GHS07 (Exclamation Mark)[22]
-
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: [1][23]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[6]
References
- (S)-Tert-Butyl (2-Oxoazepan-3-Yl)
- (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER Properties. Alichem. [Link]
- 3-Bromo-5-methylbenzamide Safety Inform
- This compound Product Description. MySkinRecipes. [Link]
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- A Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds for the synthesis of β-amino acid derivatives. National Institutes of Health (NIH). [Link]
- Process for the preparation of key intermediates of omarigliptin.
- Process for the preparation of key intermediates of omarigliptin.
- Tert-butyl n-(2-oxoazepan-3-yl)
- Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. [Link]
- A preparation method of Omarigliptin.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Synthesis of β-Amino Acids and Deriv
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- Synthetic method for omarigliptin.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
Sources
- 1. 76944-95-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER price,buy (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER - chemicalbook [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 16. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 17. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 19. EP2997008B1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]
- 20. WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]
- 21. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]
- 22. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]
- 23. 1007578-82-6化工百科 – 960化工网 [m.chem960.com]
A Comprehensive Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, has emerged as a valuable intermediate in the field of medicinal chemistry and drug development. Its rigid, seven-membered lactam core combined with the strategically placed, protected amine functionality makes it a crucial building block for constructing complex molecular architectures with high stereochemical control. This guide provides an in-depth analysis of its chemical structure, synthesis, and applications, with a particular focus on its role in the synthesis of innovative therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid. The molecule incorporates a caprolactam ring, which is a seven-membered cyclic amide, with a tert-butoxycarbonyl (Boc) protected amine group at the chiral center in the (S)-configuration. This Boc protecting group is crucial for its utility in multi-step syntheses, as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 76944-95-1 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| IUPAC Name | tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | [3] |
| Synonyms | L-(-)-3-N-Boc-amino-2-azepanone, (S)-3-(tert-Butoxycarbonylamino)-ε-caprolactam, Carbamic acid, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-, 1,1-dimethylethyl ester | [3] |
| Boiling Point | 417.7±34.0 °C (Predicted) | [4] |
| Density | 1.09 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, Keep in a dry area. | [2][4] |
Structural Elucidation: A Spectroscopic Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogous structures, the following spectral features are predicted:
-
¹H NMR: The proton spectrum is expected to show a characteristic sharp singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm.[5] The protons on the azepane ring would appear as a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton of the carbamate and the N-H of the lactam would likely appear as broad singlets, with their chemical shifts being solvent-dependent.[5]
-
¹³C NMR: The carbon spectrum will be distinguished by the carbamate carbonyl carbon signal around δ 155-156 ppm and the lactam carbonyl at a more downfield position (approx. δ 178 ppm).[4] The quaternary carbon of the Boc group is typically found near δ 80 ppm, and the methyl carbons of the Boc group will produce a strong signal around δ 28 ppm.[5] The carbons of the caprolactam ring will resonate in the δ 25-55 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
N-H Stretching: A band in the region of 3300-3350 cm⁻¹ corresponding to the N-H groups of the carbamate and the lactam.
-
C=O Stretching: Two distinct, strong absorption bands are expected. The lactam carbonyl stretch typically appears around 1630–1650 cm⁻¹, while the carbamate carbonyl stretch is found at a higher wavenumber, approximately 1700-1725 cm⁻¹.
-
C-N Stretching: Bands in the fingerprint region will correspond to the various C-N bonds within the molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (MW: 228.29), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass.
-
Predicted [M+H]⁺: 229.1547
-
Predicted [M+Na]⁺: 251.1366
Synthesis and Reaction Mechanism
The primary route for the synthesis of this compound involves the protection of the primary amine of (S)-3-amino-azepan-2-one (also known as (S)-α-amino-ε-caprolactam) with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic pathway from L-Lysine to the title compound.
Preparation of the Precursor: (S)-α-Amino-ε-caprolactam
The chiral precursor, (S)-α-amino-ε-caprolactam, is typically synthesized from the readily available amino acid, L-lysine.[6]
Protocol 1: Synthesis of (S)-α-Amino-ε-caprolactam from L-Lysine Hydrochloride [6]
-
A mixture of L-lysine hydrochloride and sodium hydroxide in a high-boiling solvent like hexanol is heated to reflux.
-
Water is removed azeotropically using a Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
After cooling, the byproduct, sodium chloride, is removed by filtration.
-
The filtrate is concentrated, and the crude product is dissolved in water.
-
Acidification with concentrated HCl followed by partial concentration and cooling induces crystallization, affording the hydrochloride salt of the product.
-
The free base is obtained by treating the hydrochloride salt with a base (e.g., NaOH) in a solvent like methanol, followed by filtration of the salt and evaporation of the solvent.
Boc Protection of (S)-α-Amino-ε-caprolactam
The protection of the primary amine is a standard procedure in organic synthesis.[7][8]
Protocol 2: Synthesis of this compound
-
(S)-α-Amino-ε-caprolactam is dissolved in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
A base, typically triethylamine (TEA) or sodium hydroxide, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O), usually 1.0 to 1.2 equivalents, is added to the reaction mixture, which is then stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by flash chromatography on silica gel, to yield the pure this compound.
The causality behind this experimental design lies in the nucleophilicity of the primary amine of the caprolactam, which attacks one of the electrophilic carbonyl carbons of Boc₂O. The base serves to neutralize the protonated amine intermediate and any acidic byproducts, driving the reaction to completion.
Applications in Drug Discovery and Development
The primary utility of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. Its structure is particularly suited for developing peptidomimetics and enzyme inhibitors.
Key Intermediate in the Synthesis of Omarigliptin
A notable application is in the synthesis of Omarigliptin , a potent and long-acting dipeptidyl peptidase-IV (DPP-4) inhibitor used for the treatment of type 2 diabetes. The caprolactam moiety of the title compound forms a core part of the final drug structure. The synthesis of Omarigliptin involves coupling a derivative of this compound with other complex heterocyclic fragments, followed by deprotection of the Boc group and subsequent modifications. The stereochemistry at the C3 position of the caprolactam ring, originating from the title compound, is critical for the drug's efficacy and binding to the DPP-4 enzyme.
Caption: Role as a key intermediate in Omarigliptin synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses or goggles).[2]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, it is advisable to consult a physician.[2]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[2][4]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2]
Conclusion
This compound is a synthetically versatile and highly valuable chiral building block. Its straightforward synthesis from L-lysine and the stability of the Boc protecting group make it an accessible and reliable intermediate for complex organic synthesis. Its critical role in the production of pharmaceuticals like Omarigliptin underscores its importance to the drug development industry. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.
References
- Supporting Information for "Environmentally Benign N-Boc Protection of Amines under Solvent- and Catalyst-Free Conditions". Synlett, 2007, (5), 0806-0808.
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
- The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]
- Angene Chemical. Safety Data Sheet for (S)-tert-Butyl (2-oxoazepan-3-yl)
- Google Patents.
- Google Patents.
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Chiral Building Block: A Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Abstract
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral caprolactam derivative, has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural scaffold, featuring a stereodefined amine protected by a tert-butyloxycarbonyl (Boc) group on a seven-membered lactam ring, renders it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound. We will delve into the scientific rationale underpinning its development, detail robust synthetic protocols, and present its applications in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.
Introduction: The Strategic Importance of Chiral Lactams in Drug Discovery
Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics. The incorporation of chirality into these scaffolds exponentially increases their chemical diversity and allows for precise stereochemical interactions with biological targets. This compound (Figure 1) is a prime example of a chiral lactam designed for modular synthesis. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent chemical transformations, while the lactam ring offers a conformationally constrained backbone. This combination makes it a sought-after intermediate for constructing peptidomimetics and enzyme inhibitors.[1][2]
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Discovery and Historical Context: A Convergence of Synthetic Strategies
While a single seminal publication detailing the "discovery" of this compound is not apparent, its emergence can be understood as a logical progression at the intersection of two key areas of organic synthesis: the utilization of the chiral pool and the development of amine protecting groups.
The Chiral Pool Approach: Harnessing Nature's Stereochemistry
The most direct synthetic precursor to the title compound is (S)-3-aminoazepan-2-one. The development of efficient routes to this chiral lactam was a critical antecedent. Early and ongoing synthetic efforts have leveraged the "chiral pool," using readily available, enantiomerically pure natural products as starting materials.[3] In this case, the natural amino acid L-lysine is the ideal starting material.
The intramolecular cyclization of L-lysine to form (S)-3-aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a well-established transformation. This reaction is typically achieved by heating L-lysine or its hydrochloride salt in a high-boiling solvent, which drives the condensation and subsequent cyclization.
The Boc Protecting Group Revolution
The second critical development was the advent of the tert-butyloxycarbonyl (Boc) protecting group, first reported by Louis A. Carpino in 1957.[4] The Boc group's utility stems from its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6] This "orthogonality" revolutionized peptide synthesis and became a cornerstone of modern organic synthesis, allowing for the selective protection and deprotection of amino functionalities in complex molecules.[4][7]
The discovery of this compound can therefore be seen as the judicious application of Boc protection chemistry to the readily accessible chiral intermediate, (S)-3-aminoazepan-2-one. This created a stable, enantiomerically pure building block poised for use in multi-step syntheses within drug discovery programs.
Synthesis and Methodologies
The synthesis of this compound is a two-stage process: the formation of the chiral lactam from L-lysine, followed by the protection of the α-amino group.
Stage 1: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine
The intramolecular cyclization of L-lysine is the key step in forming the caprolactam ring. Various methods have been reported, with the primary variable being the choice of solvent and reaction conditions.
Table 1: Comparison of Reaction Conditions for the Cyclization of L-Lysine
| Starting Material | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-lysine hydrochloride | 1-Pentanol | Al₂O₃ | 137 | 4 | ~96 | [8] |
| L-lysine hydrochloride | 1-Butanol | Al₂O₃ | 117 | 6 | ~92 | [8] |
| L-lysine hydrochloride | 1,2-Propanediol | None | 187 | 2 | ~96 | [8] |
| L-lysine hydrochloride | 1-Hexanol | None | 157 | 8 | ~89 | [8] |
Experimental Protocol: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-lysine hydrochloride (1.0 eq) and 1-pentanol (or another suitable high-boiling solvent).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solvent. Collect the solid by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.
-
Dry the solid under vacuum to yield (S)-3-aminoazepan-2-one hydrochloride.
Workflow for the synthesis of the chiral lactam precursor.
Stage 2: Boc Protection of (S)-3-Aminoazepan-2-one
The protection of the primary amine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Suspend (S)-3-aminoazepan-2-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.2 eq), to neutralize the hydrochloride and create basic conditions.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Workflow for the Boc protection of the chiral lactam.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility lies in the ability to deprotect the amine and elaborate the structure through peptide couplings, alkylations, or other amine-based transformations. The caprolactam scaffold provides a rigid framework that can mimic peptide turns or interact with specific binding pockets of enzymes. It is particularly valuable in the development of peptidomimetics and inhibitors of enzymes such as proteases and kinases.
Conclusion
The discovery and development of this compound represent a classic example of synthetic strategy in medicinal chemistry. By combining the principles of chiral pool synthesis with the robust and versatile Boc protection methodology, a valuable and highly adaptable chiral building block was created. Its continued use in drug discovery programs underscores the importance of fundamental synthetic chemistry in the development of novel therapeutics. This guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and its significance in the field, offering a valuable resource for researchers and scientists.
References
- (S)-3-Aminoazepan-2-one. (n.d.). LookChem.
- This compound. (n.d.). MySkinRecipes.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- What is the protection of BOC in organic synthesis processes? (2022, August 4). Quora.
- Dual protection of amino functions involving Boc. (2013). RSC Advances, 3(40), 18256-18283. [Link]
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2014). Organic Letters, 16(21), 5744-5747. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Medicinski Glasnik, 18(1). [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Molecules, 22(5), 719. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate: A Chiral Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Chiral Scaffolds in Drug Discovery
In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] This principle has driven the pharmaceutical industry towards the development of chiral drugs, either through "chiral switching" from existing racemates or, more commonly, through the de novo synthesis of single-enantiomer active pharmaceutical ingredients.[3]
At the heart of this endeavor lies the use of versatile, enantiopure building blocks. These molecules serve as foundational scaffolds upon which complex molecular architectures with precise three-dimensional arrangements can be constructed. One such pivotal building block is tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate . Its IUPAC name correctly identifies the specific stereochemistry and functional groups that make it a valuable intermediate.[4][5][6]
This technical guide provides an in-depth analysis of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate, intended for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, provide a detailed synthetic protocol, and discuss its applications as a strategic intermediate in the synthesis of neuroactive compounds and other complex molecular targets. The inherent chirality and the presence of a protected amine on the seven-membered lactam ring make this compound a key component in the synthesis of peptidomimetics and enzyme inhibitors, particularly those targeting the central nervous system.[7]
Physicochemical and Structural Properties
The utility of a chemical intermediate is largely defined by its physical and chemical characteristics. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility properties, while the chiral center at the C3 position of the azepanone ring is the key feature for its use in asymmetric synthesis.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate | [4][5][6] |
| Synonyms | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, L-(-)-3-N-Boc-amino-2-azepanone, (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | [7] |
| CAS Number | 76944-95-1 | [7] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [4][5][7] |
| Molecular Weight | 228.29 g/mol | [4][5][7] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 417.7 ± 34.0 °C (Predicted) | [4][7] |
| Density | 1.09 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, protect from light | [4][7] |
Synthesis of tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate
The synthesis of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate is achieved through the protection of the primary amine of the chiral precursor, (S)-3-aminoazepan-2-one (also known as L-α-amino-ε-caprolactam). The most common and efficient method for this transformation is the introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
The causality behind this choice of reagent lies in the mild reaction conditions required and the high yields typically achieved. The Boc group is a cornerstone of modern organic synthesis due to its stability in a wide range of chemical environments and its facile removal under acidic conditions, which provides an orthogonal protection strategy in multi-step syntheses.
Below is a representative, self-validating protocol for the synthesis.
Experimental Protocol: N-Boc Protection of (S)-3-Aminoazepan-2-one
This protocol is adapted from a general procedure for the synthesis of the racemic compound and specifies the use of the (S)-enantiomer as the starting material.[4]
Materials:
-
(S)-3-Aminoazepan-2-one (L-α-amino-ε-caprolactam) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirring solution of (S)-3-aminoazepan-2-one (15 g, 0.11 mol) and potassium carbonate (26.7 g, 0.19 mol) in tetrahydrofuran (THF), slowly add di-tert-butyl dicarbonate (25.5 g, 0.11 mol).
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring the reaction for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate). The product should have an Rf value of approximately 0.91.[4]
-
Upon completion of the reaction, remove the insoluble solids by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting white solid is tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate (Expected yield: ~26.4 g, 99%).[4]
Self-Validation: The high yield and the distinct Rf value on TLC provide a straightforward method for validating the success of the reaction. Further characterization by mass spectrometry should show a molecular ion peak at m/z 229 [M+H]⁺.[4]
Caption: Synthetic workflow for the preparation of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate lies in its utility as a chiral intermediate for the synthesis of more complex, biologically active molecules. The azepane scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system.
Role as a Chiral Building Block
The (3S) stereocenter is crucial for the enantioselective synthesis of drug candidates. The biological activity of chiral molecules is often dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors.[1][2][3] Utilizing an enantiomerically pure starting material like tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate ensures that the desired stereochemistry is carried through the synthetic route, avoiding the need for costly and often inefficient chiral separations later in the process.
Applications in the Synthesis of Neuroactive Compounds
The azepane ring system is a core component of various compounds with neurological activity. Research into chiral bicyclic azepanes has revealed potent inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[8] While a direct synthetic lineage from tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate to a specific marketed drug is not prominently documented in peer-reviewed literature, its structural motifs are highly relevant to this area of research.
The Boc-protected amine at the C3 position allows for a variety of chemical modifications. The Boc group can be removed under acidic conditions to reveal the free amine, which can then be further functionalized, for example, by acylation or alkylation, to build more complex molecular structures. This versatility makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a neuroactive compound synthesized from this chiral building block. For instance, a final compound might act as an antagonist at a G-protein coupled receptor (GPCR) involved in neuronal signaling.
Caption: Hypothetical signaling pathway modulated by an azepane-based antagonist.
Conclusion
tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate is a strategically important chiral building block in medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile and readily cleavable Boc-protecting group, makes it an ideal starting material for the enantioselective synthesis of complex molecules, particularly those with potential applications in neuroscience. The synthetic protocol for its preparation is robust, high-yielding, and straightforward, further enhancing its appeal for both academic research and industrial drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate in the drug discovery pipeline is set to increase.
References
- (s)-3-Aminoazepan-2-one. LookChem.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience.
- This compound. MySkinRecipes.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences.
- 3-N-Boc-Amino-epsilon-caprolactam. PubChem.
- tert-Butyl n-(2-oxoazepan-3-yl)carbamate. PubChemLite.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Research Square.
- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate.
- 3-AMINOAZEPAN-2-ONE, (3S)-. precisionFDA.
- The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.
- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E.
- (PDF) tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. ResearchGate.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis.
- Changing the actions of neuroactive drugs by changing brain protein synthesis. Proceedings of the National Academy of Sciences.
- Chiral Chemistry Enables Firms To Try New Twists On Old Drugs. The Scientist.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ole.uff.br [ole.uff.br]
- 4. (+/-)-N-ALPHA-BOC-AMINO-EPSILON-CAPROLACTAM CAS#: 179686-45-4 [amp.chemicalbook.com]
- 5. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Technical Guide
Abstract
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, comprising a stereodefined amine protected by a tert-butyloxycarbonyl (Boc) group on an azepanone scaffold, render it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry. We delve into the causality behind its synthetic routes, provide validated analytical protocols, and explore its role in the development of novel therapeutics.
Table of Contents
-
Introduction
-
Physicochemical Properties
-
Synthesis and Mechanistic Insights
-
Spectroscopic Analysis and Characterization
-
Applications in Drug Discovery
-
References
Introduction
The strategic incorporation of chiral centers and constrained cyclic structures is a cornerstone of modern drug design. This compound (also known as L-(-)-3-N-Boc-amino-ε-caprolactam) embodies these principles, offering a versatile platform for creating sophisticated molecular architectures. The "(S)" designation indicates a specific three-dimensional arrangement at the C3 position of the azepanone ring, which is often critical for achieving selective interactions with biological targets. The Boc protecting group provides a stable yet readily cleavable handle, allowing for controlled, sequential modifications in multi-step syntheses. This guide will illuminate the fundamental properties and advanced applications of this key synthetic intermediate.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 228.29 g/mol | [2][3][4] |
| CAS Number | 76944-95-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 417.7±34.0 °C (Predicted) | [2] |
| Density | 1.09 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4][5] |
The tert-butyl group imparts significant hydrophobic character, enhancing solubility in common organic solvents, while the lactam and carbamate moieties provide sites for hydrogen bonding, influencing its solid-state properties and interactions in solution.
Synthesis and Mechanistic Insights
The synthesis of this compound typically originates from L-lysine, a readily available and inexpensive chiral starting material. The workflow is designed to protect the amines, cyclize the amino acid backbone, and selectively deprotect to yield the target compound.
Experimental Protocol: Synthesis from L-Lysine
-
Step 1: Diamine Protection. L-lysine is first treated with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction protects both the α- and ε-amino groups, yielding Nα,Nε-di-Boc-L-lysine. The use of Boc protection is strategic; it is stable to a wide range of reaction conditions but can be removed under mild acidic conditions.
-
Step 2: Intramolecular Cyclization. The di-protected lysine is then activated at the carboxylic acid, typically using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by an intramolecular nucleophilic attack of the ε-amino group onto the activated carbonyl. This forms the seven-membered azepanone ring. This step is often the most critical, with reaction conditions optimized to favor the intramolecular cyclization over intermolecular polymerization.
-
Step 3: Selective Deprotection. The resulting di-Boc protected lactam is then subjected to selective deprotection. The α-amino Boc group is more sterically hindered and, under carefully controlled acidic conditions (e.g., trifluoroacetic acid in dichloromethane), can be selectively removed, leaving the ε-amino Boc group intact. This selectivity is the cornerstone of the synthesis, providing the desired product.
-
Step 4: Final Boc Protection. The free α-amine is then re-protected with (Boc)₂O to yield the final product, this compound.
Workflow Diagram
Sources
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tert-butyl (2-oxoazepan-3-yl)carbamate - CAS:179686-45-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. 106691-72-9|(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. As a derivative of ε-caprolactam, its unique structure, featuring a stereocenter adjacent to a protected amine and a lactam carbonyl, makes it a valuable intermediate for constructing complex, nitrogen-containing heterocyclic scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical methodologies and practical insights. The following sections are designed to equip researchers with the foundational knowledge required for its effective handling, characterization, and application in drug discovery and development, with a focus on experimental causality and data integrity.
Molecular Identity and Significance
This compound, identified by CAS Number 76944-95-1 , is a carbamate-protected amino lactam.[1][2] The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert, enabling selective chemical transformations at other positions of the azepanone ring. The "(S)" designation signifies a specific stereochemistry at the C3 position, which is often critical for achieving desired biological activity and target specificity in chiral drug molecules.[1]
Its structure is particularly relevant for the synthesis of peptidomimetics and enzyme inhibitors, especially for targets within the central nervous system.[2] The azepane core is a privileged scaffold found in numerous biologically active compounds. Understanding the molecule's physicochemical profile is therefore paramount for predicting its behavior in synthetic reactions, formulation studies, and biological systems.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The functional characteristics of a molecule in both laboratory and physiological settings are dictated by its physicochemical properties. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value / Description | Significance | Reference(s) |
| CAS Number | 76944-95-1 | Unique identifier for the specific (S)-enantiomer. | [1][2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Defines the elemental composition. | [1][2][3] |
| Molecular Weight | 228.29 g/mol | Impacts reaction stoichiometry, diffusion rates, and formulation calculations. | [1][2][3][4] |
| Appearance | White to off-white solid; some suppliers list it as a liquid. | Basic quality control parameter; physical state can depend on purity. | [1][5] |
| Boiling Point | 417.7 ± 34.0 °C (Predicted at 760 mmHg) | Indicates volatility; high value suggests low volatility under standard conditions. | [2][3] |
| Density | 1.09 g/cm³ (Predicted) | Useful for formulation and process chemistry calculations. | [3] |
| Solubility | Soluble in organic solvents. | The hydrophobic tert-butyl group enhances solubility in non-polar solvents.[1] Crucial for selecting appropriate reaction and purification solvents. | [1] |
| Predicted XlogP | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility, which can influence pharmacokinetic properties like membrane permeability. | [6] |
| Storage Conditions | 2-8°C, keep container tightly closed in a dry, well-ventilated place.[2][7] | Essential for maintaining chemical stability and preventing degradation, particularly from moisture. | [2][7] |
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment are critical for any chemical intermediate. While specific, authenticated spectra for this compound are not universally published, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around 1.4-1.5 ppm , integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The protons on the azepane ring would appear as complex multiplets in the aliphatic region (~1.6-3.5 ppm ). The N-H protons of the carbamate and the lactam amide would likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would be defined by key signals: two carbonyl carbons (~155-175 ppm ) for the carbamate and the lactam amide, respectively. The quaternary carbon of the Boc group would appear around 80 ppm , with the corresponding methyl carbons resonating near 28 ppm . The five distinct methylene and methine carbons of the chiral azepane ring would be found in the 25-60 ppm range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Expected Mass: The monoisotopic mass is 228.1474 Da.[6]
-
Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 229.1547 and [M+Na]⁺ at m/z 251.1366.[6]
-
Fragmentation: A characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion is a hallmark of Boc-protected compounds, providing a key diagnostic fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretching: Bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H bonds of the amide and carbamate groups.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .
-
C=O Stretching: Two distinct and strong carbonyl absorption bands are predicted. The carbamate carbonyl typically appears around 1700-1720 cm⁻¹ , while the cyclic amide (lactam) carbonyl will absorb at a lower frequency, typically 1640-1670 cm⁻¹ . The presence of these two peaks is a strong indicator of the intact molecular structure.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physicochemical parameters.
Protocol: Determination of Solubility
Objective: To quantitatively determine the solubility of the compound in various pharmaceutically and synthetically relevant solvents.
Causality: Solubility dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility can hinder reaction kinetics and bioavailability. This protocol uses the equilibrium shake-flask method, a gold standard for its reliability.
Caption: Workflow for solubility determination via the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV with a standard calibration curve or gravimetric analysis after solvent evaporation.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Trustworthiness: This protocol is self-validating through the visual confirmation of excess solid after equilibration, which guarantees that the solution is saturated. The use of a validated analytical method with a calibration curve ensures quantitative accuracy.
Stability, Handling, and Storage
Chemical Stability: The primary point of instability in the molecule is the N-Boc protecting group. It is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which is a feature often exploited for its removal during multi-step synthesis. The lactam ring can be susceptible to hydrolysis under strong basic or acidic conditions, particularly at elevated temperatures.
Handling Precautions: Based on available Safety Data Sheets (SDS) for this compound and related carbamates, standard laboratory precautions are advised.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[7]
-
Hygiene: Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[7]
Storage: To ensure long-term integrity, the compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[2][7] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term archival.
Conclusion
This compound is a well-defined chemical entity whose utility in drug discovery is underpinned by its specific physicochemical properties. Its moderate lipophilicity, solubility in common organic solvents, and the strategic presence of a chemically labile Boc group make it an adaptable and valuable chiral intermediate. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, characterize, and implement this compound in their research endeavors, ensuring both reproducibility and a deeper understanding of its chemical behavior.
References
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
- Thermo Fisher Scientific.
- Supporting Information for Synthetic Communic
- PubChemLite. Tert-butyl n-(2-oxoazepan-3-yl)
- Angene Chemical. Safety Data Sheet - (S)-tert-Butyl (2-oxoazepan-3-yl)
Sources
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. tert-butyl (2-oxoazepan-3-yl)carbamate - CAS:179686-45-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 7. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Solubility Profiling of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are foundational to its potential therapeutic success. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's journey from the laboratory bench to clinical efficacy.[1][2][3] Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, complicating dose selection and potentially leading to therapeutic failure.[1][2] Consequently, a comprehensive understanding and empirical determination of a candidate's solubility profile are not merely procedural steps but critical junctures in the risk-mitigation strategy of any drug development program.[4][5] Early-stage solubility assessment allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts and enabling rational formulation design.[4][5]
This guide provides a detailed technical framework for the solubility characterization of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral synthetic intermediate featuring a protected amine on a caprolactam scaffold. While specific experimental data for this compound is not publicly available[6], its structural motifs—a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar lactam ring—suggest a nuanced solubility profile that warrants a systematic and multi-faceted investigation.[7] This document will not only outline robust experimental protocols but also delve into the causal reasoning behind these methodological choices, empowering researchers to generate and interpret high-fidelity solubility data.
Compound Analysis: Structural Determinants of Solubility
A molecule's solubility is dictated by the interplay of its constituent functional groups and their interactions with a given solvent. This compound (Molecular Formula: C₁₁H₂₀N₂O₃[8]) presents a classic case of amphiphilicity.
-
The Hydrophobic Moiety: The tert-butyl group of the Boc protector is inherently lipophilic, contributing to the molecule's affinity for non-polar, organic solvents.[7] This bulky aliphatic group can shield more polar parts of the molecule, potentially reducing interactions with water.
-
The Hydrophilic Core: The azepan-2-one (ε-caprolactam) ring contains a secondary amide (lactam). The carbonyl oxygen and the N-H proton are capable of acting as hydrogen bond acceptors and donors, respectively. This imparts a degree of polarity and is a key driver for potential aqueous solubility. N-substituted ε-caprolactam derivatives have been noted for their water-soluble characteristics.[9][10]
-
The Carbamate Linker: The carbamate group itself contributes to the polarity of the molecule through its carbonyl and N-H groups, which can engage in hydrogen bonding.
The stereochemistry, denoted by the (S)-configuration, does not directly alter the fundamental solubility but is critical for any subsequent biological interactions and must be maintained and verified throughout analysis.[7] Given these features, it is reasonable to hypothesize that the compound will exhibit moderate solubility in polar organic solvents and limited but critical solubility in aqueous media.
Strategic Solubility Assessment: A Multi-Tiered Approach
A comprehensive solubility profile requires assessment in a variety of solvent systems relevant to the entire drug development pipeline, from initial biological screening to final formulation. We will employ a two-tiered strategy: Thermodynamic (Equilibrium) Solubility and Kinetic (Apparent) Solubility.
Tier 1: Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[5] It is the gold standard for understanding a compound's intrinsic solubility and is crucial for biopharmaceutical classification and formulation development. The shake-flask method, while traditional, remains the most reliable technique for this measurement.[11]
Objective: To determine the maximum dissolved concentration of this compound at equilibrium in various pharmaceutically relevant media.
Materials:
-
This compound (verified purity >98%)
-
HPLC-grade water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), pH ~1.2
-
FaSSIF (Fasted State Simulated Intestinal Fluid)
-
HPLC-grade Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, HPLC vials, HPLC system with UV detector.
Procedure:
-
Preparation: Add an excess of the solid compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl). The excess should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25°C (or 37°C for biorelevant media). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[11] Causality: This extended period is necessary to overcome the kinetic barriers of dissolution, especially for crystalline solids, and to achieve a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration/Centrifugation: To remove any remaining undissolved microparticulates, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. Causality: This step is critical to prevent artificially high concentration readings from suspended solids. Filter selection should be validated for low compound binding.
-
Quantification: Prepare a dilution series of the clear filtrate in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.[12]
Tier 2: Kinetic Solubility Profiling
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer.[5][12] This method is high-throughput and mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.[13] It provides an early warning of potential precipitation issues in screening campaigns. Nephelometry, or light scattering, is an efficient method for this determination.[4][14]
Objective: To rapidly assess the apparent solubility and precipitation potential of the compound in an aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler (recommended)
-
Plate-based nephelometer (e.g., NEPHELOstar® Plus)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Addition: Using an automated liquid handler, rapidly add a fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize co-solvent effects.
-
Measurement: Immediately place the microplate into a nephelometer and measure the light scattering at regular intervals over a period of 1-2 hours.[14] Causality: An increase in light scattering relative to a blank indicates the formation of a precipitate as the compound crashes out of solution.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Visualization of Experimental Workflows
A clear visual representation of the experimental process is essential for protocol adherence and understanding.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) |
| HPLC-Grade Water | ~7.0 | Experimental Value | Calculated Value |
| 0.1 N HCl | 1.2 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| FaSSIF | 6.5 | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| Acetonitrile | N/A | Experimental Value | Calculated Value |
Interpretation:
-
pH-Dependence: The compound lacks readily ionizable groups within the typical physiological pH range. Therefore, significant pH-dependent solubility is not expected. However, empirical testing in acidic and neutral buffers is crucial to confirm this.
-
Biorelevant Media: Solubility in FaSSIF provides a more physiologically relevant measure, as the micelles in this medium can enhance the solubility of lipophilic compounds, offering a better prediction of in vivo dissolution.
-
Organic Solvents: High solubility in solvents like methanol or acetonitrile is expected and provides useful information for synthetic workup and purification, as well as for the preparation of analytical standards.
Table 2: Kinetic Solubility in PBS at 25°C
| Parameter | Value |
| Final DMSO Concentration | 1% |
| Kinetic Solubility Limit (µM) | Experimental Value |
| Time to Precipitation (at 2x Limit) | Experimental Value |
Interpretation: The kinetic solubility value is often lower than the thermodynamic solubility. This discrepancy is important; a low kinetic solubility can be a red flag for compound precipitation in in vitro assays, leading to inaccurate biological data.
Conclusion and Forward Look
This guide provides a comprehensive, rationale-driven framework for the solubility assessment of this compound. By integrating both thermodynamic and kinetic methodologies, researchers can build a robust data package that informs every stage of the drug development process. The structural characteristics of this molecule—a balance of lipophilic and hydrophilic features—make it an exemplary case for the application of this multi-faceted analytical approach. The resulting data will be instrumental in guiding formulation strategies, interpreting biological results, and ultimately, in determining the developability of this and structurally related compounds.
References
- Vertex AI Search. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- PubMed. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharm.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc.
- CymitQuimica. (n.d.). CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate.
- ChemicalBook. (2025). (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER.
- PubChemLite. (n.d.). Tert-butyl n-(2-oxoazepan-3-yl)carbamate.
- ResearchGate. (n.d.). (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ucd.ie [ucd.ie]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 7. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 8. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. rheolution.com [rheolution.com]
A Guide to the Stereochemical Significance of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Modern Drug Development
Abstract
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities.[1][3] This guide provides an in-depth technical exploration of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a pivotal chiral building block. We will dissect the fundamental importance of its (S)-stereoconfiguration, examine robust methodologies for its enantioselective synthesis, detail analytical techniques for verifying its chiral purity, and contextualize its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of how stereochemical control at the intermediate stage dictates the success of a final therapeutic agent.
The Principle of Chirality in Pharmacology: Why Stereochemistry is Paramount
The biological systems of the human body are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, when a chiral drug is introduced, its constituent enantiomers often interact differently with chiral biological targets such as enzymes and receptors.[3][4] This interaction is frequently analogized to a key fitting into a lock; the specific 3D shape of the drug molecule is crucial for a precise and effective binding event.[2]
The two enantiomers of a chiral drug can possess distinct pharmacological profiles:[3]
-
Eutomer: The enantiomer with the desired therapeutic activity.
-
Distomer: The enantiomer that may be less active, inactive, or, in some cases, responsible for undesirable side effects or toxicity.[2]
The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical need to control stereochemistry in pharmaceuticals.[2] Therefore, the development of single-enantiomer drugs has become a dominant trend in the pharmaceutical industry, driven by the potential for improved therapeutic indices, simpler pharmacokinetics, and reduced drug interactions.[3][5] This imperative creates a high demand for enantiomerically pure chiral intermediates, or "building blocks," which serve as the foundational components for constructing complex drug molecules.[5][6][7][8]
Caption: Differential binding of enantiomers to a chiral biological receptor.
Profile of a Key Chiral Building Block: this compound
This compound is a derivative of ε-caprolactam, a seven-membered cyclic amide.[9] Its structure is characterized by a stereocenter at the C3 position of the azepane ring, with the amine functional group protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common acid-labile protecting group in organic synthesis, allowing for the selective unmasking of the amine at a later synthetic stage.[10][11]
This molecule is not an active drug itself but a high-value intermediate.[12] Its utility lies in providing a pre-defined, chirally pure fragment for the construction of more complex molecules, thereby avoiding the need for difficult chiral separations in the final steps of a drug synthesis.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76944-95-1 | [12][13] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [12][13] |
| Molecular Weight | 228.29 g/mol | [12] |
| Appearance | White to off-white solid | |
| Stereochemistry | (S)-configuration at C3 | [13] |
| Primary Use | Chiral intermediate in pharmaceutical synthesis | [12] |
The Crucial Role of the (S)-Configuration: A Case Study in Odanacatib Synthesis
The paramount importance of the (S)-stereochemistry in this building block is best illustrated by its application in the synthesis of Odanacatib . Odanacatib is an investigational, potent, and selective inhibitor of Cathepsin K, an enzyme implicated in bone resorption, making it a target for the treatment of osteoporosis.[14][15]
The synthesis of Odanacatib requires the specific stereoisomer of its core structure to achieve optimal binding and inhibition of the Cathepsin K enzyme.[14][16] The precursor to this building block, (S)-3-aminoazepan-2-one, provides the necessary chiral scaffold.[17] By using the Boc-protected (S)-enantiomer, chemists ensure that the stereocenter is correctly established early in the synthetic sequence. This strategy is vastly more efficient than synthesizing a racemic mixture of the final drug and then performing a costly and often low-yielding chiral separation.
The (S)-configuration of the aminocaprolactam intermediate directly translates to the required stereochemistry in the final Odanacatib molecule, ensuring its high affinity and selectivity for the Cathepsin K target.[14]
Enantioselective Synthesis: Securing Chiral Purity
Producing this compound with high enantiomeric purity is a critical manufacturing step. The most common strategies involve either the resolution of a racemic mixture or a direct asymmetric synthesis. Enzymatic kinetic resolution is a particularly powerful and widely used industrial method for this class of compounds.[18]
Key Methodology: Enzymatic Kinetic Resolution
This technique utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. For the precursor of our target molecule, racemic 3-amino-ε-caprolactam, an enzyme such as a stereoselective amino acid amidase can be employed.[18]
Principle: The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted and allowing for its separation. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[18]
Caption: Workflow for producing the target molecule via enzymatic resolution.
Experimental Protocol: Enzymatic Resolution and Boc-Protection
Objective: To obtain enantiomerically pure (S)-3-amino-ε-caprolactam from a racemic mixture, followed by protection to yield the title compound.
Materials:
-
Racemic 3-amino-ε-caprolactam
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B) or a suitable amidase[19]
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Acylating agent (for resolution via acylation)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine or NaOH)
-
Solvent for protection reaction (e.g., Dichloromethane or THF)
Step-by-Step Methodology:
-
Enzymatic Resolution:
-
Prepare a solution of racemic 3-amino-ε-caprolactam in the selected buffer.
-
Add the immobilized enzyme (e.g., CAL-B) and the acylating agent to the solution.
-
Maintain the reaction at a controlled temperature and pH, monitoring the progress by chiral HPLC.
-
The reaction is stopped when approximately 50% conversion is reached (for standard kinetic resolution).
-
Filter to remove the immobilized enzyme (which can often be recycled).
-
Perform a liquid-liquid extraction to separate the unreacted (S)-3-amino-ε-caprolactam from the acylated (R)-enantiomer based on their differing polarities.
-
Isolate and purify the aqueous or organic layer containing the desired (S)-enantiomer.
-
-
Boc-Protection:
-
Dissolve the purified (S)-3-amino-ε-caprolactam in a suitable solvent.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction and perform a standard workup, including washing with aqueous solutions to remove salts and impurities.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Analytical Validation: Confirming Enantiomeric Purity
The synthesis of a chiral intermediate is incomplete without rigorous analytical validation to confirm its enantiomeric purity. The determination of enantiomeric excess (ee) is a critical quality control step.[20][21]
Table 2: Comparison of Key Analytical Methods for Chiral Purity Analysis
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) causes temporal separation of enantiomers.[21] | High resolution, robust, widely applicable, gold standard for QC.[21] | Requires specific, often expensive, chiral columns; method development can be time-consuming. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase with a CSP. | Faster analysis times, lower solvent consumption (greener).[20] | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential mobility in the presence of a chiral selector in the buffer. | Very high efficiency, requires minute sample quantities. | Lower concentration sensitivity compared to HPLC. |
| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to induce chemical shift non-equivalence between enantiomers. | Provides absolute structural information. | Lower accuracy for high ee values (>95%); requires specialized reagents. |
Protocol: Enantiomeric Purity Determination by Chiral HPLC
Objective: To quantify the enantiomeric excess (ee) of a sample of this compound.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for this type of compound.[21][22]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol).[23]
-
Reference standards for both the (S)- and (R)-enantiomers, if available, or a racemic standard.
Step-by-Step Methodology:
-
Method Development:
-
Dissolve a racemic or test sample in the mobile phase.
-
Screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomer peaks.[23]
-
Optimize flow rate, temperature, and mobile phase ratio to maximize resolution (Rs > 1.5 is desirable).
-
-
Sample Analysis:
-
Prepare a dilute, filtered solution of the synthesized this compound sample.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a reference standard or by comparing to the racemic sample.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Conclusion
This compound stands as a testament to the principle that stereochemical precision is a non-negotiable aspect of modern pharmaceutical synthesis. Its value is derived not from its own biological activity, but from the stereochemical information it carries forward into the synthesis of complex APIs like Odanacatib. The ability to produce this intermediate in high enantiomeric purity, through robust methods like enzymatic resolution, and to verify that purity with precise analytical techniques, is fundamental to ensuring the safety, selectivity, and efficacy of the final drug product. For drug development professionals, a thorough understanding and command of such chiral building blocks are indispensable for navigating the path from molecular design to clinical success.
References
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society.
- Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings.
- Davies, S. G., & Roberts, P. M. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry.
- Dohle, W. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessPharmacy.
- Kurihara, D., Tanabe, H., Kitagawa, O., & Taguchi, T. (n.d.).
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Sciences.
- Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?.
- Davies, S. G., & Roberts, P. M. (2011). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- AiFChem. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. AiFChem.
- Lectka, T., et al. (n.d.). Advances in the Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research.
- Semantic Scholar. (2000). Catalytic, Asymmetric Synthesis of ‚-Lactams. Semantic Scholar.
- Halperin, S. D., et al. (2019).
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Lectka Group. (n.d.). Catalytic, Asymmetric Synthesis of -Lactams. The Lectka Group, Johns Hopkins University.
- Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH.
- O'Shea, P. D., et al. (2009).
- O'Shea, P. D., et al. (2009).
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one. LookChem.
- ResearchGate. (2012). Development of an Improved Immobilized CAL-B for the Enzymatic Resolution of a Key Intermediate to Odanacatib.
- Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology.
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- CymitQuimica. (n.d.). tert-butyl [(3S)
- PubChemLite. (n.d.). Tert-butyl n-(2-oxoazepan-3-yl)
- Gauthier, J. Y. (2013).
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)
- Wang, C., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2000). Chiral Purity in Drug Analysis.
- Contente, M. L., et al. (2022). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. University of Nottingham.
- Pittelkow, M. (n.d.).
- Chem-Impex. (n.d.). Boc-(S-3-amino-2-oxo-1-pyrrolidine-acetic acid. Chem-Impex.
- Parchem. (n.d.). (S)-3-Amino-2-Azepanone. Parchem.
- BenchChem. (2025). Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
- Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
- Google Patents. (1979). Method for the preparation of aminoamides employing ε-caprolactam.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Royal Society of Chemistry. (2021).
- ResearchGate. (2020). Mechanochemical enzymatic resolution of N -benzylated-β 3 -amino esters.
- ResearchGate. (2021). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5).
- Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(2-oxoazepan-3-yl)
- Sigma-Aldrich. (n.d.). 3-Amino-2-azepanone. Sigma-Aldrich.
- ResearchGate. (2022). Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols Abstract Main.
- Semantic Scholar. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar.
- Wikipedia. (n.d.). Caprolactam. Wikipedia.
- Pharmaffiliates. (n.d.). (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate.
Sources
- 1. longdom.org [longdom.org]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 9. Caprolactam - Wikipedia [en.wikipedia.org]
- 10. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. This compound [myskinrecipes.com]
- 13. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 14. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor, via Triflate Displacement of an α-Trifluoromethylbenzyl Triflate (2009) | Paul D. O’Shea | 63 Citations [scispace.com]
- 17. lookchem.com [lookchem.com]
- 18. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. chromatographyonline.com [chromatographyonline.com]
The Azepane-Carbamate Motif: A Synergistic Alliance in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the azepane ring and the carbamate linker represents a powerful and increasingly utilized strategy in medicinal chemistry. The azepane scaffold, a seven-membered saturated heterocycle, offers a unique combination of conformational flexibility and three-dimensional complexity, allowing for nuanced interactions with biological targets.[1][2] When coupled with the carbamate moiety—a proteolytically stable and versatile functional group capable of extensive hydrogen bonding—the resulting molecular architecture gains access to a wide range of pharmacological activities.[3][4] This guide provides a comprehensive analysis of the biological significance of the azepane ring within carbamate-based therapeutic agents. We will dissect the structure-activity relationships, pharmacokinetic implications, and mechanistic principles that arise from this synergistic pairing. Through detailed case studies, experimental protocols, and mechanistic diagrams, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage the azepane-carbamate motif in the design of next-generation therapeutics.
Core Scaffolds: Deconstructing the Components
The Azepane Ring: A Privileged Scaffold in 3D Chemical Space
The azepane ring, or hexahydroazepine, has emerged as a privileged structure in drug discovery.[5] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), which are widespread in screening libraries, the seven-membered azepane ring is less common, representing an underexplored area of chemical space.[6] Its significance stems primarily from its distinct physicochemical properties:
-
Conformational Flexibility: The seven-membered ring system is not planar and can adopt multiple low-energy conformations, such as the chair and boat forms. This flexibility allows azepane-containing molecules to adapt their shape to fit optimally within the binding pockets of diverse biological targets, a crucial factor for enhancing potency and selectivity.[2][7]
-
Increased sp³ Character: The saturated nature of the azepane ring increases the three-dimensional character of a molecule. This property is increasingly sought after in drug design as it can lead to improved solubility, better metabolic profiles, and higher specificity in protein-binding interactions compared to flat, aromatic systems.[8]
-
Synthetic Tractability: While challenging, modern synthetic methods have made the construction of functionalized azepane rings more accessible.[9][10] Techniques such as ring-closing metathesis, ring expansion of smaller heterocycles, and dearomative ring expansion of nitroarenes have enabled the creation of complex azepane derivatives.[6][10][11]
The Carbamate Linker: A Versatile Modulator of Bioactivity
The carbamate group (-NHC(=O)O-) is far more than a simple linker. It is a key functional group that imparts critical properties to a therapeutic agent.[4]
-
Peptide Bond Isostere: The carbamate moiety is often used as a surrogate for the peptide bond in peptidomimetic design. Its key advantage is its enhanced stability against proteolytic degradation by peptidases and proteases, which significantly increases the in vivo half-life of a drug.[3]
-
Hydrogen Bonding Capability: The carbamate group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form strong and specific interactions with amino acid residues in a target protein's active site, contributing significantly to binding affinity.[4]
-
Prodrug Potential: Carbamates can be designed to be stable in the systemic circulation but are cleavable by specific enzymes (e.g., esterases) in the target tissue or cell.[3] This strategy is often employed to mask polar functional groups (like amines or hydroxyls) to improve membrane permeability and oral bioavailability, releasing the active drug at the desired site of action.[3]
The Synergistic Effect: Structure-Activity Relationships (SAR) and Pharmacokinetics
The true power of the azepane-carbamate motif lies in the interplay between the two components. The azepane ring serves as a three-dimensional anchor, orienting the carbamate linker and other substituents for optimal interaction with the biological target.
Influence on Receptor/Enzyme Binding and Potency
The conformational freedom of the azepane ring is a key determinant of biological activity. By introducing substituents onto the azepane ring, medicinal chemists can bias its conformational equilibrium, effectively locking the molecule into a "bioactive conformation."[2] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
Initial SAR studies on various carbamate-based inhibitors have shown that the nature of the N- and O-substituents is critical for potency.[12] When one of these substituents is an azepane ring, its size, shape, and substitution pattern directly influence how the critical carbamate moiety is presented to the target. For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the potency was highly dependent on the size and shape of the substituents on the carbamate group.[12] The flexible azepane ring allows for a broader exploration of the lipophilic pockets within the enzyme's active site compared to more rigid cyclic systems.
Impact on Pharmacokinetic (ADME) Properties
The azepane ring significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of carbamate drugs.
-
Lipophilicity and Solubility: The azepane ring is a non-polar, lipophilic scaffold. Its incorporation can increase the overall lipophilicity of a compound, which can enhance membrane permeability and absorption. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Metabolic Stability: The carbamate group itself is generally more stable to hydrolysis than an ester linkage.[3] The azepane ring can further enhance metabolic stability by sterically shielding the carbamate from enzymatic attack by hydrolases. Furthermore, the saturated nature of the ring avoids the metabolic liabilities often associated with aromatic systems (e.g., P450-mediated oxidation).
-
Tissue Distribution: The physicochemical properties conferred by the azepane-carbamate motif can alter a drug's distribution in the body. For instance, in a study of cannabidiol carbamates, structural modifications to the amine portion of the carbamate not only changed plasma exposure but also significantly altered tissue exposure and selectivity, directly impacting efficacy and safety.[13]
Therapeutic Applications & Mechanistic Insights
The versatility of the azepane-carbamate scaffold has led to its incorporation in drugs across multiple therapeutic areas. More than 20 FDA-approved drugs contain an azepane moiety, highlighting its pharmaceutical significance.[14]
Case Study: Azepane-Carbamates in Oncology
Recent research has identified azepane derivatives as potent inhibitors of enzymes crucial for cancer progression, such as cyclin-dependent kinases (CDKs) and protein tyrosine phosphatases (PTPs).[15]
-
CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers. Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent CDK2 inhibitors. The azepine ring helps to position the molecule within the ATP-binding pocket of the kinase, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[15]
Caption: CDK2 inhibition by an azepane-carbamate derivative, leading to G1/S cell cycle arrest.
Case Study: Azepane-Carbamates in Neuroscience
The azepane ring is a common feature in centrally acting agents. Its ability to adopt specific 3D conformations is critical for interacting with complex receptor sites in the brain.
-
Orexin Receptor Antagonists: N,N-disubstituted-1,4-diazepane derivatives have been developed as orexin receptor antagonists for the treatment of insomnia. Conformational analysis revealed that these molecules adopt a low-energy twist-boat ring conformation, which is believed to mimic the bioactive conformation required for receptor binding.[7]
-
Cholinesterase Inhibitors: Given that the carbamate functional group is a classic pharmacophore for inhibiting cholinesterases (e.g., in rivastigmine for Alzheimer's disease), the incorporation of an azepane ring offers a novel avenue for designing next-generation inhibitors with improved pharmacokinetic profiles and selectivity.[16]
Quantitative Biological Activity Data
The following table summarizes the activity of representative azepane-containing compounds against various biological targets, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target | Cell Line / Assay | Activity (IC₅₀) | Reference |
| Pyrrolo[1,2-a]azepine | CDK2/Cyclin A | Enzyme Assay | 16 nM | [15] |
| Azepane Derivative | PTPN2 | Enzyme Assay | Nanomolar Range | [15] |
| Oxazepien Derivative | Colon Carcinoma | CaCo-2 | 24.53 µM | [5] |
| 1,2,3-Triazole linked Tetrahydrocurcumin-Azepane | Colon Carcinoma | HCT-116 | 1.09 µM | [5] |
Synthetic and Evaluation Methodologies
A core principle of scientific integrity is reproducibility. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of azepane-carbamate derivatives.
Experimental Protocol: Synthesis of an Azepane-Carbamate Derivative
This protocol describes a general, robust method for coupling an azepane moiety to a phenolic compound via carbamate linkage, a common strategy in medicinal chemistry.
Objective: To synthesize O-phenyl azepane-1-carboxylate.
Materials:
-
Azepane (1.0 eq)
-
Triphosgene (0.4 eq) or Phenyl Chloroformate (1.1 eq)
-
Phenol (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Carbamoyl Chloride Formation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and triphosgene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve azepane and TEA in anhydrous DCM.
-
Add the azepane/TEA solution dropwise to the triphosgene solution at 0 °C over 30 minutes. The formation of azepane-1-carbonyl chloride is typically rapid.
-
Causality: Using triphosgene in situ is often safer than handling highly reactive and toxic phosgene gas. The base (TEA) neutralizes the HCl generated during the reaction.
-
-
Carbamate Formation:
-
In a separate flask, dissolve phenol and TEA in anhydrous DCM.
-
Add the phenol/TEA solution dropwise to the reaction mixture containing the in situ-generated carbamoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The second equivalent of base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the electrophilic carbamoyl chloride.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% Ethyl Acetate in Hexanes).
-
Self-Validation: The success of the purification is validated by TLC, showing a single product spot. The structure and purity (>95%) of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Caption: General workflow for the synthesis of an azepane-carbamate derivative.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol details a standard colorimetric assay to assess the cytotoxic effects of a novel azepane-carbamate compound on a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an azepane-carbamate compound.
Procedure:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: A 24-hour attachment period ensures cells are in a healthy, proliferative state before drug treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of the azepane-carbamate compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Remove the old media from the cells and add 100 µL of media containing the compound dilutions.
-
Include controls: Vehicle control (DMSO only, at the highest concentration used), positive control (a known cytotoxic agent like Doxorubicin), and untreated control (media only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
-
Self-Validation: The formation of purple color in untreated wells and its absence in wells with a potent positive control validates that the assay is working correctly.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media/MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The azepane-carbamate motif continues to be a fertile ground for drug discovery.[9] Future efforts will likely focus on the stereoselective synthesis of complex, highly substituted azepanes to more precisely probe interactions with biological targets.[17] The development of novel ring-expansion and C-H functionalization techniques will further broaden the accessible chemical space.[6] Furthermore, integrating the azepane-carbamate scaffold into new drug modalities, such as PROTACs and covalent inhibitors, holds significant promise.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
- Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. [Link]
- Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116867. [Link]
- Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). ResearchGate.
- Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]
- Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Open University Chemistry Initiative.
- Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. [Link]
- Azepane - Wikipedia. (n.d.).
- Chiacchio, M. A., & Iannazzo, D. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(42), 11397-11417. [Link]
- Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
- Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
- Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates.
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(2), 85-103. [Link]
- Barreiro, E. J., et al. (2013). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-29). LASSBIO. [Link]
- Goti, G., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5808-5813. [Link]
- Ray, S., & Chaturvedi, D. (2013). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar.
- Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(10), 3951-3982. [Link]
- Wang, Y., et al. (2022). Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol. Pharmaceutics, 14(11), 2465. [Link]
- Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2351-2360. [Link]
- Kim, D., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Organic Letters, 4(13), 2221-2223. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion | CoLab [colab.ws]
- 12. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to Boc-Protected Amino Lactams: Synthesis, Properties, and Applications
Abstract
Lactams, cyclic amides, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics. The strategic incorporation of amino functionalities into these cyclic structures gives rise to amino lactams, versatile building blocks that serve as peptide bond mimetics and chiral synthons for complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis and manipulation of these molecules, offering robust protection of the amino group under a wide range of reaction conditions while allowing for mild and selective deprotection. This in-depth technical guide provides a comprehensive overview of Boc-protected amino lactams, detailing their synthesis, key chemical properties, and diverse applications in drug discovery and development. We will explore the causality behind experimental choices in their synthesis and provide validated protocols for key transformations, offering researchers, scientists, and drug development professionals a practical and authoritative resource.
Introduction: The Significance of Amino Lactams and the Role of the Boc Protecting Group
Lactams are cyclic amide-containing compounds that are integral to a vast array of biologically active molecules.[1] Their prevalence in nature and medicine stems from their ability to adopt constrained conformations that can mimic peptide bonds, thereby interacting with biological targets such as enzymes and receptors with high affinity and selectivity. The introduction of an amino group to the lactam scaffold further enhances their utility, providing a handle for further functionalization and diversification.
The synthesis and manipulation of amino lactams, however, necessitate the use of protecting groups to prevent unwanted side reactions of the highly nucleophilic amino moiety. The tert-butyloxycarbonyl (Boc) group is arguably the most widely used amine protecting group in non-peptide chemistry due to its ease of introduction, stability to a broad range of reagents, and facile cleavage under acidic conditions.[2][3] The Boc group's steric bulk and electronic properties effectively shield the nitrogen atom, rendering it unreactive towards many nucleophiles and bases.[4] This allows for selective reactions at other positions of the amino lactam molecule.
The judicious use of the Boc protecting group is central to the successful synthesis of complex molecules containing the amino lactam motif. It enables chemists to orchestrate multi-step synthetic sequences with high precision, ensuring that the desired chemical transformations occur in a controlled manner.
Synthesis of Boc-Protected Amino Lactams: A Mechanistic Approach
The synthesis of Boc-protected amino lactams primarily involves the cyclization of a linear N-Boc-protected amino acid precursor. The choice of cyclization strategy is dictated by the desired ring size of the lactam (β, γ, δ, etc.) and the nature of the substituents on the amino acid backbone.
Synthesis of Boc-Protected β-Lactams (Azetidin-2-ones)
β-Lactams are four-membered cyclic amides that form the core of the most widely used class of antibiotics, including penicillins and cephalosporins.[5][6] The Staudinger ketene-imine [2+2] cycloaddition is a cornerstone for the asymmetric synthesis of β-lactams.[5][7]
Mechanism of the Staudinger Cycloaddition: This reaction involves the cycloaddition of a ketene with an imine. The stereochemical outcome of the reaction can often be controlled by the use of chiral auxiliaries on either the ketene or the imine component.
Experimental Protocol: Synthesis of a Boc-Protected β-Lactam via Staudinger Cycloaddition [8]
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the corresponding N-Boc-protected amine (1.0 eq). Stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Ketene Generation and Cycloaddition: In a separate flask, dissolve the desired acid chloride (e.g., benzyloxyacetyl chloride, 1.1 eq) in anhydrous dichloromethane and cool to -78 °C. Add a tertiary amine base (e.g., triethylamine, 1.2 eq) dropwise to generate the ketene in situ.
-
Reaction: Slowly add the pre-formed imine solution to the ketene solution at -78 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected β-lactam.
Synthesis of Boc-Protected γ-Lactams (Pyrrolidin-2-ones)
γ-Lactams are five-membered cyclic amides that are prevalent in numerous natural products and pharmaceuticals.[9] A common strategy for their synthesis involves the intramolecular cyclization of N-Boc-protected γ-amino acids.
Mechanism of Intramolecular Cyclization: The cyclization is typically promoted by a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the protected amine.
Experimental Protocol: HBTU-Mediated Synthesis of a Boc-Protected α,β-Unsaturated γ-Lactam [10]
-
Activation: To a solution of the N-Boc-protected E-α,β-unsaturated γ-amino acid (1.0 eq) in a suitable solvent (e.g., DMF), add HBTU (1.1 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes to generate the activated ester.
-
Cyclization: Continue stirring the reaction mixture at room temperature. The spontaneous transformation into the corresponding Z-α,β-unsaturated γ-lactam will occur.[11] Monitor the reaction progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Synthesis of Boc-Protected δ-Lactams (Piperidin-2-ones)
δ-Lactams are six-membered cyclic amides that also serve as important synthetic intermediates. Their synthesis can be achieved from N-Boc-protected β³-amino acids.[12]
Experimental Protocol: Synthesis of a Boc-Protected δ-Lactam [12]
-
Condensation: Condense the N-Boc-protected β³-amino acid (1.0 eq) with Meldrum's acid (1.2 eq) in the presence of EDC (1.5 eq) and DMAP (1.5 eq) in dichloromethane at room temperature.
-
Reduction: Reduce the resulting keto functionality with sodium borohydride in a mixture of dichloromethane and acetic acid at 0 °C.
-
Decarboxylative Ring Closure: Heat the purified product from the previous step in toluene at 110 °C to effect decarboxylative ring closure, affording the desired N-Boc-protected δ-lactam.
-
Purification: Purify the final product by flash chromatography.
Properties and Reactivity of Boc-Protected Amino Lactams
The chemical properties of Boc-protected amino lactams are largely dictated by the interplay between the lactam ring and the Boc-protecting group.
Stability of the Boc Group
The Boc group is stable to a wide variety of reaction conditions, including catalytic hydrogenation, mild bases, and most nucleophiles.[4] This robustness allows for a wide range of chemical transformations to be performed on the lactam scaffold without affecting the protected amino group.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions.[13][14] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
| Acidic Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temp | Very common and effective.[13] |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, methanol) | Also widely used.[14] |
| Oxalyl Chloride | In methanol, room temp | A mild alternative.[15] |
| Boiling Water | Neutral conditions | An environmentally friendly option for some substrates.[16] |
Mechanism of Acid-Catalyzed Boc Deprotection: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[13]
Reactivity of the Lactam Ring
The reactivity of the lactam ring itself is influenced by ring strain. β-Lactams, with their significant ring strain, are susceptible to nucleophilic attack and ring-opening reactions.[5] This property is crucial for the biological activity of β-lactam antibiotics, which act by acylating bacterial transpeptidases.[17] Larger lactam rings (γ, δ) are less strained and generally more stable.
Applications in Drug Discovery and Development
Boc-protected amino lactams are invaluable building blocks in the synthesis of a wide range of medicinally important compounds.[18]
Peptide Mimetics
The constrained conformation of lactams makes them excellent scaffolds for mimicking peptide secondary structures, such as β-turns. By replacing a dipeptide unit within a peptide sequence with a lactam, it is possible to enhance metabolic stability and receptor binding affinity. The Boc-protected amino group provides the point of attachment for elongating the peptide chain.
Chiral Synthons
Chiral Boc-protected amino lactams, derived from enantiomerically pure amino acids, are versatile chiral building blocks for the synthesis of complex natural products and pharmaceuticals.[19] The stereochemistry of the starting amino acid is preserved throughout the synthetic sequence, allowing for the construction of stereochemically defined molecules.
Core Scaffolds for Drug Design
The lactam ring system is a common feature in many approved drugs beyond antibiotics.[18] For instance, certain γ-lactam derivatives have shown promise as antitumor agents.[9] The ability to readily synthesize and functionalize Boc-protected amino lactams allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
Boc-protected amino lactams represent a critically important class of synthetic intermediates in modern organic and medicinal chemistry. The Boc protecting group provides the necessary control over the reactive amino functionality, enabling the efficient and stereoselective synthesis of a diverse array of lactam structures. The insights into the causality of experimental choices and the detailed protocols provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their own drug discovery and development endeavors. The continued exploration of novel synthetic methodologies and applications for Boc-protected amino lactams will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- De Luca, L. (2016).
- Kamath, A. K., & Ojima, I. (2012).
- Singh, M., et al. (2020). HBTU Mediated Synthesis of α,β‐Unsaturated γ‐Lactams from E‐α,β‐Unsaturated γ‐Amino Acids.
- (2012). ChemInform Abstract: Advances in the Chemistry of β-Lactam and Its Medicinal Applications.
- Singh, M., et al. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry. [Link]
- (2023).
- Lee, E., & Park, C. M. (2012). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed. [Link]
- (2010). ChemInform Abstract: Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids.
- De Luca, L. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Semantic Scholar. [Link]
- Garcia-Vazquez, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
- Miller, M. D., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
- Gante, J., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids.
- Sosič, I., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
- Mote, G. (2016). Medicinal chemistry-beta lactam antibiotics. Slideshare. [Link]
- Tondi, D., et al. (2020). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI. [Link]
- Marqués-López, E., et al. (2018). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. PMC. [Link]
- Govender, T., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. [Link]
- (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)).
- Witosińska, A., et al. (2012). Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. PubMed. [Link]
- (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
- Kim, D., et al. (2023). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics. [Link]
- (2022). Synthetic applications of chiral β‐lactams.
- (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Hunan Shunxiang Chemical Co., Ltd. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
- Li, Z., et al. (2019). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. PMC. [Link]
- (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- (2009).
- Chiy, P. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Lau, Y. H., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
- (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
- Chen, Y., et al. (2018). Drug Discovery in the Field of β-Lactams: An Academic Perspective. PMC. [Link]
Sources
- 1. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group | MDPI [mdpi.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-beta lactam antibiotics | PPT [slideshare.net]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry [mdpi.com]
- 9. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral ε-caprolactam derivative, has emerged as a cornerstone building block in modern medicinal chemistry. Its significance lies in the stereochemically defined seven-membered azepane ring, a privileged scaffold that imparts favorable pharmacological and pharmacokinetic properties to therapeutic agents. The Boc-protected amine at the C3 position offers a versatile synthetic handle for elaboration into complex molecular architectures. This guide provides a comprehensive analysis of this key intermediate, focusing on its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics, exemplified by the Factor XIa inhibitor, Milvexian. We delve into the strategic rationale for its use, present detailed synthetic protocols, and explore the structure-activity relationships it enables, offering a field-proven perspective for drug discovery professionals.
Introduction: The Azepane Scaffold and the Rise of a Key Intermediate
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of biologically active compounds.[1][2] Its structural flexibility allows it to adopt various conformations, enabling effective interaction with diverse biological targets. Unlike more common five- and six-membered rings, the azepane scaffold can project substituents into unique vectors of chemical space, often leading to enhanced potency and selectivity.[3][4][5]
Within this class, this compound (CAS 76944-95-1) is of paramount importance.[6] Its value is threefold:
-
Defined Stereochemistry: The (3S) configuration is crucial for enantioselective interactions with chiral biological targets like enzyme active sites.[6]
-
Protected Amine: The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for subsequent synthetic transformations, allowing for selective N-functionalization.[7][8]
-
Lactam Functionality: The 2-oxo group offers points for further chemical modification and influences the conformational preference of the ring.
This guide will illuminate the journey of this molecule from a synthetic building block to a critical component of a clinical-stage drug candidate.
Physicochemical Characteristics and Synthesis
A clear understanding of the intermediate's properties is fundamental to its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76944-95-1 | [6] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [6][9] |
| Molecular Weight | 228.29 g/mol | [6][7] |
| Appearance | White to off-white solid | [10] |
| Synonyms | L-(-)-3-N-Boc-amino-2-azepanone, L-(-)-N-a-Boc-Amino-ε-caprolactam | [6] |
The synthesis of this chiral intermediate is a critical first step, often starting from L-lysine to establish the correct stereocenter. A representative synthetic approach involves cyclization and protection strategies.
Figure 2: Role of the carbamate in the synthetic pathway towards Milvexian.
Structure-Activity Relationship (SAR) and Pharmacological Impact
The (S)-azepan-2-one moiety is not merely a structural linker; it is a critical pharmacophoric element. X-ray crystallography and molecular modeling studies of related compounds show that such fragments often occupy specific pockets within the enzyme's active site. The (S)-stereochemistry ensures the correct orientation of the rest of the molecule for optimal binding interactions with key residues in the FXIa active site, thereby maximizing potency. The azepane ring itself contributes to a favorable conformational pre-organization, reducing the entropic penalty upon binding.
The resulting compound, Milvexian, is a highly potent and selective inhibitor of FXIa.
Table 2: Pharmacological Profile of Milvexian
| Parameter | Value | Significance | Reference(s) |
| Human FXIa Kᵢ | 0.11 nM | Demonstrates very high-affinity binding to the target enzyme. | [11][12][13] |
| Rabbit FXIa Kᵢ | 0.38 nM | Shows high potency in a relevant preclinical species. | [12][13] |
| Selectivity | >5000-fold vs. related serine proteases (e.g., FXa, thrombin) | High selectivity is crucial for minimizing off-target effects and reducing bleeding risk. | [12] |
This impressive profile, which underpins the clinical development of Milvexian, is directly enabled by the precise stereochemical and structural foundation provided by this compound.
Experimental Protocol: A Representative Transformation
To ensure the practical applicability of this guide, we provide a representative, detailed protocol for the deprotection of the carbamate and subsequent coupling, a central step in its utilization.
Protocol: Boc-Deprotection and Subsequent Amide Coupling
-
Objective: To remove the Boc protecting group from this compound and couple the resulting free amine with a carboxylic acid fragment.
-
Step 1: Boc Deprotection
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane) at 0 °C, add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 eq) is commonly used.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting solid, (S)-3-aminoazepan-2-one hydrochloride, is often used directly in the next step without further purification.
-
-
Step 2: Amide Bond Formation (Peptide Coupling)
-
In a separate reaction vessel, dissolve the carboxylic acid fragment (1.0 eq), a coupling agent such as HATU (1.1 eq) or T3P (1.2 eq), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the (S)-3-aminoazepan-2-one hydrochloride (1.1 eq) from Step 1 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.
-
-
Trustworthiness Note: This protocol describes a standard, robust sequence in synthetic organic chemistry. The completion of each step is readily verifiable using standard analytical techniques (TLC, LC-MS, NMR), ensuring a self-validating workflow.
Conclusion
This compound is far more than a simple chemical reagent; it is a key enabling technology in drug discovery. Its intrinsic properties—a stereochemically defined seven-membered ring and a protected amine—provide medicinal chemists with a reliable and versatile tool to construct complex molecules with precisely tailored three-dimensional structures. The successful development of the FXIa inhibitor Milvexian serves as a powerful testament to the compound's critical role. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of such well-defined chiral building blocks will remain essential for creating the next generation of safe and effective medicines.
References
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.ACS Publications, Journal of Medicinal Chemistry. [Link]
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.National Institutes of Health (NIH). [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.Elsevier, European Journal of Medicinal Chemistry. [Link]
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.Reymond Research Group. [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.PubMed. [Link]
- Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits.National Institutes of Health (NIH), PMC. [Link]
- (S)-tert-Butyl (2-oxoazepan-3-yl)
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy.ACS Publications, Journal of Medicinal Chemistry. [Link]
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy.
- Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants.PubMed. [Link]
- (S)-3-Amino-2-oxo-azepane hydrochloride.ChemBK. [Link]
- Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors.National Institutes of Health (NIH), PMC. [Link]
- Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design.PubMed Central. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.PubMed Central. [Link]
- Tert-butyl n-(2-oxoazepan-3-yl)
- Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).National Institutes of Health (NIH), PMC. [Link]
- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.National Institutes of Health (NIH), PMC. [Link]
- New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation.National Institutes of Health (NIH), PMC. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 6. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 7. This compound [myskinrecipes.com]
- 8. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Milvexian (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
A Technical Guide to the Synthesis of Novel β-Amino Acids from Chiral Lactams: Strategies and Methodologies for Drug Discovery and Development
Abstract
β-Amino acids are crucial structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them highly valuable in drug design. Chiral lactams, particularly β-lactams, have emerged as powerful and versatile starting materials for the stereocontrolled synthesis of these important compounds. The inherent ring strain of the β-lactam nucleus facilitates a variety of stereospecific ring-opening reactions, providing a reliable platform for the introduction of diverse functionalities. This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing novel β-amino acids from chiral lactams. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of β-Amino Acids and the Strategic Role of Chiral Lactams
The enantioselective synthesis of β-amino acids has garnered significant attention due to their wide-ranging pharmacological applications, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities. These molecules are fundamental building blocks in the creation of pharmaceuticals and agrochemicals. A key feature of β-amino acids is their ability to form stable secondary structures in β-peptides, such as turns, sheets, and helices, making them invaluable in molecular recognition and biomolecular structure studies.
Chiral β-lactams, or 2-azetidinones, are not only the core structural component of iconic antibiotics like penicillins and cephalosporins but also serve as versatile synthetic intermediates. The strained four-membered ring of a β-lactam is predisposed to ring-opening reactions, a property that has been extensively exploited in the "β-lactam synthon method" to produce a variety of medicinally relevant compounds. This guide will delve into the primary strategies for leveraging chiral lactams to construct novel β-amino acids with high stereochemical control.
Core Synthetic Strategies: From Lactam Scaffolds to Functionalized β-Amino Acids
The journey from a chiral lactam to a novel β-amino acid hinges on the strategic cleavage of the lactam ring and the concomitant or subsequent introduction of desired functionalities. The choice of synthetic route is often dictated by the desired substitution pattern on the final β-amino acid.
Nucleophilic Ring Opening of N-Activated β-Lactams: A Versatile Approach
One of the most direct and widely employed methods for the synthesis of β-amino acids is the nucleophilic ring opening of N-activated β-lactams. The activation of the lactam nitrogen, typically with an electron-withdrawing group such as a Boc (tert-butoxycarbonyl) group, enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a variety of nucleophiles.
This strategy allows for the introduction of a wide range of functional groups at the C-terminus of the resulting β-amino acid. The stereochemistry at the C3 and C4 positions of the starting β-lactam is typically retained throughout the reaction, ensuring a high degree of stereocontrol in the final product.
Experimental Protocol: Nucleophilic Ring Opening of an N-Boc-β-Lactam with a Thiolate Nucleophile
This protocol describes a representative procedure for the synthesis of a β-amino thioester from an N-Boc protected β-lactam.
Materials:
-
N-Boc-4-phenyl-β-lactam
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of thiophenol (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the sodium thiophenolate.
-
Add a solution of N-Boc-4-phenyl-β-lactam (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting lactam.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired β-amino thioester.
The Staudinger [2+2] Cycloaddition: A Classic Route to Chiral β-Lactams
The Staudinger ketene-imine [2+2] cycloaddition is a cornerstone in β-lactam synthesis, providing a powerful method for constructing the four-membered ring with good stereocontrol. The stereochemical outcome of the reaction can be directed by the use of chiral auxiliaries on either the ketene or the imine component.
While this method directly produces the β-lactam ring, it is a critical upstream step for many of the subsequent ring-opening strategies. The ability to generate a diverse library of chiral β-lactams through this reaction is a testament to its versatility.
Ester Enolate-Imine Cyclocondensation: A Diastereoselective Approach
The cyclocondensation reaction between a chiral ester enolate and an imine is another highly effective method for the asymmetric synthesis of β-lactams. This approach often provides excellent diastereoselectivity, particularly in the formation of trans-3-amino-β-lactams. The use of chiral auxiliaries on the ester component is a common strategy to induce asymmetry.
The resulting 3-amino-β-lactams are valuable precursors to α,β-diamino acids, which can be obtained through simple hydrolysis of the lactam ring.
| Synthetic Method | Key Features | Typical Stereochemical Outcome | Advantages | Limitations |
| Nucleophilic Ring Opening | N-activation of the lactam enhances reactivity. | Retention of stereochemistry at C3 and C4. | High versatility in introducing diverse nucleophiles. | Requires a pre-formed chiral lactam. |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Controllable through chiral auxiliaries. | A powerful method for constructing the β-lactam ring. | Can sometimes lead to mixtures of diastereomers. |
| Ester Enolate-Imine Cyclocondensation | Reaction of a chiral ester enolate with an imine. | Often yields trans-β-lactams with high diastereoselectivity. | Excellent for the synthesis of 3-amino-β-lactams. | The choice of chiral auxiliary is critical for high enantioselectivity. |
Purification and Characterization of Novel β-Amino Acids
The successful synthesis of a novel β-amino acid is contingent upon its effective purification and thorough characterization to confirm its structure and stereochemistry.
Purification Techniques
The choice of purification method will depend on the physical and chemical properties of the synthesized β-amino acid. Common techniques include:
-
Crystallization: For solid compounds, crystallization is often the most effective method for obtaining highly pure material.
-
Chromatography:
-
Silica Gel Column Chromatography: Widely used for the purification of a broad range of organic compounds.
-
Ion-Exchange Chromatography: Particularly useful for separating amino acids based on their charge.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification and analysis of purity.
-
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential to unequivocally determine the structure and purity of the synthesized β-amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish detailed structural connectivity.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretch).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Chiral HPLC or GC: Used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the synthesized chiral molecule.
Conclusion and Future Perspectives
The synthesis of novel β-amino acids from chiral lactams remains a vibrant and highly relevant area of research in organic and medicinal chemistry. The methodologies outlined in this guide represent a robust toolkit for accessing a wide array of structurally diverse and stereochemically defined β-amino acids. The continued development of new catalytic and asymmetric methods will undoubtedly expand the synthetic chemist's ability to create even more complex and potent β-amino acid-containing molecules for the advancement of drug discovery and development. The inherent versatility of the chiral lactam scaffold ensures its enduring importance as a cornerstone in the construction of these vital building blocks.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Der Pharma Chemica, 7(7), 169-183. [Link]
- Palomo, C., Aizpurua, J. M., Galarza, R., & Oiarbide, M. (1999). Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations. Journal of the American Chemical Society, 121(11), 2419-2420. [Link]
- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1940. [Link]
- Lee, E., & Lee, Y. R. (2001). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 66(15), 5024-5028. [Link]
- Banik, B. K., Banik, I., & Becker, F. F. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(19), 2015-2045. [Link]
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., 3rd, & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
- Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(3), 242-254. [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343. [Link]
- Alcaide, B., & Almendros, P. (2014). Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. Chemistry–A European Journal, 20(43), 13898-13908. [Link]
- Casadellà, A., & Nájera, C. (2017). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 15(46), 9794-9811. [Link]
- Parkinson, J. A., & Sutherland, A. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β2-Amino Acids. Organic Letters, 18(16), 4148–4151. [Link]
- Wang, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides.
- Lu, C., et al. (2001). Novel Method for the Enantioselective Synthesis of β-Lactams. Chinese Journal of Chemistry, 19(11), 1121-1125. [Link]
- Akopyan, T. N., Braunstein, A. E., & Goryachenkova, E. V. (1975). Beta-cyanoalanine synthase: purification and characterization. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1617–1621. [Link]
- Banik, B. K., et al. (2012). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Walsh Medical Media. [Link]
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]
- D'Souza, A., & Müller, P. (2007). Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed...
- Patel, R. N. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 20(1), 251-282. [Link]
- Grzesiek, S., & Bax, A. (1993). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of biomolecular NMR, 3(2), 185–204. [Link]
- Greenfield, N. J. (2006). Spectroscopic Methods for Analysis of Protein Secondary Structure.
- Khan Academy. (n.d.). Beta-lactam antibiotics. [Link]
- University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007).
- Perjési, P., et al. (2002). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. The Journal of Organic Chemistry, 67(11), 3762-3768. [Link]
- Forró, E., & Fülöp, F. (2003). ChemInform Abstract: Synthesis of β,β′-Diamino Acids from α-Amino Acid-Derived β-Lactams by Ring Opening with Nucleophiles. Utilization in the Synthesis of Peptidomimetics. ChemInform, 34(32). [Link]
- Ali, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. [Link]
- Acuto, O., et al. (1984). Purification and NH2-terminal amino acid sequencing of the beta subunit of a human T-cell antigen receptor. *Proceedings of
A Technical Guide to the Conformational Landscape of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: An Integrated Computational and Spectroscopic Approach
Abstract
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral heterocyclic compound featuring a seven-membered caprolactam ring, a key structural motif in medicinal chemistry.[1][2] Its three-dimensional conformation is fundamental to its biological activity, governing how it interacts with molecular targets such as enzymes and receptors. Understanding the conformational preferences and dynamic behavior of this molecule is therefore critical for rational drug design and development. This guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational landscape of this molecule. We present a cohesive workflow that integrates computational chemistry techniques, including conformational searching, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, with experimental validation through Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing the structure of flexible, drug-like small molecules.
Introduction: The Primacy of Conformation in Molecular Recognition
The biological function of a small molecule is inextricably linked to its three-dimensional shape. For a molecule like this compound, which contains a flexible seven-membered ring and a bulky tert-butyloxycarbonyl (BOC) protecting group, a multitude of low-energy shapes, or conformers, can exist in equilibrium.[3][4][5] The seven-membered ε-caprolactam ring is known to adopt several conformations, most commonly pseudo-chair and boat forms.[4][5] The specific conformer that binds to a biological target dictates the molecule's efficacy and selectivity. Therefore, a comprehensive conformational analysis is not merely an academic exercise but a foundational step in structure-activity relationship (SAR) studies and lead optimization.
This guide outlines a synergistic approach, leveraging the predictive power of computational models to guide and interpret empirical spectroscopic data. This integrated strategy ensures a self-validating system where theoretical predictions are rigorously tested against real-world measurements, leading to a high-confidence model of the molecule's behavior.[6]
Theoretical Framework: In Silico Conformational Analysis
Computational methods provide a powerful lens to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.[7][8][9] Our approach is a multi-step process, moving from a broad search to highly accurate energy calculations and dynamic simulations.
Caption: High-level computational workflow for conformational analysis.
Step 1: Exhaustive Conformational Searching
The first critical step is to identify all energetically plausible conformers. For cyclic systems like azepanes, simple torsional rotation is insufficient. Specialized algorithms are required to efficiently sample the complex conformational space.
Protocol: Conformational Search using LMOD
-
Input: Start with a 3D structure of this compound, typically generated from its 2D representation and minimized using a molecular mechanics force field (e.g., MMFF94).
-
Execution: Employ a computational chemistry package implementing the LMOD algorithm. The procedure operates by following low-frequency vibrational modes to move from one energy minimum to another.
-
Parameters: Set a suitable energy window (e.g., 10 kcal/mol) above the initial minimum to ensure all relevant conformers are retained.
-
Output: A collection of unique conformers. These are then typically filtered to remove duplicates based on Root-Mean-Square Deviation (RMSD).
Step 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)
Once a set of potential conformers is generated, we must determine their relative stabilities with high accuracy. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for this purpose.[10][11]
Causality: Molecular mechanics force fields used in the initial search are approximate. DFT provides a much more accurate description of the electronic structure, leading to reliable geometries and relative energies.[12][13] This allows us to calculate the Boltzmann population of each conformer at a given temperature, predicting which shapes are most prevalent.
Protocol: DFT Geometry Optimization and Energy Calculation
-
Selection: Take the unique conformers from the LMOD search as starting points.
-
Methodology: For each conformer, perform a full geometry optimization and frequency calculation.
-
Functional: B3LYP is a widely used and robust hybrid functional.
-
Basis Set: 6-31G(d,p) is a good starting point, providing a reasonable description of polarization.
-
Solvation Model: To mimic biological conditions, include an implicit solvent model, such as the Polarizable Continuum Model (PCM) for water.
-
-
Validation: A true energy minimum is confirmed by the absence of imaginary frequencies in the frequency calculation.
-
Analysis: Extract the Gibbs free energy for each optimized conformer. The relative free energy (ΔG) determines the population of each conformer in the equilibrium ensemble.
Table 1: Hypothetical DFT-Calculated Relative Energies and Populations of Conformers
| Conformer ID | Description | ΔG (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conf-1 | Chair (Equatorial BOC) | 0.00 | 75.3 |
| Conf-2 | Chair (Axial BOC) | 1.25 | 11.9 |
| Conf-3 | Twist-Boat | 1.80 | 4.5 |
| Conf-4 | Other | > 2.50 | < 1.0 |
Step 3: Assessing Conformational Dynamics with Molecular Dynamics (MD)
While DFT provides a static picture of stable states, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of the molecule over time, providing invaluable insights into its flexibility and interactions with its environment.[14][15][16][17][18]
Causality: MD simulations reveal the pathways of conformational transitions and the stability of specific conformers in an explicit solvent environment. This is crucial for understanding how the molecule might adapt its shape upon binding to a target.[16][17]
Protocol: MD Simulation in Explicit Solvent
-
System Setup: Place the lowest-energy DFT-optimized conformer (Conf-1) in the center of a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Force Field: Assign a suitable molecular mechanics force field for the solute, such as GAFF (General Amber Force Field).
-
Equilibration:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).
-
Run a short simulation under constant pressure (NPT ensemble) to allow the system density to equilibrate.
-
-
Production Run: Run the main simulation for a duration sufficient to observe conformational behavior (e.g., 100-500 nanoseconds) under the NPT ensemble.
-
Analysis: Analyze the trajectory to calculate RMSD (to assess stability), identify conformational transitions, and study hydrogen bonding with water.
Experimental Validation: Bridging Theory and Reality
Theoretical models must be validated by experimental data.[6] Spectroscopic techniques that are sensitive to molecular conformation are ideal for this purpose.
Caption: The iterative cycle of theoretical prediction and experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[3] For substituted ε-caprolactams, NMR can distinguish between different ring conformations and the axial/equatorial positions of substituents.[3][4][5] Temperature-dependent NMR studies can also reveal dynamic exchange between conformers.[19][20]
Self-Validation: By calculating the theoretical NMR chemical shifts for our DFT-optimized conformers and comparing the Boltzmann-averaged spectrum to the experimental one, we can validate our conformational ensemble.[21] A strong correlation confirms the accuracy of our theoretical model.
Circular Dichroism (CD) Spectroscopy
As this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the molecule's three-dimensional structure.[22][23][24]
Self-Validation: Using Time-Dependent DFT (TD-DFT), we can predict the CD spectrum for each low-energy conformer.[11] By comparing the Boltzmann-weighted average of these theoretical spectra with the experimentally measured CD spectrum, we can gain high confidence in the predicted absolute configuration and the dominant solution-state conformation.[25][26]
Conclusion: An Integrated and Authoritative Framework
The conformational analysis of flexible molecules like this compound demands a multi-faceted approach. Relying solely on a single computational method or experimental technique can lead to an incomplete or inaccurate picture. The integrated workflow presented in this guide—combining exhaustive conformational searching, high-accuracy DFT calculations, dynamic MD simulations, and validation with NMR and CD spectroscopy—provides a robust, self-correcting framework. This synergy between theory and experiment allows researchers to build a comprehensive and reliable model of a molecule's conformational landscape, which is an essential foundation for modern, structure-based drug discovery.
References
- Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]
- Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules. [Link]
- Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]
- MtoZ Biolabs. (n.d.).
- Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. [Link]
- MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]
- Harvard Medical School. (n.d.). Circular Dichroism (CD). Center for Macromolecular Interactions. [Link]
- Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. [Link]
- Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society. [Link]
- Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.
- De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Sabe, V. T., et al. (2024). Molecular Dynamics Simulations in Drug Design.
- Agrafiotis, D. K., et al. (2007). Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss.
- Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]
- Wikipedia. (n.d.). Circular dichroism. Wikipedia. [Link]
- Chemistry LibreTexts. (2022). Circular Dichroism. Chemistry LibreTexts. [Link]
- Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology. [Link]
- Gruber, T., et al. (2014). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
- Borgen, G., & Rise, F. (1993). Low‐temperature NMR of ε‐caprolactam. Magnetic Resonance in Chemistry. [Link]
- Crawford, J. (2021). 2-3 Basic Introduction to DFT. YouTube. [Link]
- Wikipedia. (n.d.). Density functional theory. Wikipedia. [Link]
- Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]
- Neese, F. (2009). Density functional theory. PubMed Central. [Link]
- Burley, S. K., et al. (2024). Identifying protein conformational states in the Protein Data Bank: Toward unlocking the potential of integrative dynamics studies. Protein Science. [Link]
- Al-Rawashdeh, N. A. F., & Al-Ajlouni, A. M. (2010). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
- Fiorucci, L., et al. (2024). Are Protein Conformational Ensembles in Agreement with Experimental Data? A Geometrical Interpretation of the Problem.
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- Chen, Y., et al. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. [Link]
- Lam, A. S., et al. (2023). Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. The Journal of Physical Chemistry A. [Link]
- PubChemLite. (n.d.). Tert-butyl n-(2-oxoazepan-3-yl)
- Sieroń, L., et al. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate.
- Brightwood, S. (2024). Validation of models with experimental data and analysis of discrepancies.
- Sieroń, L., et al. (2007). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- PubChem. (n.d.).
Sources
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 14. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 15. mdpi.com [mdpi.com]
- 16. metrotechinstitute.org [metrotechinstitute.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Low‐temperature NMR of ε‐caprolactam | Zendy [zendy.io]
- 21. A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Circular dichroism - Wikipedia [en.wikipedia.org]
- 25. portlandpress.com [portlandpress.com]
- 26. chem.libretexts.org [chem.libretexts.org]
The Carbamate Protecting Group: A Strategic Pillar in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and drug development, the selective modulation of functional group reactivity is paramount.[1][2] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions and to direct the course of a synthetic sequence.[2][3][4] The carbamate functional group has emerged as a dominant and versatile tool for this purpose, offering a robust and tunable platform for amine protection.[2][3][5] This guide provides a comprehensive exploration of the most pivotal carbamate protecting groups, delving into the mechanistic underpinnings of their application and removal, providing field-tested experimental protocols, and offering a comparative analysis to inform strategic synthetic planning.
The Strategic Advantage of Carbamates
Carbamates, structurally amide-ester hybrids, effectively diminish the nucleophilicity and basicity of the parent amine through the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[4][5][6] This electronic stabilization renders the protected amine unreactive under a wide array of conditions, allowing for chemical transformations elsewhere in the molecule.[1] The true power of carbamate protecting groups lies in their diversity and the concept of orthogonality .[1] Orthogonal protection enables the selective removal of one protecting group in the presence of others, a cornerstone of modern, complex molecule synthesis.[1][7] This is achieved by choosing carbamates that are labile to distinct and non-interfering deprotection conditions, such as acid, base, or catalytic hydrogenolysis.[3][8][9]
Core Carbamate Protecting Groups: A Detailed Examination
The strategic selection of a carbamate protecting group is dictated by the overall synthetic route, the presence of other sensitive functional groups, and the desired deprotection conditions. The three most widely employed carbamate protecting groups are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis, due to its stability towards a wide range of reaction conditions and its facile removal under acidic conditions.[3][9][10]
Protection Mechanism and Protocol
The most common method for the introduction of the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[10][11] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[9][10] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to enhance the nucleophilicity of the amine.[9][10]
Experimental Protocol: Boc Protection of an Amine
-
Materials: Amine substrate, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF) or a similar aprotic solvent.
-
Procedure:
-
Dissolve the amine substrate in THF.
-
Add triethylamine (1.1 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up to remove triethylamine salts and any excess reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
-
Deprotection Mechanism and Protocol
The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][10][12][13] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[10][11]
Caption: Boc Protection and Deprotection Workflow.
Experimental Protocol: Boc Deprotection using TFA
-
Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base during an aqueous work-up to obtain the free amine.
-
The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas, is a stalwart in peptide synthesis and is prized for its stability under both acidic and basic conditions.[3][14] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[3][14]
Protection Mechanism and Protocol
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium carbonate or sodium bicarbonate, to neutralize the HCl byproduct.
Experimental Protocol: Cbz Protection of an Amine
-
Materials: Amine substrate, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, and a suitable organic solvent (e.g., dioxane or THF).
-
Procedure:
-
Dissolve the amine substrate in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the Cbz-protected amine with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Deprotection Mechanism and Protocol
The premier method for Cbz deprotection is catalytic hydrogenolysis.[14][15] This involves the cleavage of the benzylic C-O bond with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[14][15] The reaction is clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[14][15]
Caption: Cbz Protection and Deprotection Workflow.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: N-Cbz protected amine, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[15]
-
Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[14]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Choice
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[16][17][18]
Protection Mechanism and Protocol
The Fmoc group is introduced by reacting an amine with Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base.[17]
Experimental Protocol: Fmoc Protection of an Amine
-
Materials: Amine substrate, Fmoc-OSu, Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine substrate in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up.
-
Extract the Fmoc-protected amine with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the product.
-
Deprotection Mechanism and Protocol
The Fmoc group is cleaved by a base-mediated β-elimination mechanism.[16][18] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a stabilized carbanion.[16][19] This intermediate rapidly eliminates, releasing dibenzofulvene (DBF) and carbon dioxide, and liberating the free amine.[16] The excess piperidine then traps the electrophilic DBF.[16][17]
Caption: Fmoc Protection and Deprotection Workflow.
Experimental Protocol: Fmoc Deprotection using Piperidine
-
Materials: N-Fmoc protected substrate (e.g., on solid support), 20% Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the N-Fmoc protected substrate with a solution of 20% piperidine in DMF.[3][17]
-
Allow the reaction to proceed at room temperature for a specified time (typically 5-20 minutes in SPPS).
-
Monitor the deprotection by UV spectroscopy, observing the release of the dibenzofulvene-piperidine adduct.[17]
-
Thoroughly wash the substrate with DMF to remove the deprotection cocktail and byproducts.[16]
-
The substrate with the newly liberated amine is now ready for the subsequent reaction step.
-
Comparative Analysis and Orthogonality
The strategic power of these three carbamate protecting groups lies in their mutual orthogonality, which allows for the selective deprotection of one in the presence of the others.[8][9]
| Protecting Group | Common Protection Reagent | Deprotection Condition | Stability |
| Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base |
| Fmoc | Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
This orthogonality is the cornerstone of complex synthetic strategies, such as solid-phase peptide synthesis, where different protecting groups are used for the temporary protection of the α-amino group and the permanent protection of amino acid side chains.[7][16] For instance, in Fmoc-based SPPS, the Fmoc group is removed at each cycle with piperidine, while the acid-labile side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid like TFA.[16][18]
Conclusion: The Enduring Legacy of Carbamate Protecting Groups
Carbamate protecting groups are an indispensable part of the synthetic organic chemist's toolkit. Their predictable reactivity, the robustness of their application, and, most importantly, the diverse and orthogonal conditions for their removal provide a powerful strategic framework for the synthesis of complex molecules. A thorough understanding of the mechanisms and experimental nuances associated with the Boc, Cbz, and Fmoc groups is essential for researchers and scientists in the pharmaceutical and biotechnology industries, enabling the rational design and efficient execution of synthetic routes to novel therapeutics and research compounds.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wikipedia. (2023, October 29). Fluorenylmethyloxycarbonyl protecting group.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Isaba, L., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1415.
- Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Al-Hussain, S. A., & Al-Iraqi, M. A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Pharmacy and Pharmaceutical Sciences, 3(1), 1-10.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- Wikipedia. (2023, November 13). Protecting group.
- Chem-Station Int. Ed. (2014, March 23). Carbamate Protective Groups.
- Organic Chemistry Explained. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube.
- Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(1), e202101117.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. total-synthesis.com [total-synthesis.com]
Methodological & Application
Asymmetric Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. Two primary synthetic strategies are critically evaluated: a catalytic asymmetric approach featuring the hydrogenation of a prochiral enamide precursor, and a chiral pool synthesis commencing from L-lysine. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to successfully implement these methodologies.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid, chiral seven-membered lactam scaffold is a prevalent motif in pharmaceuticals targeting the central nervous system. The precise control of the stereochemistry at the C3 position is paramount for achieving the desired pharmacological activity and minimizing off-target effects. This guide delineates robust and reproducible strategies for the enantioselective synthesis of this important compound.
Strategic Overview: Pathways to Enantiopurity
Two principal and scientifically sound strategies for the synthesis of this compound are presented. The choice between these routes may depend on factors such as starting material availability, catalyst cost, and desired scale of production.
Strategy A: Catalytic Asymmetric Hydrogenation
This approach relies on the creation of the chiral center through the enantioselective hydrogenation of a prochiral enamide precursor. This is a powerful and widely utilized method in asymmetric synthesis.
Strategy B: Chiral Pool Synthesis from L-Lysine
This strategy leverages the inherent chirality of a readily available starting material, L-lysine, to construct the target molecule. This approach obviates the need for an asymmetric catalysis step.
Caption: Overview of the two primary synthetic strategies.
Strategy A: Catalytic Asymmetric Hydrogenation
This strategy is divided into three key stages: synthesis of the racemic starting material, formation of the prochiral enamide, and the crucial asymmetric hydrogenation step.
Part 1: Synthesis of Racemic 3-Amino-ε-caprolactam
The synthesis of the racemic 3-amino-ε-caprolactam can be achieved from ε-caprolactam. A common method involves the hydrolysis of ε-caprolactam to ε-aminocaproic acid, followed by functionalization and recyclization.
Protocol 1: Synthesis of ε-Aminocaproic Acid from ε-Caprolactam
This procedure is based on the acid-catalyzed hydrolysis of ε-caprolactam.
-
Materials: ε-caprolactam, concentrated hydrochloric acid, water, activated carbon (e.g., Norit), ethanol, diethyl ether.
-
Procedure:
-
In a round-bottomed flask, dissolve ε-caprolactam in a solution of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the resulting solution and decolorize with activated carbon.
-
Evaporate the solvent under reduced pressure to obtain ε-aminocaproic acid hydrochloride.
-
The free amino acid can be obtained by passing a solution of the hydrochloride through an appropriate ion-exchange resin or by neutralization.[1][2]
-
Subsequent steps to introduce the amino group at the 3-position and re-cyclize to the lactam are required and can be complex. A more direct, albeit less common, alternative is the direct amination of the lactam enolate.
Part 2: Boc Protection and Enamide Formation
Protocol 2: Boc Protection of 3-Amino-ε-caprolactam
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[3][4]
-
Materials: 3-Amino-ε-caprolactam, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or sodium hydroxide (NaOH), tetrahydrofuran (THF) or a water/THF mixture.
-
Procedure:
-
Dissolve 3-amino-ε-caprolactam in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of Boc₂O and a suitable base (e.g., 1.2 equivalents of Et₃N).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-oxoazepan-3-yl)carbamate.[5][6]
-
Protocol 3: Enamide Synthesis via N-Dehydrogenation
A modern and efficient method for the synthesis of enamides from lactams involves an electrophilic activation followed by elimination.
-
Materials: tert-Butyl (2-oxoazepan-3-yl)carbamate, lithium bis(trimethylsilyl)amide (LiHMDS), trifluoromethanesulfonic anhydride (Tf₂O), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of tert-butyl (2-oxoazepan-3-yl)carbamate in anhydrous THF at -78 °C, add a solution of LiHMDS in THF.
-
After stirring for a short period, add Tf₂O dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to afford the desired enamide.
-
Part 3: Asymmetric Hydrogenation of the Enamide
The enantioselective hydrogenation of the cyclic enamide is the key step to introduce the desired stereochemistry. Rhodium, Iridium, and Cobalt-based catalysts with chiral phosphine ligands have shown excellent performance in this transformation.[7][8][9][10][11][12][13][14]
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Cyclic Enamides
| Catalyst System | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Cyclic Enamides | >95% | [15] |
| [Rh(NBD)₂]BF₄ | PennPhos | Cyclic Enamides | up to 98% | [11] |
| [Ir(COD)Cl]₂ | MaxPHOX | Cyclic Enamides | up to 99% | [7] |
| CoCl₂ | (R,R)-Ph-BPE | Cyclic Enamides | up to 99% | [12][13] |
digraph "asymmetric_hydrogenation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Enamide" [label="Prochiral Enamide"]; "Catalyst" [label="Chiral Catalyst\n([Rh], [Ir], or [Co] complex)"]; "H2" [label="H₂"]; "Reaction" [label="Asymmetric Hydrogenation", shape=ellipse, style=filled, fillcolor="#D4EDDA"]; "Product" [label="this compound"];
"Enamide" -> "Reaction"; "Catalyst" -> "Reaction"; "H2" -> "Reaction"; "Reaction" -> "Product"; }
Caption: Workflow for the asymmetric hydrogenation step.
Protocol 4: Rh-DuPhos Catalyzed Asymmetric Hydrogenation
This protocol is a representative example using a well-established rhodium-based catalyst.
-
Materials: Prochiral enamide, [Rh(COD)₂]BF₄, (R,R)-Me-DuPhos, methanol (degassed), hydrogen gas.
-
Procedure:
-
In a glovebox, charge a pressure reactor with the enamide, [Rh(COD)₂]BF₄, and (R,R)-Me-DuPhos in degassed methanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 1-10 atm) and stir at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to yield this compound. The enantiomeric excess can be determined by chiral HPLC analysis.[15]
-
Strategy B: Chiral Pool Synthesis from L-Lysine
This approach leverages the stereocenter already present in L-lysine to construct the target molecule.
Part 1: Cyclization of L-Lysine to (S)-α-Amino-ε-caprolactam
The direct cyclization of L-lysine or its derivatives can provide the chiral lactam core.
Protocol 5: Synthesis of (S)-α-Amino-ε-caprolactam from L-Lysine
-
Materials: L-lysine hydrochloride, a high-boiling point alcohol (e.g., 1-hexanol), and potentially a catalyst such as Al₂O₃.
-
Procedure:
-
A mixture of L-lysine hydrochloride and the alcohol is heated to reflux.
-
Water formed during the reaction is removed, for example, by azeotropic distillation.
-
The reaction is monitored for the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the product is purified, often through crystallization.[16]
-
Part 2: Conversion of (S)-α-Amino-ε-caprolactam to the Target Molecule
This would involve a deamination of the α-amino group and subsequent introduction of the Boc-protected amino group at the 3-position. While theoretically feasible, this multi-step transformation can be challenging and may lead to racemization.
Alternative Chiral Pool Approaches:
An alternative to the direct use of L-lysine is the enzymatic kinetic resolution of racemic 3-amino-ε-caprolactam or a suitable precursor.[17][18][19][20][21][22][23][24] This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer.
Conclusion and Recommendations
For the synthesis of this compound, the Catalytic Asymmetric Hydrogenation (Strategy A) is generally the more robust and scalable approach. The development of highly efficient and selective catalysts for the hydrogenation of cyclic enamides provides a reliable method for establishing the crucial stereocenter with high enantiopurity. While the chiral pool synthesis from L-lysine is an attractive concept, the subsequent chemical manipulations required to shift the functionality from the α-position to the 3-position can be complex and may compromise the stereochemical integrity.
The protocols outlined in this guide, particularly the combination of enamide formation via N-dehydrogenation and subsequent asymmetric hydrogenation, offer a state-of-the-art pathway to the target molecule. Researchers should carefully select the chiral ligand and optimize reaction conditions for the hydrogenation step to achieve the highest possible enantioselectivity.
References
- Salomó, E., Orguè, S., Riera, A., & Verdaguer, X. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Imamoto, T., Sugita, K., & Yoshida, K. (2005). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 127(47), 16812-16822.
- Komeda, S., Asano, Y., & Yamada, H. (1998). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 64(5), 1583-1589.
- Feldman, J., & Landis, C. R. (2006). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 128(49), 15844-15853.
- Zhang, Z., Zhu, G., Jiang, Q., Xiao, D., & Zhang, X. (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, 64(6), 1774-1775.
- Zhang, X. (1999).
- Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Georg, G. I., & Ravikumar, V. T. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(25), 7890.
- Wageningen University & Research. (2007).
- Zhou, Y.-G. (2012). Ir(I)-Catalyzed Asymmetric Hydrogenation of Seven-Membered Cyclic Imines. Synfacts, 2012(11), 1227.
- Wikipedia. (n.d.). Chiral resolution.
- Friedfeld, M. R., Shevlin, M., Hoyt, J. M., Krska, S. W., Tudge, M. T., & Chirik, P. J. (2018). Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Science, 360(6391), 888-893.
- Meyers, C. Y., & Miller, L. E. (1952). ε-AMINOCAPROIC ACID. Organic Syntheses, 32, 13.
- Gotor, V., & Gotor-Fernández, V. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013.
- Galin, F. Z., & Tolstikov, G. A. (1972). U.S. Patent No. 3,655,748. Washington, DC: U.S.
- Friedfeld, M. R., Shevlin, M., & Chirik, P. J. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2038-2049.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). 3-N-Boc-Amino-epsilon-caprolactam.
- Ito, K., & Katsuki, T. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 595-600.
- Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the preparation of N-Boc-amino acids. Tetrahedron Letters, 16(49), 4393-4394.
- Glaser, R., & Twaik, M. (2005). U.S.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Asakura, K., & Sano, T. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(18), 7175-7178.
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)
- Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules (Basel, Switzerland), 16(9), 8098–8109.
- Gotor, V., & Gotor-Fernández, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. d-nb.info [d-nb.info]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
- 11. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]
- 12. Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 17. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral resolution - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Chiral Resolution of tert-Butyl (2-oxoazepan-3-yl)carbamate Enantiomers
Introduction: The Criticality of Chirality in Drug Development
The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental principle in modern pharmacology. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, this spatial arrangement can dictate the difference between a potent therapeutic agent and an inactive or even harmful substance. The compound tert-butyl (2-oxoazepan-3-yl)carbamate is a key chiral building block in the synthesis of various biologically active compounds, including potential therapeutics for central nervous system disorders.[1] Its structure, featuring a protected amine and a carbonyl group within a seven-membered lactam ring, makes it a versatile intermediate for creating complex, nitrogen-containing heterocyclic molecules.[1]
Ensuring the enantiomeric purity of such intermediates is not merely a matter of regulatory compliance; it is a scientific imperative to guarantee the safety, efficacy, and selectivity of the final drug product. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective chiral resolution of racemic tert-butyl (2-oxoazepan-3-yl)carbamate, focusing on scientifically sound and field-proven methodologies.
Strategic Approaches to Chiral Resolution
The separation of enantiomers from a racemic mixture can be achieved through several strategic approaches. For a carbamate derivative like tert-butyl (2-oxoazepan-3-yl)carbamate, the most common and effective methods include:
-
Diastereomeric Crystallization: This classical and often scalable method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[2] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
-
Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes, this method can provide a highly efficient means of separating enantiomers.[4][5] Lipases, for instance, are known to catalyze the kinetic resolution of various chiral compounds, including carbamates and lactams.[6][7][8]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[9][10][11] This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
This guide will focus on providing a detailed protocol for Diastereomeric Crystallization , a robust and widely applicable method, followed by an analytical protocol for Chiral HPLC to verify enantiomeric purity.
Method 1: Diastereomeric Crystallization
Principle and Rationale
The core principle of diastereomeric crystallization lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[2] This is achieved by reacting the racemic carbamate with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts or complexes will exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer while the other remains in solution.[3]
The choice of resolving agent and solvent is critical for a successful resolution. An ideal resolving agent should be readily available in high enantiomeric purity, form well-defined crystalline salts with the racemate, and be easily removable after the resolution. The solvent system must be carefully selected to maximize the solubility difference between the two diastereomers.
Experimental Workflow: Diastereomeric Crystallization
Caption: Workflow for chiral resolution via diastereomeric crystallization.
Detailed Protocol: Diastereomeric Crystallization
Materials:
-
Racemic tert-butyl (2-oxoazepan-3-yl)carbamate
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative)
-
Solvent (e.g., Ethanol, Isopropanol, or a mixture)
-
Acid (e.g., 1M HCl)
-
Base (e.g., 1M NaHCO₃ or 1M NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware
-
Heating mantle with stirring
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve the racemic tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 volumes) with gentle heating and stirring.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent.
-
Slowly add the resolving agent solution to the carbamate solution while maintaining the temperature.
-
Stir the mixture at an elevated temperature (e.g., 60-70 °C) for a period to ensure complete salt formation. The optimal time and temperature should be determined empirically.[12]
-
-
Selective Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[13]
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer. The rate of cooling can significantly impact crystal size and purity.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt crystals in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Add a base (e.g., 1M NaHCO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 8). This will neutralize the resolving agent and liberate the free carbamate enantiomer into the organic layer.
-
Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The resulting solid is the enantiomerically enriched tert-butyl (2-oxoazepan-3-yl)carbamate.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
-
Determine the enantiomeric excess (ee) of the product using Chiral HPLC analysis (see protocol below).
-
Expert Insights:
-
Choice of Resolving Agent: The interaction between the carbamate and the resolving agent is crucial. For a basic amine functionality (after potential hydrolysis of the lactam or direct interaction with the carbamate), acidic resolving agents like tartaric acid or mandelic acid derivatives are often effective.
-
Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent. A screening of different solvents (e.g., alcohols, esters, ketones) and solvent mixtures is essential to find conditions that provide a significant solubility difference.
-
Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the outcome. Shorter crystallization times may favor the kinetically preferred diastereomer, while longer times can lead to the thermodynamically more stable one.[12]
Method 2: Chiral HPLC for Enantiomeric Purity Analysis
Principle and Rationale
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[9][11][14][15] The separation is achieved on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds.[11][16]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for the analysis of enantiomeric purity by Chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent polysaccharide-based column).
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol).
-
Sample of tert-butyl (2-oxoazepan-3-yl)carbamate (racemic standard and resolved sample).
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-Hexane:Isopropanol, 90:10 v/v). The optimal mobile phase composition should be determined through method development.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of tert-butyl (2-oxoazepan-3-yl)carbamate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the resolved enantiomer at a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the system is suitable for separation.
-
Inject the resolved sample to determine the peak areas of the major and minor enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Enantiomeric excess is calculated using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Data Presentation:
| Sample | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 1 | Peak Area - Enantiomer 2 | Enantiomeric Excess (ee%) |
| Racemic Standard | t₁ | t₂ | A₁ | A₂ | ~0% |
| Resolved Sample | t₁ | t₂ | A_major | A_minor | >98% (Example) |
Expert Insights:
-
Column Screening: If the initial column does not provide adequate separation, screening other polysaccharide-based CSPs is recommended as they offer different chiral recognition mechanisms.[16]
-
Mobile Phase Optimization: The ratio of the polar modifier (e.g., IPA, ethanol) in the non-polar solvent (e.g., n-hexane) is a critical parameter for optimizing resolution and retention times.
-
Additives: For basic compounds, adding a small amount of an amine additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[10]
Conclusion
The chiral resolution of tert-butyl (2-oxoazepan-3-yl)carbamate is a crucial step in the synthesis of enantiomerically pure pharmaceutical compounds. Diastereomeric crystallization offers a practical and scalable method for obtaining enantiomerically enriched material. The subsequent analysis by Chiral HPLC is essential to accurately quantify the success of the resolution and ensure the quality of the chiral intermediate. By following the detailed protocols and incorporating the expert insights provided in this guide, researchers can confidently and effectively perform the chiral resolution of this important building block, thereby upholding the principles of scientific integrity and contributing to the development of safer and more effective medicines.
References
- Crystallization-induced diastereomer transformation (CIDT) is a powerful stereoconvergent manifold that concurrently alleviates the typical time- and resource-intensive purification methods of catalytic asymmetric reactions (e.g., flash column chromatography). (Source: Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554471/]
- γ-Lactamases are versatile enzymes used for enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2. 1]hept-5-en-3-one) in the industry. (Source: Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review) [Link: https://pubmed.ncbi.nlm.nih.gov/33998188/]
- Hydrolytic enzymes, such as lactamases or hydantoinases, can be valuably applied to convert lactams (cyclic amides) and cyclic imides into optically pure compounds...and to resolve racemic mixtures. (Source: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides | ACS Catalysis) [Link: https://pubs.acs.org/doi/10.
- This approach is based on the enzymatic kinetic resolution of chiral vinyl esters via enzymatic transesterification or amidation, followed by ring-closing metathesis leading to the formation of enantiopure lactones and lactams with opposite stereochemistry. (Source: Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - MDPI) [Link: https://www.mdpi.com/1420-3049/27/19/6229]
- Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. (Source: Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for... - ResearchGate) [Link: https://www.researchgate.
- Enantioselective N-acylation of 4-aryl-β-lactams in the presence of acyl transfer catalyst Cl-PIQ provides an effective method for their non-enzymatic kinetic resolution. (Source: Kinetic resolution of β-lactams via enantioselective N-acylation - PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/21861469/]
- The influence of temperature and time of crystallization was examined. If the solution is inoculated hot (about 60 °C)...crystallization almost complete within a few minutes. However, keeping overnight at 5 °C gives low enantiomeric purity. (Source: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers) [Link: https://www.gavinpublishers.com/articles/research-article/Current-Research-in-Bioorganic-and-Organic-Chemistry/separation-of-diastereomers-taking-advantage-for-the-kinetic-control-and-structure-of-resolving-agent]
- Diastereomeric recrystallisation is a method of chiral resolution of enantiomers from a racemic mixture...The first step is to convert the enantiomers into diastereomers by way of a chemical reaction. (Source: Diastereomeric recrystallization - Wikipedia) [Link: https://en.wikipedia.
- Of the many known methods of chiral separation, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSP) is a suitable approach for enantiomeric separation. (Source: HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie) [Link: https://www.ceska-slovenska-farmacie.cz/pdfs/far/2007/04/05.pdf]
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied. (Source: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes) [Link: https://www.mdpi.com/1420-3049/16/9/8098]
- A strategy for developing HPLC methods for chiral drugs. (Source: A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International) [Link: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl) phenylcarbamate via lipase-catalyzed transesterification reaction was studied. (Source: Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes - PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/21934604/]
- Chiral High-Performance Liquid. Chromatography (HPLC) stands as a cornerstone technique for achieving this, relying on the use of Chiral Stationary Phases (CSPs) to differentiate between stereoisomers. (Source: A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem) [Link: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-hplc-methods-for-effective-enantiomeric-resolution/]
- Chiral HPLC for effective enantiomer separation. (Source: Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[5]. - ResearchGate) [Link: https://www.researchgate.net/figure/Chiral-HPLC-for-effective-enantiomer-separation-Copyright-Chemical-Society-Reviews_fig1_373302637]
- Used as an intermediate in the synthesis of biologically active compounds, particularly in pharmaceuticals targeting central nervous system disorders. (Source: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate - MySkinRecipes) [Link: https://www.myskinrecipes.
- High-performance liquid chromatography (HPLC) has become a vital technique for chiral drugs analysis. (Source: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals) [Link: https://www.mdpi.com/2673-4559/4/3/25]
- Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate are described. (Source: Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC - NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5634914/]
- Chapter one discusses the importance of properties and structure at several stages in the drug discovery process...Common motifs are highlighted and associated modern synthetic approaches discussed. (Source: Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds - White Rose eTheses Online) [Link: https://etheses.whiterose.ac.uk/32488/]
- Diastereomeric salts are formed between enantiomeric acids or bases and a chiral resolving bases or acids, respectively...they have different physicochemical properties including solubility. (Source: CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate) [Link: https://www.researchgate.
- Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (Source: Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds) [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202300180]
- I need to separate a 10g mixture of diastereomers...I have started trying crystallization...there was no change in the ratio of diastereomers even after seeding with the major isomer. (Source: Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit) [Link: https://www.reddit.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (Source: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI) [Link: https://www.koreascience.or.kr/article/JAKO202118359877293.page]
- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate is an enaminone precursor used in the synthesis of pyridine derivatives. (Source: tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine) [Link: https://www.enamine.net/index.php?option=com_content&id=1609]
- This paper reviews indirect separation approaches, i.e. derivatization reactions aimed at creating the basis for the chromatographic resolution of biologically and pharmaceutically important enantiomers. (Source: Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/23816999/]
- Chiral separation of amino acids and derivatives by CE. (Source: Chiral separation of amino acids and derivatives by CE | Download Table - ResearchGate) [Link: https://www.researchgate.
- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. (Source: (PDF) tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - ResearchGate) [Link: https://www.researchgate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (Source: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI) [Link: https://www.mdpi.com/2073-4344/12/10/1271]
- Chiral separation of amino acids and peptides by capillary electrophoresis (CE) is reviewed regarding the separation principles of different approaches. (Source: Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis) [Link: https://www.researchgate.net/publication/12431718_Chiral_Separations_of_Amino_Acids_and_Peptides_by_Capillary_Electrophoresis]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]
- 7. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: Deprotection of Boc Group from (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its popularity stems from its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[2][3] This document provides a comprehensive guide to the deprotection of the Boc group from (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate to yield (S)-3-aminocaprolactam, a key building block in medicinal chemistry.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven experimental protocols, and offer insights into reaction monitoring, purification, and troubleshooting.
Reaction Overview
The deprotection of this compound is an acid-catalyzed process that efficiently removes the Boc group to furnish the corresponding primary amine as an ammonium salt. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane or dichloromethane (DCM).[4][5] The choice of acid and solvent can be tailored to the specific requirements of the subsequent synthetic steps and the desired salt form of the product.
Chemical Equation
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group proceeds through a well-established acid-catalyzed elimination mechanism.[1][6] The process can be broken down into the following key steps:
-
Protonation: The strong acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the Boc group.[3][7] This initial step increases the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tertiary carbocation.[4] This step also forms a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[1][6] This irreversible step drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid present in the reaction mixture to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[1][7]
It is crucial to perform this reaction in a well-ventilated fume hood and to ensure the reaction vessel is not sealed, as the evolution of carbon dioxide can cause a significant pressure buildup.[1]
Visualization of the Reaction Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Two common and effective protocols for the deprotection of this compound are presented below. The choice between them often depends on the desired salt of the final product and the scale of the reaction.
Protocol 1: Deprotection using HCl in Dioxane
This method is highly efficient and yields the hydrochloride salt of the amine, which is often a crystalline solid and easy to handle.[2][8]
Materials and Reagents
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM) (optional, for dissolving starting material)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of anhydrous DCM if it is not readily soluble in the HCl/dioxane solution. If it is soluble, DCM can be omitted.
-
Reaction: To the stirred solution (or directly to the solid starting material), add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9][10]
-
Isolation: Once the reaction is complete, the product, (S)-3-aminocaprolactam hydrochloride, will often precipitate from the reaction mixture. If not, add anhydrous diethyl ether to the mixture to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material and byproducts.
-
Drying: Dry the collected solid under vacuum to obtain the final product.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is also very common and efficient, yielding the trifluoroacetate salt of the amine.[1][7] TFA is volatile, which can simplify the workup procedure.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation: Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1–0.5 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.[1]
-
Reaction: Slowly add TFA to the cooled solution. A common ratio is a 1:1 mixture of DCM and TFA.[11][12]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[9][10]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene several times.
-
Precipitation: Dissolve the resulting residue in a minimal amount of DCM and add cold, anhydrous diethyl ether with vigorous stirring to precipitate the (S)-3-aminocaprolactam trifluoroacetate salt.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Experimental Workflow Visualization
Caption: General experimental workflow for Boc deprotection.
Reaction Parameters Summary
| Parameter | Protocol 1 (HCl/Dioxane) | Protocol 2 (TFA/DCM) |
| Acid | 4 M HCl in 1,4-dioxane | Trifluoroacetic acid (TFA) |
| Solvent | 1,4-Dioxane (optional DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Precipitation with diethyl ether | Removal of volatiles, then precipitation |
| Product | Hydrochloride salt | Trifluoroacetate salt |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid equivalents.[1]- Insufficient reaction time.[1]- Low reaction temperature. | - Increase the amount of acid.- Extend the reaction time.- Allow the reaction to proceed at room temperature or slightly warm if the substrate is stable. |
| Side Product Formation | Alkylation of the product or other nucleophiles by the tert-butyl cation.[13] | Add a scavenger such as anisole or thioanisole to the reaction mixture. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture/work-up solvents. | - Use a larger volume of anti-solvent (diethyl ether).- Concentrate the reaction mixture further before adding the anti-solvent.- Consider alternative work-up procedures, such as purification by chromatography if the salt is not easily precipitated. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
Trifluoroacetic acid and concentrated HCl solutions are highly corrosive and can cause severe burns. Handle with extreme care.
-
The reaction generates carbon dioxide gas, which can lead to pressure build-up in a sealed vessel. Ensure the reaction is properly vented.[1]
-
Dichloromethane and 1,4-dioxane are hazardous solvents. Consult their respective Safety Data Sheets (SDS) for proper handling and disposal procedures.
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
- The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Peptide Coupling with (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Introduction
The conjugation of peptides to non-peptidic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This approach allows for the creation of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties such as improved stability, bioavailability, and receptor specificity. Among the diverse array of scaffolds, lactams, particularly functionalized caprolactams, have garnered significant attention. Their constrained cyclic structure can pre-organize appended peptide chains into bioactive conformations, making them valuable tools in the design of enzyme inhibitors and other therapeutics.[1][2]
This application note provides a detailed experimental protocol for the coupling of a peptide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in the synthesis of various biologically active compounds.[1] We will delve into the mechanistic rationale behind the chosen coupling strategy, offer step-by-step instructions, and provide guidance on reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis and peptide chemistry.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[3] In the laboratory, this transformation is rarely spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[3][4] This is achieved through the use of "coupling reagents."
Several classes of coupling reagents are available, each with its own mechanism and advantages.[4] Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5]
For this protocol, we will focus on the use of HATU, a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly with sterically hindered amino acids.[6][7]
The Role of Key Reagents
-
This compound: This molecule serves as the amine component in the coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under the coupling conditions and can be removed later in the synthetic sequence.
-
Peptide: The peptide, with a free C-terminal carboxylic acid, is the other half of the coupling reaction. It is crucial that the N-terminus and any reactive side chains of the peptide are appropriately protected to prevent unwanted side reactions.
-
HATU: As the coupling reagent, HATU activates the carboxylic acid of the peptide.[8] The mechanism involves the formation of a highly reactive OAt-active ester.[6][8]
-
N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a non-nucleophilic base.[9] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that can then react with HATU.[10] It also scavenges any protons generated during the reaction, maintaining a favorable reaction environment.[11] Using a sterically hindered base like DIPEA is preferred over less hindered bases like triethylamine (TEA) to minimize potential side reactions.[12]
Experimental Protocol
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 228.29 | ≥98% | e.g., Sigma-Aldrich |
| N-terminally protected peptide with free C-terminus | Varies | ≥95% | Custom Synthesis |
| HATU | 380.23 | ≥98% | e.g., Combi-Blocks |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99.5% | e.g., Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | ≥99.8% | e.g., Fisher Scientific |
| Ethyl acetate (EtOAc) | 88.11 | HPLC Grade | e.g., Fisher Scientific |
| Hexanes | - | HPLC Grade | e.g., Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | Lab prepared |
| Brine (Saturated aqueous NaCl) | - | - | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | e.g., Acros Organics |
| Thin Layer Chromatography (TLC) plates | - | - | e.g., MilliporeSigma |
| Reversed-phase HPLC column (e.g., C18) | - | - | e.g., Waters, Agilent |
Step-by-Step Procedure
This protocol assumes a starting scale of 0.5 mmol of the limiting reagent, which is typically the peptide. Adjustments can be made as needed.
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-terminally protected peptide (0.5 mmol, 1.0 eq) in anhydrous DMF (5 mL).
-
To this solution, add this compound (0.6 mmol, 1.2 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (0.6 mmol, 1.2 eq) in anhydrous DMF (2 mL).
-
Add the HATU solution to the flask containing the peptide and lactam.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (1.5 mmol, 3.0 eq) to the reaction mixture dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). Visualize the spots using UV light and/or a suitable stain (e.g., ninhydrin if a free amine is expected upon deprotection, or permanganate). The disappearance of the starting materials and the appearance of a new, less polar product spot indicates reaction progression.
-
LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. This will provide accurate information on the conversion of starting materials to the desired product by monitoring their respective molecular weights.[13][14]
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or another suitable solvent system.
-
For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for peptide purification.[15][16][17] A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[15][17]
-
Visualization of the Workflow and Mechanism
Caption: Experimental workflow for peptide coupling.
Caption: Simplified mechanism of HATU-mediated peptide coupling.[8][18]
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Choice of Reagents: HATU is a well-established and highly effective coupling reagent that minimizes common side reactions like racemization.[7] The use of the non-nucleophilic base DIPEA prevents undesired reactions that can occur with more nucleophilic bases.[9]
-
Reaction Monitoring: In-process controls through TLC and LC-MS provide real-time feedback on the reaction's progress.[14][19] This allows for adjustments to the reaction time to ensure complete conversion and maximize yield.
-
Purification Methods: The protocol incorporates standard and robust purification techniques. Flash chromatography is effective for removing bulk impurities, while RP-HPLC offers high-resolution separation to achieve the desired purity of the final product.[20][21]
Conclusion
This application note provides a comprehensive and reliable protocol for the coupling of a peptide with this compound using HATU as the activating agent. By understanding the underlying principles and carefully following the detailed steps, researchers can confidently synthesize these valuable peptidomimetic building blocks for their drug discovery programs. The inclusion of in-process monitoring and robust purification methods ensures the integrity and quality of the final product.
References
- Purification of naturally occurring peptides by reversed-phase HPLC.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Peptide Purification Process & Methods: An Overview - Bachem.
- HATU:a third-gener
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Appar
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns | Pharmaceutical Technology.
- DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Diisopropylethylamine for Peptide Synthesis -
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- H
- EDC Coupling Mechanism | Organic Chemistry - YouTube.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- Optimizing Peptide Coupling: Key Techniques.
- Does using DIPEA in a peptide coupling reaction that different
- Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H - Benchchem.
- Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ?
- (S)-tert-Butyl (2-oxoazepan-3-yl)
- Synthesis of Protected Lactam-Bridged Dipeptides - Springer N
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing).
- Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Introduction to Peptide Synthesis - PMC - NIH.
- Combining TLC Separation with MS Detection - Longdom Publishing.
- Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC - NIH.
- Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses - ACS Fall 2025.
- Combination of Thin-Layer Chromatography and Mass Spectrometry Using Cluster-Induced Desorption/Ioniz
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Public
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 12. reddit.com [reddit.com]
- 13. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses - American Chemical Society [acs.digitellinc.com]
- 15. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. pharmtech.com [pharmtech.com]
Large-Scale Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Protocol and Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a critical chiral building block in medicinal chemistry, serving as a cornerstone for the development of novel peptidomimetics, enzyme inhibitors, and therapeutics targeting central nervous system disorders. Its rigid, seven-membered lactam scaffold combined with a stereodefined protected amine offers a unique conformational constraint valuable in drug design. This guide provides a detailed, robust, and scalable protocol for the synthesis of this key intermediate, starting from the readily available and stereochemically defined precursor, L-lysine. We will delve into the causality behind experimental choices, process optimization for large-scale production, and rigorous analytical validation, ensuring a self-validating and reproducible system for drug development professionals.
Strategic Overview: The L-Lysine Advantage
The industrial synthesis of a chiral molecule demands a strategy that is not only high-yielding but also economically viable, safe, and stereochemically robust. For this compound, a retrosynthetic analysis points to (S)-3-amino-ε-caprolactam as the immediate precursor. While several routes to chiral amino caprolactams exist, including asymmetric synthesis and enzymatic resolution, these methods can be complex and costly to scale.[1]
Our selected strategy leverages L-lysine, an inexpensive, naturally occurring amino acid, as the starting material. This choice presents several key advantages:
-
Inherent Chirality: L-lysine provides the desired (S)-stereocenter, eliminating the need for chiral auxiliaries or resolution steps.
-
Atom Economy: The carbon and nitrogen backbone of lysine is efficiently converted into the target caprolactam ring.
-
Sustainability: Utilizing a bio-renewable feedstock aligns with modern "green chemistry" principles for pharmaceutical manufacturing.[2]
The overall synthetic pathway is a two-stage process:
-
Cyclization: Intramolecular cyclization of L-lysine to form the pivotal intermediate, (S)-3-amino-ε-caprolactam.
-
Protection: Chemoselective N-tert-butoxycarbonylation (Boc protection) of the primary amine to yield the final product.
Caption: Overall synthetic strategy from L-lysine.
Part I: Large-Scale Synthesis of (S)-3-Amino-ε-caprolactam
The conversion of lysine into its corresponding lactam is a well-established industrial transformation. The reaction proceeds via an intramolecular condensation, where the ε-amino group attacks the activated carboxyl group to form the seven-membered ring.
2.1. Rationale and Mechanistic Insight
The key to this transformation on a large scale is the activation of the carboxylic acid and the management of reaction conditions to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by heating lysine in a high-boiling, non-protic solvent with a catalyst that facilitates amide bond formation. The choice of solvent is critical; it must effectively solvate the starting material and facilitate heat transfer for a controlled reaction.
2.2. Detailed Experimental Protocol
Disclaimer: This protocol is intended for skilled professionals. All operations should be conducted in a suitable chemical reactor within a well-ventilated area, adhering to all institutional safety guidelines. Personal protective equipment (PPE) is mandatory.[3]
Materials:
-
L-Lysine hydrochloride
-
High-boiling solvent (e.g., Dowtherm A or equivalent)
-
Catalyst (proprietary, often based on metal oxides or phosphates)
-
Aqueous Hydrochloric Acid (for workup)
-
Aqueous Sodium Hydroxide (for neutralization)
-
Toluene or other suitable extraction solvent
Procedure:
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermocouple, and distillation condenser with L-lysine hydrochloride and the high-boiling solvent.
-
Reaction: Heat the slurry under a nitrogen atmosphere with vigorous stirring. The precise temperature profile (typically >200 °C) is critical and should be ramped up slowly to control the evolution of water and HCl gas.
-
Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (e.g., by HPLC or TLC).
-
Work-up & Extraction: Upon completion, cool the reaction mixture. The product often crystallizes or can be precipitated. The crude product is then isolated and subjected to an acid-base workup. Dissolve the crude material in acidic water, perform a solvent wash to remove non-polar impurities, and then basify the aqueous layer to precipitate the free amine.
-
Purification: The isolated solid, (S)-3-amino-ε-caprolactam, is further purified by vacuum distillation or recrystallization from a suitable solvent system to achieve the required purity for the subsequent step. Patent literature suggests that yields of over 85% are achievable with optimized processes.[4]
Part II: Boc Protection of (S)-3-Amino-ε-caprolactam
The introduction of the tert-butoxycarbonyl (Boc) group is a standard and highly efficient method for protecting amines.[5][6] The reaction with di-tert-butyl dicarbonate (Boc₂O) is clean, high-yielding, and amenable to large scales.
3.1. Rationale and Optimization
The reaction involves the nucleophilic attack of the primary amine of the caprolactam onto one of the carbonyl carbons of Boc₂O. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting carbonic acid byproduct.
-
Choice of Solvent: A solvent that dissolves both the polar substrate and the non-polar Boc₂O is ideal. Tetrahydrofuran (THF), acetonitrile, or a biphasic system like THF/water are common choices. For large-scale operations, minimizing the use of volatile organic solvents is often preferred, making aqueous systems attractive.[6]
-
Choice of Base: An inorganic base like sodium bicarbonate or sodium hydroxide is cost-effective and easily removed during workup. The stoichiometry of the base is important to ensure complete reaction without promoting side reactions.
Caption: Experimental workflow for the Boc protection step.
3.2. Detailed Experimental Protocol
Materials:
-
(S)-3-Amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
Procedure:
-
Dissolution: In a reactor, dissolve (S)-3-amino-ε-caprolactam (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Base Addition: Add sodium bicarbonate (1.5-2.0 eq.) to the solution and stir until dissolved. Cool the mixture to 0-5 °C using an ice bath.
-
Boc₂O Addition: Slowly add a solution of Boc₂O (1.1-1.2 eq.) in THF to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid with high purity.
Quantitative Data and Quality Control
Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the final product.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Step 1: Cyclization | Step 2: Boc Protection |
| Key Reagent | L-Lysine HCl | Boc₂O |
| Equivalents | 1.0 | 1.1 - 1.2 |
| Typical Solvent | Dowtherm A | THF / Water |
| Typical Temperature | >200 °C | 0 °C to RT |
| Typical Reaction Time | 4 - 8 hours | 12 - 18 hours |
| Typical Yield | >85% | >95% |
| Purification Method | Distillation/Recryst. | Recrystallization |
Analytical Characterization for Final Product:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₂₀N₂O₃[7]
-
Molecular Weight: 228.29 g/mol [7]
-
¹H NMR & ¹³C NMR: Spectra should be consistent with the assigned structure.
-
Mass Spectrometry (ESI+): Expected m/z = 229.15 [M+H]⁺, 251.14 [M+Na]⁺.[8]
-
Purity (HPLC): ≥98%
-
Enantiomeric Excess (Chiral HPLC): ≥99% (S)-enantiomer.
Safety and Handling
Large-scale chemical synthesis requires stringent safety protocols.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All operations should be performed in a well-ventilated fume hood or a dedicated chemical reactor bay.
-
Reagent Handling:
-
Boc₂O: Can cause skin and eye irritation. Handle with care.
-
Solvents: THF and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
-
Exotherms: While the Boc protection is generally not strongly exothermic, the addition of Boc₂O should still be controlled, especially on a large scale. The initial cyclization reaction must be carefully controlled to manage the evolution of gases and heat.
Conclusion
The protocol detailed herein provides a comprehensive and scalable pathway to high-purity this compound. By strategically utilizing L-lysine as a chiral starting material, this method proves to be efficient, economical, and environmentally conscious. The detailed explanations for experimental choices and rigorous quality control measures ensure that this guide is a trustworthy and authoritative resource for researchers and process chemists in the pharmaceutical industry.
References
- Qiao, K., et al. (2004). Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Chemistry Letters, 33(4), 472-473. [Link]
- Reddy, K. S. (2010). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Lorenzo, D., et al. (2019). Caprolactam production Process. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. [Link]
- Scribd. (n.d.). Chemistry of Beckmann Rearrangement. Scribd. [Link]
- Gui, J., et al. (2005). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 7(9), 639-641. [Link]
- Chemo-enzymatic synthesis of e-caprolactam using intermediates accumulated in potato. (2007). Wageningen University & Research. [Link]
- Marjanovic, A. (2021). Enzyme engineering for sustainable production of caprolactam. University of Groningen. [Link]
- Marjanovic, A. (2021). Enzyme engineering for sustainable production of caprolactam. University of Groningen Research Portal. [Link]
- ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- PubChem. (n.d.). 3-N-Boc-Amino-epsilon-caprolactam. PubChem. [Link]
- Chen, Y., et al. (2021). Safety evaluating of Beckmann rearrangement of cyclohexanone oxime in microreactors using inherently safer design concept.
- Dobler, A., et al. (2007).
- Duchiron, S., et al. (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. Molecules, 23(2), 290. [Link]
- Valco Group. (n.d.). Manufacturing process of Caprolactam. Valco Group. [Link]
- Beckmann Rearrangement. (2023). Chemistry LibreTexts. [Link]
- Matsuoka, M., & Fukushima, H. (1993). Purification of ε-caprolactam by means of a new dry-sweating technique.
- Yamaguchi, S., et al. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 73(16), 5370-5373. [Link]
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- PubChemLite. (n.d.). Tert-butyl n-(2-oxoazepan-3-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemo-enzymatic synthesis of e-caprolactam using intermediates accumulated in potato | NWO [nwo.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007099029A2 - Method for the purification of caprolactam made from lysin - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Ring-opening of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate for beta-amino acid synthesis
Application Note & Protocol
Topic: Strategic Ring-Opening of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate for the Synthesis of Enantiopure β-Amino Acids
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Strategic Value of Lactam Scaffolds
β-Amino acids are critical non-proteinogenic building blocks in modern drug discovery. Their incorporation into peptide backbones induces stable, well-defined secondary structures (e.g., helices, turns), enhances proteolytic stability, and modulates pharmacological activity. This compound is a valuable and versatile chiral precursor for the synthesis of (S)-3-amino-6-(tert-butoxycarbonylamino)hexanoic acid, a key intermediate for peptidomimetics and complex molecule synthesis.[1][2]
This document provides a comprehensive guide to the controlled ring-opening of this N-Boc protected ε-caprolactam derivative. We will delve into the mechanistic rationale behind the chosen synthetic route, present a robust, step-by-step protocol for laboratory execution, and discuss the critical parameters that ensure high yield and preservation of stereochemical integrity.
Mechanistic Rationale: Controlled Amide Bond Cleavage
The core transformation is the hydrolysis of a cyclic amide (lactam) to form a linear amino acid. The stability of the amide bond necessitates catalysis, which can be achieved under acidic, basic, or enzymatic conditions.[3] For this specific substrate, a base-catalyzed hydrolysis (saponification) is the method of choice.
Why Basic Hydrolysis?
-
Orthogonality with Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions but is stable to moderate basic conditions.[4] Using a base like lithium hydroxide (LiOH) allows for the selective cleavage of the lactam's amide bond while preserving the Boc-protected amine, simplifying the purification process and avoiding unwanted deprotection.
-
Favorable Kinetics: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactam. The inherent ring strain of the seven-membered caprolactam ring, while less than that of smaller β-lactams, still contributes to a favorable thermodynamic driving force for the ring-opening reaction.[5][6]
The process can be visualized as a two-stage event: nucleophilic attack followed by the collapse of a tetrahedral intermediate to cleave the C-N bond, as illustrated below.
Caption: Mechanism of base-catalyzed hydrolysis.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-5 mmol) synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials & Equipment
| Category | Item |
| Reagents | This compound (MW: 228.29 g/mol )[7] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | |
| Tetrahydrofuran (THF), HPLC grade | |
| Deionized Water | |
| Hydrochloric Acid (HCl), 1 M solution | |
| Ethyl Acetate (EtOAc), ACS grade | |
| Brine (saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |
| Equipment | Round-bottom flask (50 mL or 100 mL) |
| Magnetic stir plate and stir bar | |
| Condenser (optional, for elevated temperatures) | |
| Separatory funnel (250 mL) | |
| pH paper or calibrated pH meter | |
| Rotary evaporator | |
| Standard laboratory glassware (beakers, graduated cylinders) | |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
Step-by-Step Procedure
Caption: Experimental workflow for lactam ring-opening.
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.14 g, 5.0 mmol, 1.0 equiv).
-
Add THF (20 mL) and a magnetic stir bar. Stir until the solid is completely dissolved.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (e.g., 0.42 g, 10.0 mmol, 2.0 equiv) in deionized water (20 mL).
-
-
Initiation of Hydrolysis:
-
Add the aqueous LiOH solution to the stirred solution of the lactam at room temperature. The mixture should be biphasic initially and may become homogeneous as the reaction progresses.
-
Stir the reaction vigorously at room temperature (approx. 20-25 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent).
-
Spot the starting material (dissolved in EtOAc) and the reaction mixture on the TLC plate. The product, being a carboxylic acid, is significantly more polar and will have a much lower Rf value than the starting lactam. The reaction is complete upon the full consumption of the starting material, typically within 4-8 hours.
-
Scientist's Note: The use of 2.0 equivalents of LiOH ensures the reaction goes to completion in a reasonable timeframe and neutralizes the resulting carboxylic acid in situ.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of deionized water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath to 0-5 °C.
-
Rationale: Acidification is an exothermic process. Cooling prevents potential hydrolysis of the Boc group, which can occur at elevated temperatures even under transiently acidic conditions.
-
Slowly add 1 M HCl solution dropwise with stirring, monitoring the pH. Continue adding acid until the solution reaches a pH of ~3-4. A white precipitate of the product may form.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic extracts.
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Wash the combined organic layers with brine (1 x 30 mL). This helps to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a white solid or viscous oil.
-
Purification and Characterization
The crude product is often of high purity (>95%). If further purification is required, column chromatography on silica gel (using a gradient elution from ethyl acetate to ethyl acetate containing 1-2% acetic acid) or recrystallization (e.g., from an ethyl acetate/hexanes mixture) can be employed.
-
Expected Yield: 85-95%
-
Characterization: Confirm the structure of (S)-3-amino-6-(tert-butoxycarbonylamino)hexanoic acid using:
-
¹H NMR: Expect to see the disappearance of the lactam N-H proton and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Note the shift of the carbonyl carbon from an amide (~175 ppm) to a carboxylic acid (~178-180 ppm).
-
Mass Spectrometry (ESI-): Calculate the expected mass for [M-H]⁻.
-
FT-IR: Look for a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Lithium Hydroxide (LiOH) | Provides hydroxide ions for nucleophilic attack; mild enough to avoid significant Boc-group cleavage. NaOH can also be used. |
| Stoichiometry | 1.5 - 2.0 equivalents of base | Ensures complete reaction and drives the equilibrium towards the product. |
| Solvent System | THF / Water (1:1 v/v) | Cosolvent system ensures solubility of both the organic substrate and the inorganic base. |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance between reaction rate and stability of the Boc protecting group. |
| Work-up pH | 3 - 4 | Ensures complete protonation of the carboxylate product for efficient extraction into the organic phase. |
Conclusion
The base-catalyzed ring-opening of this compound is a reliable and high-yielding method for the synthesis of enantiomerically pure, N-Boc protected β-amino acids. The protocol's success hinges on the careful choice of reaction conditions to ensure selective amide hydrolysis while preserving the acid-labile protecting group. By following the detailed procedure and understanding the underlying chemical principles, researchers can confidently produce this valuable synthetic intermediate for applications in peptide science and drug development.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-43. [Link]
- ResearchGate. (n.d.). Subsequent transformations towards synthesis of β‐amino acids, lactams,....
- Cordova, A. (2005). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. [Link]
- ResearchGate. (n.d.). Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed....
- Waley, S. G. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. [Link]
- Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. PMC - NIH. [Link]
- Steiner, K., & Glieder, A. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
- Ramadass, B., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. [Link]
- Forró, E., & Fülöp, F. (2010). Advanced procedure for the enzymatic ring opening of unsatured alicyclic β-lactams.
- The Royal Society of Chemistry. (2012). Experimental Procedure. [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides.
- Sridharan, V., & Seck, M. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Liu, Y., & Li, B. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.).
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- Gerspacher, M., et al. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508-13. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate price,buy (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate - chemicalbook [m.chemicalbook.com]
Application Notes and Protocols: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate as a Versatile Building Block for Peptidomimetics
Introduction: The Imperative for Conformational Constraint in Modern Drug Discovery
In the landscape of contemporary drug discovery, peptides represent a compelling class of therapeutic agents due to their high potency and specificity. However, their clinical utility is often hampered by inherent liabilities, including susceptibility to proteolytic degradation and poor oral bioavailability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic avenue to overcome these limitations.[1][2] A key strategy in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity and metabolic stability.[3][4]
The seven-membered ε-caprolactam ring system has emerged as a privileged scaffold in this endeavor. Its rigid, yet non-planar, structure can induce well-defined secondary structures, such as β-turns, within a peptide sequence.[4] (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral building block derived from L-lysine, provides a synthetically accessible entry point for the incorporation of this valuable structural motif. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino functionality allows for seamless integration into standard peptide synthesis workflows, both in solution and on solid phase.[][6]
This comprehensive guide provides detailed protocols and technical insights for the utilization of this compound as a foundational building block for the synthesis of advanced peptidomimetics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| CAS Number | 76944-95-1 | |
| Appearance | White to off-white solid | General Knowledge |
| Boiling Point | 417.7 °C at 760 mmHg | |
| Storage Temperature | 2-8 °C | General Knowledge |
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis from readily available starting materials is valuable for researchers. The synthesis is conceptually a two-step process from L-lysine hydrochloride: intramolecular cyclization to form the lactam, followed by Boc protection of the exocyclic amine.
Protocol 1: Synthesis of (S)-3-Amino-azepan-2-one hydrochloride from L-Lysine hydrochloride
This protocol is adapted from established methods for the cyclization of lysine.
-
Step 1: Cyclization
-
To a stirred suspension of L-lysine hydrochloride (1 equivalent) in a high-boiling point solvent such as hexanol, add sodium hydroxide (1 equivalent).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Cool the suspension and filter to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure. The resulting crude (S)-3-amino-azepan-2-one can be dissolved in water and acidified with concentrated HCl to a pH of 6.
-
Partial concentration of the aqueous solution followed by cooling should induce crystallization of (S)-3-amino-azepan-2-one hydrochloride.
-
Protocol 2: Boc-Protection of (S)-3-Amino-azepan-2-one
This is a general protocol for the Boc protection of amines and can be adapted for (S)-3-amino-azepan-2-one.[7][8]
-
Step 1: Reaction Setup
-
Dissolve (S)-3-amino-azepan-2-one hydrochloride (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 equivalents), to neutralize the hydrochloride salt.
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Addition of Boc Anhydride
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
Application in Peptidomimetic Synthesis: Protocols and Methodologies
The true utility of this compound lies in its ability to be seamlessly integrated into standard peptide synthesis protocols. The following sections provide detailed procedures for its incorporation into a growing peptide chain.
Boc-Deprotection: Unveiling the Reactive Amine
The first step in utilizing this building block is the removal of the Boc protecting group to expose the primary amine for subsequent coupling reactions. This is typically achieved under acidic conditions.[7]
-
Reagents and Materials:
-
This compound-containing peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dissolved peptide and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether multiple times to remove residual scavengers and byproducts.
-
Dry the resulting (S)-3-amino-azepan-2-one-containing peptide under vacuum.
-
Caption: Workflow for Boc-Deprotection.
Peptide Coupling: Formation of the Amide Bond
Once deprotected, the (S)-3-amino-azepan-2-one moiety can be coupled to the C-terminus of a growing peptide chain or to an N-protected amino acid. The following protocols describe standard procedures for both solid-phase and solution-phase coupling.
This protocol is based on standard Fmoc-based SPPS and is suitable for automated or manual synthesis.[9][10]
-
Materials and Reagents:
-
Resin-bound peptide with a deprotected (S)-3-amino-azepan-2-one N-terminus
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF (synthesis grade)
-
-
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with the coupling reagent and base. Allow to react for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test for primary amines, such as the Kaiser test.
-
If the test is positive (indicating incomplete coupling), a second coupling with fresh reagents may be necessary.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the deprotection of the Fmoc group to continue the peptide chain elongation.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Incorporation of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Engineering Conformational Constraint in Peptides
In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unconstrained peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformational constraints is a powerful strategy to mitigate these limitations, enhancing biological activity and metabolic stability. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a cyclic amino acid analogue, serves as a key building block for introducing a seven-membered lactam ring into a peptide backbone. This modification imparts a significant degree of conformational rigidity, pre-organizing the peptide into a specific bioactive conformation, often mimicking or stabilizing secondary structures such as β-turns.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes this building block directly amenable to Boc-based solid-phase peptide synthesis (SPPS), a robust and well-established methodology for the chemical synthesis of peptides.[3][4]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective incorporation of this compound into peptide sequences using manual or automated Boc-SPPS. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting strategies to ensure successful synthesis.
Physicochemical Properties and Handling
This compound is a white to off-white solid. It is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |
| Molecular Weight | 228.29 g/mol | [5] |
| CAS Number | 76944-95-1 | [5] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Core Principles of Boc-SPPS for Lactam Incorporation
The synthesis of peptides on a solid support using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cyclical process.[6][7] Each cycle consists of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.
Potential Side Reactions during Boc Deprotection:
The deprotection of the Boc group with TFA generates a tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic side chains, particularly those of Tryptophan and Methionine. The inclusion of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the final cleavage cocktail is crucial to prevent these side reactions. [6]
Characterization of the Final Peptide
After cleavage and purification (typically by reverse-phase HPLC), the identity and purity of the peptide containing the lactam moiety should be confirmed by analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Analytical HPLC: To assess the purity of the final product.
-
NMR Spectroscopy: Can be used to confirm the incorporation of the lactam and to study the conformational effects of the constraint on the peptide structure.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides using Boc-SPPS. While its incorporation requires careful attention to coupling conditions due to its non-standard structure, the use of potent activating agents like HATU and diligent monitoring of reaction completion can ensure high yields and purity. The resulting lactam-containing peptides offer significant potential for the development of novel therapeutics with enhanced biological properties.
References
- LifeTein. (n.d.). Peptide Synthesis Case Studies.
- Palomo, C., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. The Journal of Organic Chemistry, 76(18), 7306-7318.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Al-Karad, L., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. The Journal of Organic Chemistry, 76(18), 7306-7318.
- PubChem. (n.d.). tert-butyl n-(2-oxoazepan-3-yl)carbamate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. lifetein.com [lifetein.com]
- 5. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Note & Protocol Guide: Reactions of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a valuable chiral building block in medicinal chemistry. We delve into the mechanistic principles governing its reactions with various nucleophiles and present detailed, field-proven protocols for common synthetic transformations. This document is intended to empower researchers to leverage the synthetic potential of this versatile intermediate for the development of novel therapeutics and complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound, also known as (S)-3-(tert-butoxycarbonylamino)-ε-caprolactam, is a chiral cyclic carbamate that has garnered significant attention in the field of drug discovery. Its rigid, seven-membered caprolactam scaffold, coupled with the stereochemically defined amine functionality, makes it an ideal precursor for the synthesis of a diverse array of peptidomimetics and bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.
The strategic importance of this molecule lies in its ability to serve as a constrained amino acid surrogate, enabling the synthesis of compounds with enhanced metabolic stability and defined three-dimensional conformations. These attributes are highly sought after in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents.
PART 1: Core Principles of Reactivity
The reactivity of this compound is primarily dictated by two key features: the electrophilic nature of the lactam carbonyl carbon and the influence of the adjacent Boc-protected amine. Nucleophilic attack can occur at the carbonyl carbon, potentially leading to two main outcomes:
-
Amide Bond Formation/Ring Opening: Strong nucleophiles can attack the carbonyl carbon, leading to the cleavage of the endocyclic amide bond. This ring-opening reaction is a powerful strategy for the synthesis of linear amino acid derivatives with a functionalized side chain.
-
Conservation of the Lactam Ring: Under certain conditions, reactions can be directed to occur at other positions, or the lactam can be modified without ring opening. However, for the purpose of this guide, we will focus on the reactions involving nucleophilic attack at the carbonyl.
The presence of the bulky Boc-protecting group at the C3 position can sterically hinder the approach of nucleophiles to the carbonyl group. This steric hindrance can influence the reaction rates and may necessitate the use of more reactive nucleophiles or catalysts.
Mechanistic Considerations: A Generalized View
The reaction with a generic nucleophile (Nu-H) is typically initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the lactam ring. This forms a tetrahedral intermediate. The collapse of this intermediate can lead to the cleavage of the C-N bond within the ring, resulting in the ring-opened product. The reaction is often catalyzed by acids or bases.
Below is a generalized mechanistic pathway:
Caption: Generalized mechanism of nucleophilic ring-opening of the caprolactam.
PART 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol details the ring-opening of this compound with a primary amine to yield a linear dipeptide-like molecule.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Anhydrous Toluene
-
Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid catalyst
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (to a concentration of approximately 0.1 M).
-
Add the primary amine (e.g., benzylamine, 1.2 eq) to the solution.
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ring-opened product.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Benzylamine |
| Catalyst | Sc(OTf)₃ (10 mol%) |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Typical Yield | 75-85% |
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the reaction with a thiol nucleophile to generate a thioester-containing amino acid derivative.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol, 1.5 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the lactam to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioester.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Thiophenol |
| Base | Sodium Hydride |
| Solvent | THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 60-75% |
PART 3: Troubleshooting and Further Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more potent catalyst (for amine reactions), or a stronger base (for thiol reactions). The choice of solvent can also significantly impact the reaction rate.
-
Side Reactions: The Boc group is generally stable but can be cleaved under strongly acidic conditions. Ensure that any acidic workup is performed carefully. Epimerization at the chiral center is a potential risk, especially under harsh basic conditions.
-
Purification Challenges: The products of these reactions may have similar polarities to the starting materials. Careful selection of the eluent system for column chromatography is crucial for obtaining pure products.
Visualization of Experimental Workflow
Application Note & Protocol: A Detailed Guide to the Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Introduction
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a protected amine on a seven-membered lactam ring, serves as a crucial intermediate for synthesizing a range of biologically active compounds, including peptidomimetics and enzyme inhibitors.[1] The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability across a broad spectrum of reaction conditions and its facile, selective removal under acidic conditions.[2][3]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the causality behind experimental choices to ensure reproducibility and success.
Core Principles: The Chemistry of Boc Protection
The synthesis hinges on a single, efficient transformation: the protection of the primary amine of (S)-3-aminoazepan-2-one using di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.
The mechanism proceeds as follows:
-
Activation of the Amine: A base, such as sodium bicarbonate or triethylamine, deprotonates the ammonium salt or increases the nucleophilicity of the free amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-3-aminoazepan-2-one attacks one of the electrophilic carbonyl carbons of Boc₂O.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated by the conjugate acid of the base used in the first step.
The use of the Boc group is strategic; it allows for the modification of other parts of the molecule while the amine remains unreactive, and it can be removed later in a synthetic sequence without affecting other common protecting groups, demonstrating its role in an orthogonal protection strategy.[2]
Data Presentation: Reactant and Product Summary
A summary of the key quantitative data for the primary reactant and the final product is presented below for easy reference.
| Property | (S)-3-Aminoazepan-2-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₆H₁₂N₂O | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 128.17 g/mol | 228.29 g/mol |
| CAS Number | 21568-87-6[4][5] | 76944-95-1[1] |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Melting Point | 97-101 °C[4] | Not specified, typically a solid |
Experimental Protocol: Synthesis of this compound
This protocol details the N-tert-butoxycarbonylation of (S)-3-aminoazepan-2-one. The procedure is designed to be robust and scalable.
Materials and Equipment
-
(S)-3-Aminoazepan-2-one (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Standard glassware for chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-aminoazepan-2-one (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and deionized water. Stir the suspension at room temperature until the solids are well-dispersed.
-
Addition of Boc₂O: Cool the flask in an ice-water bath to 0 °C. In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the stirred amine suspension over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50-70% Ethyl Acetate in Hexanes), visualizing with potassium permanganate stain. The starting material (amine) will be at the baseline, while the product will have a higher Rf value.
-
Work-up - Quenching and Extraction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF. Add ethyl acetate to the remaining aqueous mixture. Transfer the entire mixture to a separatory funnel.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically obtained as a white to off-white solid or a thick oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformation in this protocol.
Sources
Application Notes & Protocols: Strategic Incorporation of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate for the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Linear peptides, despite their high specificity and biological origin, often face significant hurdles in drug development, primarily due to their conformational flexibility and susceptibility to proteolytic degradation. This inherent instability leads to poor bioavailability and short in vivo half-lives. Constraining a peptide's structure into a more defined, bioactive conformation is a proven strategy to overcome these limitations.[1][2] Lactam bridges, formed by creating an amide bond between the side chains of two amino acid residues, are a highly effective method for inducing and stabilizing desired secondary structures, such as α-helices and β-turns.[1]
This approach reduces the entropic penalty upon binding to a target and enhances proteolytic resistance, thereby improving pharmacokinetic and pharmacodynamic profiles.[3] (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic amino acid precursor, serves as a pivotal building block for introducing a lactam constraint directly into the peptide backbone, offering a robust method for creating novel peptidomimetics with significant therapeutic potential.[4] This guide provides a comprehensive overview and detailed protocols for the strategic application of this valuable synthetic intermediate.
The Strategic Advantage of this compound
This compound, also known as N-Boc-(S)-3-amino-ε-caprolactam, is a non-proteinogenic amino acid analogue featuring a seven-membered lactam ring.[4][5] Its utility in peptide synthesis is rooted in several key features:
-
Pre-formed Rigid Scaffold: The azepan-2-one ring introduces a rigid structural element that restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a desired conformation.
-
Chiral Integrity: The defined (S)-stereochemistry is crucial for specific biological interactions and predictable structural outcomes.[6]
-
Orthogonal Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) workflows, particularly the Boc/Bzl strategy.[7][8][9] This allows for the selective deprotection and coupling of the building block at a specific position in the peptide sequence.
The incorporation of this building block is a powerful tool for medicinal chemists aiming to design peptides with enhanced stability, improved receptor affinity, and better cell permeability.[3]
Core Synthesis Workflow: Boc-SPPS
The incorporation of this compound is most effectively achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.
Caption: General workflow for Boc-SPPS incorporating the lactam building block.
Detailed Experimental Protocols
These protocols are designed for researchers familiar with standard peptide synthesis techniques. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Protocol 1: Boc Deprotection of the N-Terminus
Causality: The Boc group is highly sensitive to acid.[8][10] Trifluoroacetic acid (TFA) is used to quantitatively cleave the N-terminal Boc group, exposing a free amine (as a trifluoroacetate salt) for the subsequent coupling reaction.[2][7] A two-stage deprotection minimizes potential side reactions.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Initial Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.[7]
-
Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5 minutes. Drain and repeat once.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for coupling.
Protocol 2: Coupling of this compound
Causality: Peptide bond formation requires activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[11] Phosphonium or uronium salt-based reagents like HBTU or HATU are highly efficient for this activation, especially for non-standard or potentially hindered amino acids, minimizing the risk of epimerization.[12] DIEA is used as a non-nucleophilic base to facilitate the reaction.
Materials:
-
N-terminally deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Pre-activation: Add DIEA (6 eq.) to the activation solution and agitate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The lactam structure may introduce some steric hindrance, so a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines.[7] A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), drain the solution, wash with DMF, and repeat the coupling step with fresh reagents.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Deprotection
Causality: The classic Boc/Bzl strategy culminates in a strong acid cleavage step to simultaneously cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl ethers). Anhydrous Hydrogen Fluoride (HF) is highly effective but requires specialized equipment.[2] Trifluoromethanesulfonic acid (TFMSA) is a common alternative. Scavengers like anisole are included to trap reactive carbocations generated during cleavage, preventing modification of sensitive residues like Trp and Met.
Materials:
-
Fully synthesized, protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure (HF Cleavage - Caution: Highly hazardous, requires specialized apparatus ):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole (approx. 1 mL per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the reaction at 0 °C for 60 minutes.
-
Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Purification: Separate the peptide from the resin by filtration. Wash the peptide thoroughly with cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.[13]
Data Presentation: Key Reaction Parameters
| Parameter | Reagent/Condition | Typical Value | Rationale & Key Considerations |
| Resin Support | Merrifield Resin | 0.3 - 0.8 mmol/g | Standard for Boc-SPPS. Lower loading is preferable for longer or more complex sequences to minimize aggregation.[7] |
| Boc Deprotection | TFA in DCM | 50% (v/v) | Strong acid efficiently removes the Boc group. Two-step process ensures complete removal.[7] |
| Building Block Excess | This compound | 2 - 4 equivalents | Ensures the coupling reaction goes to completion. |
| Coupling Reagent | HATU / HBTU | 2 - 4 equivalents | Highly efficient activation, reduces risk of racemization, and is effective for sterically hindered couplings.[12][13] |
| Coupling Time | - | 1 - 2 hours | Monitor with ninhydrin test. Double coupling may be required due to the non-proteinogenic structure.[7] |
| Final Cleavage | Anhydrous HF | - | "Gold standard" for Boc/Bzl strategy, effectively removes most common side-chain protecting groups and cleaves from the resin.[2] |
Conclusion and Future Perspectives
The use of this compound is a powerful and direct method for introducing conformational constraints into synthetic peptides. The protocols outlined here, based on established Boc-SPPS chemistry, provide a reliable framework for its successful incorporation. By rigidifying the peptide backbone, this building block enables the rational design of peptidomimetics with enhanced stability, higher binding affinity, and improved therapeutic potential. As the demand for advanced peptide therapeutics grows, such strategic modifications will continue to be at the forefront of innovative drug discovery.
References
- Blaskovich, M. A. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7.
- Chauhan, V., & Kumar, R. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(2).
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
- Le Grel, P., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(26), 10701-10708.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- CSBio. Overview of Custom Peptide Synthesis.
- The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube.
- PubChem. 3-N-Boc-Amino-epsilon-caprolactam. National Center for Biotechnology Information.
- Lim, Z. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
- PubChem. tert-butyl (2-{[(2R)-3-oxo-2-[(propan-2-yl)amino]-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. National Center for Biotechnology Information.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 71, 18.1.1-18.1.28.
- Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Hardy, P. M., et al. (1977). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 7, 853-858.
- MySkinRecipes. This compound.
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 8586-8590.
- No reference provided in search results.
Sources
- 1. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate as a Versatile Precursor for Constrained Non-Natural Amino Acids
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a valuable chiral building block, for the synthesis of non-natural amino acids. Specifically, it details the strategic application of this seven-membered lactam scaffold to generate conformationally constrained lysine analogues, such as (S)-3,6-diaminohexanoic acid derivatives. These derivatives are of significant interest in peptidomimetics and drug discovery for their ability to impart specific secondary structures and improve the pharmacological properties of peptide-based therapeutics.
Introduction: The Strategic Value of Constrained Amino Acids
In the quest for novel therapeutics, peptides offer a compelling scaffold due to their high potency and specificity. However, their utility is often hampered by poor metabolic stability, low cell permeability, and unpredictable conformations. The incorporation of non-natural amino acids (UAAs) is a proven strategy to overcome these limitations. Among UAAs, those with constrained conformations are particularly powerful tools. By locking specific dihedral angles, these residues can pre-organize a peptide into a bioactive conformation, mimicking secondary structures like β-turns, which are crucial for molecular recognition events.
Lactams, cyclic amides, serve as exceptional scaffolds for generating these constrained residues. This compound, also known as (S)-3-(Boc-amino)-ε-caprolactam, is a chiral, seven-membered lactam that acts as a direct precursor to (S)-3,6-diaminohexanoic acid, a constrained analogue of the essential amino acid L-lysine. The defined stereochemistry at the C3 position and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group make this reagent a highly versatile and practical tool for introducing unique structural motifs into peptide backbones. This guide will detail the properties, reaction mechanisms, and explicit protocols for its use.
Physicochemical Properties
This compound is a stable, solid compound amenable to standard laboratory handling. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 76944-95-1 | |
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, under inert atmosphere |
Core Application: Synthesis of a Constrained Lysine Analogue
The primary application of this compound is its use as a precursor to N-Boc-(S)-3,6-diaminohexanoic acid. This is achieved through the hydrolytic ring-opening of the caprolactam ring. This transformation converts the cyclic amide into a linear amino acid with defined stereochemistry and orthogonal protecting group potential.
Reaction Rationale and Mechanism
The key transformation is the hydrolysis of the amide bond within the seven-membered ring. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is generally preferred for Boc-protected substrates as the protecting group is stable under these conditions. The reaction proceeds via protonation of the amide carbonyl, which activates it towards nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the C-N bond and formation of the linear amino acid.
The Boc group is critical for this strategy. It protects the α-amino group during the ring-opening reaction and subsequent modifications. Its acid-lability allows for selective deprotection at a later stage, enabling incorporation into a growing peptide chain using standard solid-phase or liquid-phase synthesis techniques.
Utilizing (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate for creating peptide turns
Application Note & Protocol
Topic: Inducing Defined Peptide Secondary Structures: Utilizing (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate as a β-Turn Mimetic Scaffold
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and pharmacology.
Introduction: The Challenge of Peptide Therapeutics and the Power of Conformational Control
Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their clinical utility is often hindered by poor metabolic stability and low bioavailability, largely due to their conformational flexibility, which leaves them susceptible to proteolysis[1]. Nature's solution to this problem is the adoption of rigid secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.
In drug discovery, mimicking these structures is a key strategy for developing peptidomimetics—compounds that replicate the therapeutic action of peptides but with enhanced drug-like properties[2][3][4]. By introducing conformational constraints, we can lock a peptide into its bioactive shape, thereby increasing receptor affinity, improving enzymatic stability, and enhancing overall pharmacokinetic profiles[5][6]. This compound, an N-Boc protected 3-amino-ε-caprolactam, is a powerful synthetic building block designed for this very purpose. Its rigid seven-membered ring serves as a scaffold to enforce a β-turn conformation upon the adjacent amino acid residues in a peptide sequence. This guide provides the scientific rationale and detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
The Scaffold: this compound
The core of this building block is the ε-caprolactam ring, a seven-membered lactam. Conformational analysis has shown that ε-caprolactam rings predominantly adopt a stable, chair-like conformation[7][8]. This inherent rigidity is the key to its function as a turn mimetic.
-
(S)-Configuration: The stereochemistry at the C3 position is crucial for directing the peptide chain in a specific orientation.
-
Amine and Carboxyl Functionality: The amino group at C3 and the carbonyl group at C2 act as surrogates for the N-terminus and C-terminus of a natural amino acid, respectively, allowing it to be seamlessly integrated into a growing peptide chain.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the C3-amine is a standard acid-labile protecting group, making it compatible with Boc-based SPPS. However, for the more common Fmoc/tBu strategy, this building block would first need to be N-terminally protected with Fmoc after deprotection of the Boc group. For the purpose of this guide, we will assume the availability of the corresponding Fmoc-protected building block, (S)-Fmoc-(2-oxoazepan-3-yl)amine , which is the standard reagent for modern SPPS[9][10].
Mechanism of β-Turn Induction
A β-turn is a secondary structure involving four amino acid residues (denoted i, i+1, i+2, and i+3) where the peptide chain folds back on itself. When the caprolactam scaffold replaces the central i+1 and i+2 residues, its rigid geometry forces the flanking residues (i and i+3) into proximity, effectively mimicking the hydrogen-bonding pattern of a natural β-turn.
The constrained dihedral angles of the caprolactam ring pre-organize the peptide backbone, reducing the entropic penalty of folding and stabilizing the turn conformation.
Caption: Mechanism of β-turn induction by a caprolactam scaffold.
Application Protocol: Incorporation via Fmoc-SPPS
This protocol outlines the manual incorporation of (S)-Fmoc-(2-oxoazepan-3-yl)amine into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis strategy[9][10][11].
4.1. Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Turn Mimetic: (S)-Fmoc-(2-oxoazepan-3-yl)amine.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation: Cold diethyl ether.
4.2. Experimental Workflow
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. biomatik.com [biomatik.com]
The Versatile Chiral Building Block: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules.[1] Its rigid, seven-membered caprolactam ring, combined with the stereochemically defined amine protected by a tert-butyloxycarbonyl (Boc) group, offers a unique three-dimensional scaffold. This structure is particularly amenable to the development of peptidomimetics and enzyme inhibitors, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. The Boc protecting group is crucial to its utility, allowing for the selective modification of other parts of a molecule before its facile, acid-labile removal to unmask the amine for subsequent synthetic transformations.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of cutting-edge therapeutics.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 76944-95-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Core Application: A Gateway to Novel Enzyme Inhibitors and CNS-Active Agents
The primary application of this compound lies in its role as a constrained amino acid surrogate. The caprolactam framework mimics the backbone of a peptide, while the protected amine provides a handle for building diverse side chains. This has proven particularly fruitful in the design of enzyme inhibitors and compounds targeting the central nervous system (CNS).
Engineering Enzyme Inhibitors: The Case of Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation and has been identified as a promising target for cancer therapy.[2] Many LSD1 inhibitors are designed to mimic the substrate, lysine, and often feature a core structure that can interact with the enzyme's active site. The (S)-3-amino-2-oxoazepane core, derived from this compound, serves as an excellent mimic of the lysine side chain, with the cyclic structure providing conformational rigidity that can enhance binding affinity and selectivity.
Conceptual Synthetic Workflow for LSD1 Inhibitor Scaffolds
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of potential LSD1 inhibitors.
Caption: Conceptual workflow for LSD1 inhibitor synthesis.
Crafting Peptidomimetics for Enhanced Stability and Activity
Peptides are crucial signaling molecules in the body, but their therapeutic use is often limited by poor metabolic stability. Peptidomimetics are designed to mimic the structure and function of natural peptides while possessing improved pharmacological properties. The rigid caprolactam ring of this compound can be incorporated into peptide sequences to induce specific secondary structures, such as turns or helices, which are often critical for biological activity. This conformational constraint can also protect the molecule from degradation by proteases.
Development of Novel Therapeutics for Central Nervous System (CNS) Disorders
The unique three-dimensional shape of the (S)-3-amino-2-oxoazepane scaffold has been explored in the synthesis of compounds targeting CNS disorders. A notable example is the synthesis of analogs of Lacosamide, an anticonvulsant drug. While not a direct synthesis, the principles of using a Boc-protected chiral amino acid derivative are highly relevant and provide a strong case study for the application of our title compound. The synthesis involves the coupling of the deprotected amine with other functionalities to build a molecule with the desired pharmacological profile.[3]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and provide the user with a clear understanding of the key chemical transformations involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol details the removal of the Boc protecting group, a critical step to unmask the amine for further functionalization.
Rationale: The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but is readily cleaved under acidic conditions. This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution at room temperature, add 4 M HCl in 1,4-dioxane (3.0-5.0 eq) dropwise. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Precipitation and Isolation: Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-3-aminoazepan-2-one hydrochloride.
Expected Outcome: The reaction typically proceeds with high yield (>95%). The product is a white to off-white solid.
Boc Deprotection Workflow
Caption: Step-by-step Boc deprotection workflow.
Protocol 2: Representative Synthesis of a CNS-Active Scaffold Intermediate
This protocol illustrates the use of the deprotected amine in a subsequent coupling reaction to form a key intermediate, inspired by the synthesis of Lacosamide analogs.[3]
Rationale: This step demonstrates the utility of the unmasked amine as a nucleophile in an acylation reaction. The formation of the amide bond is a fundamental transformation in the synthesis of a vast array of pharmaceuticals.
Materials:
-
(S)-3-aminoazepan-2-one hydrochloride (from Protocol 1)
-
Acetyl chloride (or another acylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Amine Neutralization: Suspend (S)-3-aminoazepan-2-one hydrochloride (1.0 eq) in anhydrous DCM (20 mL per gram) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C to generate the free amine in situ.
-
Acylation: Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Aqueous Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Expected Outcome: The coupling reaction typically affords the product in good to excellent yields (70-90%) after purification.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its pre-defined stereochemistry and the presence of a readily cleavable protecting group on a conformationally constrained scaffold provide a reliable and efficient entry point for the synthesis of a diverse range of complex and biologically relevant molecules. From the development of next-generation epigenetic drugs to the creation of novel CNS-active agents, this chiral building block will undoubtedly continue to play a pivotal role in the advancement of pharmaceutical research.
References
- MySkinRecipes. This compound.
- Google Patents. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- PubMed. An Update of Lysine Specific Demethylase 1 Inhibitor: A Patent Review (2016-2020).
- Google Patents. US20170029366A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs).
- Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Journal of Pharmaceutical Research. Peptidomimetics : A New Era in Drug Discovery.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- Google Patents. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
- Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization.
- Université de Rennes. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and - Université de Rennes.
- Google Patents. US20220213099A1 - Prodrug compounds.
- ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
A Guide to Avoiding Racemization and Ensuring Chiral Purity
Welcome to the technical support center for the synthesis of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on maintaining stereochemical integrity during this critical synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization is the deprotonation of the chiral center at the C3 position of the azepanone ring. This is particularly problematic under basic conditions or elevated temperatures, which can facilitate the formation of a planar enolate intermediate, leading to a loss of stereochemical information.
Q2: Which steps in the synthesis are most susceptible to racemization?
A2: Steps involving strong bases, prolonged reaction times at high temperatures, or certain coupling reactions can be particularly susceptible to racemization. For instance, in peptide synthesis, the activation of carboxylic acids can lead to racemization through an oxazolone intermediate.[1] While not a peptide synthesis, analogous principles apply to the activation of the chiral center in the lactam ring.
Q3: How can I quickly check for racemization in my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product.[2] You can also use chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) with a chiral solvating agent.
Q4: Are there any specific reagents I should avoid to prevent racemization?
A4: Avoid using strong, non-hindered bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures. Also, be cautious with coupling reagents known to promote racemization in similar systems.[1][3]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during the synthesis.
Issue 1: Significant Racemization Detected in the Final Product
Q: My final product shows a low enantiomeric excess (e.e.). What are the likely causes and how can I fix this?
A: Significant racemization is a common issue. Let's break down the potential causes and solutions:
-
Cause A: Inappropriate Base Selection. The use of strong, non-sterically hindered bases can easily deprotonate the alpha-proton at the chiral center.
-
Solution: Opt for a weaker, sterically hindered base. N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are often preferred over triethylamine (TEA) as they are less likely to cause racemization.[4] It is also crucial to use the minimum stoichiometric amount of base required for the reaction.
-
-
Cause B: Elevated Reaction Temperature. Higher temperatures provide the activation energy needed for the enolization that leads to racemization.
-
Cause C: Prolonged Reaction Time. The longer the chiral center is exposed to conditions that can induce racemization, the greater the loss of stereochemical purity.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure to potentially racemizing conditions.
-
Issue 2: Low Yield of the Desired (S)-enantiomer
Q: I'm obtaining a low yield of my target compound, even though the starting materials are consumed. What could be the problem?
A: Low yields can be attributed to several factors, some of which are also linked to racemization.
-
Cause A: Side Reactions Promoted by Harsh Conditions. The same conditions that cause racemization (strong bases, high heat) can also lead to side reactions and degradation of your product.
-
Solution: As with preventing racemization, employing milder reaction conditions is key. This includes using appropriate bases and maintaining lower temperatures.
-
-
Cause B: Inefficient Cyclization or Coupling. The formation of the caprolactam ring or the introduction of the Boc-protecting group may not be proceeding efficiently.
-
Solution: Re-evaluate your cyclization or coupling strategy. For cyclization, ensure that the amine and the activated carboxylic acid (or ester) are in the optimal conformation for ring closure. For Boc protection, ensure anhydrous conditions and the use of a suitable base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Issue 3: Difficulty in Purifying the Product from its Enantiomer
Q: I have a mixture of enantiomers and am struggling to separate them. What are my options?
A: While preventing racemization is the ideal strategy, several methods exist for resolving a racemic or near-racemic mixture.
-
Solution A: Preparative Chiral HPLC. This is a direct and often effective method for separating enantiomers on a larger scale.[2] Different chiral columns and mobile phases may need to be screened to find the optimal separation conditions.
-
Solution B: Diastereomeric Salt Resolution. This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
III. Recommended Experimental Protocol: Minimizing Racemization
This protocol outlines a general approach for the synthesis of this compound, with a focus on preserving stereochemical integrity. A common synthetic route involves the cyclization of a protected L-lysine derivative.
Step-by-Step Methodology
-
Starting Material: Begin with a suitable N-alpha-Boc-protected L-lysine derivative, for example, Nα-Boc-L-lysine methyl ester.
-
Activation of the Side-Chain Amine: The epsilon-amino group of the lysine derivative needs to be protected, for instance, with a benzyloxycarbonyl (Z) group.
-
Cyclization to form the Lactam Ring:
-
Dissolve the Nα-Boc-Nε-Z-L-lysine derivative in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent known to suppress racemization, such as OxymaPure or HOBt, along with a carbodiimide like DIC.[1][4] These additives can form reactive intermediates that are less prone to racemization.[1]
-
Slowly add a hindered base like N-methylmorpholine (NMM) to neutralize any salts and facilitate the reaction.
-
Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight while monitoring its progress by TLC.
-
-
Deprotection of the Side-Chain:
-
Once cyclization is complete, the Z-group can be removed via hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst). This step is generally mild and unlikely to cause racemization.
-
-
Boc-Protection of the Exocyclic Amine:
-
The newly deprotected amine can then be reprotected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DIPEA in a solvent such as DCM.
-
-
Purification: Purify the final product using flash column chromatography.
-
Chiral Purity Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) | Sterically hindered bases minimize alpha-proton abstraction and subsequent racemization.[4] |
| Temperature | 0 °C to Room Temperature | Lower temperatures reduce the rate of enolization and potential side reactions.[5] |
| Coupling Additives | OxymaPure, HOBt, HOAt | These additives suppress racemization by forming less reactive and more stable activated esters.[1][3] |
| Solvent | Anhydrous DMF, DCM, or THF | Anhydrous conditions are crucial for many of the reaction steps to proceed efficiently. |
IV. Visualizing the Mechanisms
Racemization Pathway
The following diagram illustrates the base-catalyzed racemization mechanism via an enolate intermediate.
Caption: Base-catalyzed racemization of the chiral center.
Synthetic Workflow
This diagram outlines the recommended synthetic workflow to minimize racemization.
Caption: Recommended synthetic workflow.
V. References
-
Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. (n.d.). National Institutes of Health. Retrieved from
-
Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Retrieved from
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJ Wave. Retrieved from
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). National Institutes of Health. Retrieved from
-
Lei, A., He, M., & Zhang, X. (2002). Highly enantioselective syntheses of functionalized alpha-methylene-gamma-butyrolactones via Rh(I)-catalyzed intramolecular Alder ene reaction: application to formal synthesis of (+)-pilocarpine. Journal of the American Chemical Society, 124(28), 8198–8199. Retrieved from
-
This compound. (n.d.). MySkinRecipes. Retrieved from
-
tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. (n.d.). Enamine. Retrieved from
-
Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). National Institutes of Health. Retrieved from
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences. Retrieved from
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from
-
Preventing racemization during L-Alanyl-L-alanine synthesis. (n.d.). Benchchem. Retrieved from
-
Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27–34. Retrieved from
-
Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents. Retrieved from
-
Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents. Retrieved from
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from
-
tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate. (n.d.). CymitQuimica. Retrieved from
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. Retrieved from
-
N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. (n.d.). ResearchGate. Retrieved from
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved from
-
Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. (2024). Research Square. Retrieved from
-
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. (n.d.). MySkinRecipes. Retrieved from
-
Synthesis of carbamate 9 d: (a) tert‐butyl... (n.d.). ResearchGate. Retrieved from
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate Synthesis
Welcome to the technical support guide for the synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Boc-protection of (S)-3-amino-ε-caprolactam. Here, we provide in-depth, experience-based solutions to troubleshoot byproduct formation and offer optimized protocols for purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a practical question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of the starting material, (S)-3-amino-ε-caprolactam, remaining. What are the likely causes and how can I fix this?
A1: Incomplete consumption of the starting amine is a frequent issue stemming from several factors:
-
Insufficient Reagents: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and the base is critical. While a slight excess of Boc₂O (1.1-1.5 equivalents) is standard, insufficient amounts will naturally lead to an incomplete reaction.[1] Similarly, the base, often a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for deprotonating the amine, thereby increasing its nucleophilicity.[1] Ensure you are using at least one equivalent of base.
-
Base Incompatibility: The choice of base is important. While TEA is common, its hydrochloride salt can sometimes precipitate and coat the starting material, hindering the reaction. Consider using a more soluble base like DIPEA or an inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water or Dioxane/water).[1][2]
-
Reaction Conditions: The reaction is typically run at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40°C) can increase the rate, but be cautious as this can also promote side reactions.[3]
-
Moisture: The starting material, (S)-3-amino-ε-caprolactam, can be hygroscopic. Water can compete with the amine in reacting with Boc₂O, leading to its decomposition and reducing the effective concentration of the reagent.[4] Ensure your starting material, solvents, and glassware are dry.
Solution Workflow:
-
Verify Stoichiometry: Double-check calculations for Boc₂O (use 1.1-1.5 eq.) and base (use 1.2-2.0 eq.).[1]
-
Add Additional Reagents: If the reaction has stalled, you can add another portion of Boc₂O (0.2-0.3 eq.) and base and continue stirring. Monitor by TLC or LC-MS.
-
Switch Base/Solvent System: For future attempts, consider using DIPEA in an anhydrous solvent like DCM or THF, or a sodium bicarbonate/dioxane/water system.[1]
Q2: I'm observing a byproduct with a higher molecular weight than my product. Mass spectrometry suggests it's a di-Boc or N,N-di-Boc species. How does this form and how can I prevent and remove it?
A2: The formation of a di-Boc protected species can occur, particularly if the lactam nitrogen is susceptible to acylation. While the amine at the 3-position is more nucleophilic, under certain conditions, the amide nitrogen of the caprolactam ring can also be acylated by Boc₂O.
-
Formation Mechanism: This is more likely to occur with a strong catalyst like 4-dimethylaminopyridine (DMAP) and a large excess of Boc₂O.[5] DMAP forms a highly reactive N-Boc-DMAP complex that can acylate less nucleophilic nitrogens.[5]
-
Prevention:
-
Avoid Excess DMAP: If using DMAP, ensure it is in catalytic amounts (e.g., 0.1 eq.). For this specific substrate, DMAP may not be necessary at all if a suitable base like TEA or DIPEA is used.
-
Control Boc₂O Stoichiometry: Avoid using a large excess of Boc₂O. Stick to the 1.1-1.2 equivalent range.
-
Temperature Control: Run the reaction at room temperature or below (0 °C to RT) to maintain selectivity for the more nucleophilic amino group.
-
-
Removal:
-
Selective Deprotection: The di-Boc species has one highly labile Boc group on the amide nitrogen. This can often be selectively removed under very mild acidic conditions that leave the more stable carbamate untouched. Treatment with a catalytic amount of a Lewis acid like Mg(ClO₄)₂ or zinc bromide can selectively cleave the more labile group.[5][6]
-
Chromatography: Flash column chromatography can typically separate the mono-Boc product from the more nonpolar di-Boc byproduct.
-
Q3: My final product is contaminated with unreacted Boc-anhydride (Boc₂O) and tert-butanol. How do I effectively remove these?
A3: These are the most common impurities as they are the direct byproduct and excess reagent from the reaction.[7]
-
tert-Butanol: This alcohol is a direct byproduct of the reaction. It is relatively volatile and can often be removed by rotary evaporation, especially under high vacuum.
-
Unreacted Boc₂O: Excess Boc₂O is often present. It can be detected by ¹H NMR (a sharp singlet for the tert-butyl group) and sometimes by a characteristic "Boc" smell.[7]
Removal Strategies:
-
High Vacuum: Both impurities are volatile and can often be removed by placing the crude product under a high vacuum for several hours.[7]
-
Aqueous Workup: Boc₂O is insoluble in water and can be hydrolyzed under basic conditions. Washing the organic layer with a saturated sodium bicarbonate solution is an effective way to quench and remove excess Boc₂O.[7]
-
Chemical Quenching: If a significant excess of Boc₂O remains, it can be quenched by adding a nucleophilic amine like imidazole (1.5 equivalents relative to the excess Boc₂O) and stirring for 1-2 hours before workup.[7] The resulting byproducts are typically water-soluble and easily removed by an aqueous wash.
-
Chromatography: If the above methods are insufficient, flash chromatography is very effective. Boc₂O is non-polar and will elute quickly with a non-polar eluent (e.g., hexanes/ethyl acetate).[7]
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for Boc-protection of (S)-3-amino-ε-caprolactam?
A: A robust starting point is to dissolve the amine (1.0 eq.) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (1.2-2.0 eq.) and then slowly add di-tert-butyl dicarbonate (1.1-1.5 eq.).[1] The reaction is typically stirred at room temperature and monitored by TLC until the starting material is consumed (usually 1-12 hours).[1]
Q: Which analytical techniques are best for monitoring reaction progress and purity?
A:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10% methanol in DCM. The starting amine will be at the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin is useful as it will stain the primary amine of the starting material but not the protected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is also excellent for detecting byproducts.
Q: The starting material, (S)-3-amino-ε-caprolactam, is sometimes supplied as a hydrochloride salt. Can I use it directly?
A: Yes, but you must add an additional equivalent of base to neutralize the HCl salt before adding the base required for the Boc protection itself. For example, if you use the HCl salt, you would need at least 2.2 equivalents of TEA: one to form the free amine and 1.2 for the reaction.
Data Summary & Visualization
Table 1: Common Byproducts and Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Formation/Source | Removal Method |
| tert-Butanol | C₄H₁₀O | 74.12 | Reaction byproduct | Rotary evaporation, high vacuum[7] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Excess reagent[4][7] | Basic wash, chemical quench, chromatography[7] |
| Di-Boc Product | C₁₆H₂₈N₂O₅ | 328.41 | Over-reaction | Mild acid treatment, chromatography |
Diagram 1: General Boc Protection Mechanism
This diagram illustrates the nucleophilic attack of the amine on the Boc-anhydride, leading to the protected product.
Caption: Mechanism of Boc protection of an amine.
Diagram 2: Troubleshooting Workflow for Impurity Removal
This workflow provides a logical sequence for purifying the crude product.
Caption: Step-by-step purification workflow.
Detailed Protocol: Purification by Chemical Quench and Extraction
This protocol is designed to remove common byproducts without resorting to column chromatography.
-
Concentrate: After the reaction is deemed complete by TLC/LC-MS, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Re-dissolve: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Quench (Optional): If a large excess of Boc₂O is suspected, add imidazole (1.5 eq. relative to the excess Boc₂O) and stir at room temperature for 1-2 hours.[7]
-
Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Drying: Place the product under a high vacuum for several hours to remove any remaining traces of solvent or tert-butanol.
References
- Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE).
- BenchChem. Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts.
- BenchChem. The Chemistry of the Boc Protecting Group.
- Wikipedia. Di-tert-butyl dicarbonate.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- RSC Publishing. Dual protection of amino functions involving Boc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in commercial (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Introduction
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic amino acid derivative, is a critical building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including peptidomimetics and enzyme inhibitors designed to target a range of therapeutic areas.[1] Given its role in complex, multi-step syntheses, the purity of this reagent is paramount to ensure the reproducibility of experimental results and the quality of the final drug substance.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the common impurities found in commercial batches of this compound. It offers troubleshooting advice and detailed analytical protocols to help users identify and mitigate potential purity-related issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a commercial batch of this compound?
Commercial batches can contain several types of impurities stemming from the synthetic route and subsequent degradation. These are broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate: The opposite enantiomer is one of the most critical impurities, as its presence can significantly impact the stereochemistry and biological activity of the final product.
-
Unreacted Starting Materials: Depending on the synthetic route, residual L-lysine or its derivatives may be present.
-
Reagent-Related Impurities: Traces of the Boc-protection agent, such as di-tert-butyl dicarbonate (Boc₂O), or its byproducts may remain.
-
Over-protected Species: Di-Boc protected species, where a second Boc group is attached to the lactam nitrogen, can sometimes form as a minor byproduct.
-
-
Degradation Products:
-
(S)-3-aminoazepan-2-one: Formed by the acid-catalyzed hydrolysis (deprotection) of the Boc group. This is a common issue if the material is exposed to acidic conditions.
-
Hydrolyzed Lactam Ring Product: Cleavage of the seven-membered lactam ring can occur under strong acidic or basic conditions, leading to the formation of a linear amino acid derivative.
-
Q2: How do these impurities originate?
The origin of impurities is almost always linked to the manufacturing process, which typically involves the cyclization of an L-lysine derivative followed by N-protection.
Caption: Origin of impurities during synthesis and storage.
Racemization can occur during the cyclization or protection steps, leading to the formation of the undesired (R)-enantiomer.[2] Incomplete reactions during the Boc-protection step can leave unreacted (S)-3-aminoazepan-2-one. Finally, degradation can be introduced during acidic workup procedures or improper storage.
Q3: What is the potential impact of these impurities on my downstream applications?
Impurities can have significant negative consequences:
-
Reduced Yield: Non-reactive impurities like residual solvents or inorganic salts reduce the effective concentration of the starting material. Reactive impurities can consume expensive reagents in side reactions.
-
Formation of Difficult-to-Separate Byproducts: The (R)-enantiomer or deprotected amine can react alongside the desired compound, leading to diastereomeric products or other impurities that may be challenging to remove in subsequent purification steps.
-
Altered Biological Activity: For drug development professionals, the presence of the (R)-enantiomer can alter the pharmacological profile of the final active pharmaceutical ingredient (API), potentially leading to reduced efficacy or off-target effects.
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent reaction outcomes and unreliable data in biological assays.
Q4: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): Ideal for quantifying the main component and non-volatile, process-related impurities. A C18 column with a water/acetonitrile gradient is typically effective.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often successful in separating the (S) and (R) enantiomers.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the main compound and can be used to identify and roughly quantify major impurities if their signals do not overlap significantly with the product signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used to identify and quantify volatile impurities, such as residual solvents (e.g., ethyl acetate, dichloromethane) from the synthesis and purification process.
Q5: My batch shows a significant level of the (R)-enantiomer. What should I do?
The presence of the (R)-enantiomer is a critical issue. If the level is unacceptable for your application, you have two primary options:
-
Purification: Preparative chiral HPLC is the most direct method to separate the enantiomers and obtain the desired (S)-isomer with high enantiomeric purity. This can be costly and time-consuming for large quantities.
-
Source a New Batch: For most researchers, the most practical solution is to return the batch to the supplier and request a replacement that meets the required enantiomeric purity specifications (typically >98% e.e.). Always request a batch-specific Certificate of Analysis (CoA) that includes chiral purity data.
Troubleshooting Guide
| Problem Encountered | Potential Root Cause (Impurity-Related) | Recommended Action |
| Unexpected side products in my reaction. | The deprotected impurity, (S)-3-aminoazepan-2-one, has a free primary amine that can compete in coupling reactions. | Analyze the starting material by RP-HPLC to quantify the level of the deprotected species. If present, consider repurification or using a fresh, high-purity batch. |
| Poor or inconsistent yields. | The presence of non-reactive impurities (e.g., inorganic salts, water) lowers the molar amount of the reactant. | Perform quantitative NMR (qNMR) or loss on drying (LOD) to determine the absolute purity of the batch. Adjust reaction stoichiometry accordingly. |
| Difficulty purifying my final product. | The (R)-enantiomer in the starting material has led to the formation of a diastereomeric product, which may co-elute with the desired product. | Analyze the starting material using chiral HPLC. If contaminated, the final product mixture may require specialized chiral chromatography for separation. |
| ¹H NMR spectrum of the starting material appears "dirty" with unassigned peaks. | Presence of residual solvents or synthesis byproducts. | Assign major solvent peaks first. Compare the spectrum to a reference. Use HPLC-MS to identify the mass of the unknown impurities to aid in their structural elucidation. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
This method is suitable for the routine purity assessment and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the (S) and (R) enantiomers. Note: Method development may be required for optimal separation.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
-
To confirm peak identity, inject a small amount of the racemic or the (R)-enantiomer standard if available.
-
References
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- Wuyts, S., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 4-16.
- Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
- MySkinRecipes. (n.d.). This compound.
- De Klerck, K., et al. (2010). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. Journal of Chromatography A, 1217(44), 6984-94.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). 3-N-Boc-Amino-epsilon-caprolactam.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the comprehensive technical support guide for the synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our guidance is rooted in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, however, presents several challenges, primarily centered around achieving high yield and maintaining the stereochemical integrity of the C3 chiral center. The most common synthetic route involves the Beckmann rearrangement of a corresponding chiral cyclohexanone oxime precursor. This guide will focus on optimizing this key transformation and addressing potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The predominant strategy involves a multi-step sequence starting from a chiral precursor, typically derived from L-lysine or achieved through asymmetric synthesis. A key step is the Beckmann rearrangement of a 2-substituted cyclohexanone oxime to form the seven-membered lactam ring. An alternative, though less common, approach is the cyclization of a suitably functionalized L-lysine derivative.
Q2: What is the Beckmann rearrangement and why is it crucial for this synthesis?
A2: The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime to an amide.[1][2] For cyclic oximes, this rearrangement results in a ring expansion, forming a lactam.[2] In this synthesis, it is the key transformation that constructs the azepan-2-one (ε-caprolactam) ring system. The stereospecificity of the migration of the group anti-periplanar to the leaving group on the oxime nitrogen is a critical factor in controlling the regioselectivity of the ring opening.[2][3]
Q3: What are the most significant challenges in achieving a high yield of the target compound?
A3: The primary challenges include:
-
Side Reactions: The Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam, is a common competing reaction.[2]
-
Racemization: The acidic conditions of the Beckmann rearrangement can potentially lead to racemization at the C3 stereocenter, reducing the enantiomeric purity of the final product.[4]
-
Boc Group Stability: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be partially or fully cleaved under the harsh acidic conditions often employed for the Beckmann rearrangement.
-
Purification: Separating the desired product from starting materials, side products, and catalyst residues can be challenging.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Explanations |
| Low Yield of Lactam | 1. Beckmann Fragmentation: Formation of a stable carbocation at the carbon alpha to the oxime can favor fragmentation over rearrangement.[2] | Optimize Reaction Conditions: Employ milder acid catalysts (e.g., Lewis acids, solid acids) or activate the oxime hydroxyl group with reagents like tosyl chloride or phosphorus pentachloride under non-hydrolytic conditions to disfavor fragmentation.[2][3] |
| 2. Incomplete Reaction: Insufficient reaction time, low temperature, or an ineffective catalyst. | Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting oxime. Consider extending the reaction time or cautiously increasing the temperature. Screen different acid catalysts to find the most effective one for your specific substrate.[5] | |
| 3. Boc Deprotection: The strong acidic environment of the Beckmann rearrangement can cleave the acid-sensitive Boc group. | Use Milder Conditions: Opt for non-protic acid catalysts or pre-activate the oxime with sulfonyl chlorides in the presence of a non-nucleophilic base. This allows the rearrangement to proceed under less acidic conditions, preserving the Boc group. | |
| Low Enantiomeric Purity (Racemization) | 1. Oxime Isomerization: Acidic conditions can catalyze the E/Z isomerization of the oxime, leading to a mixture of regioisomeric lactams if the starting ketone is unsymmetrical, or racemization if a chiral center is adjacent to the oxime.[2][6] | Control Reaction Conditions: Perform the rearrangement at the lowest effective temperature to minimize isomerization. The use of reagents like tosyl chloride can sometimes lock the oxime geometry and prevent isomerization before rearrangement.[3] |
| 2. Epimerization of the Product: The chiral center in the final lactam product might be susceptible to epimerization under prolonged exposure to acidic conditions. | Minimize Reaction Time and Neutralize Promptly: Monitor the reaction closely and quench it as soon as the starting material is consumed. Neutralize the reaction mixture promptly during workup to prevent product degradation. | |
| Formation of Multiple Side Products | 1. Beckmann Fragmentation: As mentioned above, this is a major side reaction. | See "Low Yield of Lactam" troubleshooting. |
| 2. Hydrolysis of Intermediates or Product: Presence of water in the reaction can lead to hydrolysis of activated intermediates or the final lactam product. | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Polymerization: Under strongly acidic conditions, caprolactam and its derivatives can be susceptible to polymerization. | Moderate Acidity and Temperature: Avoid excessively strong acids and high temperatures. A well-controlled reaction is less likely to lead to polymerization. | |
| Difficult Purification | 1. Similar Polarity of Components: The product, starting material, and side products may have similar polarities, making chromatographic separation difficult. | Optimize Chromatography: Screen different solvent systems for flash chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. |
| 2. Catalyst Residues: Non-volatile acid catalysts can contaminate the product. | Aqueous Workup: Perform a careful aqueous workup to remove acid catalysts. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help neutralize and remove acidic residues. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)cyclohexanone oxime
This protocol describes the formation of the key oxime intermediate from a chiral starting material.
Materials:
-
(S)-2-(tert-butoxycarbonylamino)cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve (S)-2-(tert-butoxycarbonylamino)cyclohexanone (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 - 2.0 eq) and sodium acetate (2.0 - 2.5 eq) to the solution. Alternatively, pyridine can be used as the base.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting ketone is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude oxime.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 2: Beckmann Rearrangement to this compound
This protocol outlines the critical ring-expansion step. Caution: The Beckmann rearrangement can be highly exothermic, especially with strong acids. Perform on a small scale initially and with appropriate safety precautions.
Method A: Using a Strong Protic Acid (e.g., Sulfuric Acid)
Materials:
-
(S)-2-(tert-butoxycarbonylamino)cyclohexanone oxime
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice bath
-
Ammonia solution or Sodium Hydroxide solution for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Cool the chosen acid (e.g., concentrated H₂SO₄) in an ice bath in a flask equipped with a stirrer.
-
Slowly and carefully add the (S)-2-(tert-butoxycarbonylamino)cyclohexanone oxime in small portions to the cold, stirred acid, ensuring the temperature remains low (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from 0 °C to room temperature or slightly elevated temperatures depending on the substrate's reactivity) while monitoring by TLC.
-
Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.
-
Neutralize the acidic aqueous solution by the slow addition of a base (e.g., concentrated ammonia solution or cold NaOH solution), keeping the mixture cool in an ice bath.
-
Extract the product from the neutralized aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method B: Using Tosyl Chloride for Milder Conditions
Materials:
-
(S)-2-(tert-butoxycarbonylamino)cyclohexanone oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)
Procedure:
-
Dissolve the (S)-2-(tert-butoxycarbonylamino)cyclohexanone oxime (1.0 eq) in anhydrous pyridine or another suitable anhydrous solvent containing a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 - 1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Impact of Catalyst on Yield
The choice of catalyst and reaction conditions in the Beckmann rearrangement can significantly impact the yield of the desired lactam. The following table provides a conceptual comparison based on literature for similar transformations.
| Catalyst System | Typical Conditions | Relative Yield of Lactam | Key Considerations |
| Conc. H₂SO₄ | 0-25 °C | Moderate to High | Strong acid can cause Boc deprotection and side reactions. Highly exothermic.[5] |
| Polyphosphoric Acid (PPA) | 60-100 °C | Moderate to High | Viscous, making workup challenging. Can also lead to side reactions at higher temperatures. |
| Tosyl Chloride / Pyridine | 0-25 °C | Good to High | Milder conditions, generally compatible with the Boc group. Requires removal of pyridine and tosyl-related byproducts.[3] |
| Solid Acid Catalysts (e.g., Zeolites) | High Temperature (Vapor Phase) | Variable | Environmentally friendly and reusable, but may require specialized equipment and high temperatures that could be detrimental to the substrate. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield in the Beckmann rearrangement step.
Caption: A decision tree for troubleshooting low yield.
References
- Master Organic Chemistry. Beckmann Rearrangement.
- Wikipedia. Beckmann rearrangement.
- Chemistry Steps. Beckmann Rearrangement.
- MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
- MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- NIH. Synthesis of chiral lactams by asymmetric nitrogen insertion.
- Organic Chemistry Portal. Beckmann Rearrangement.
- ResearchGate. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase.
- RSC Publishing. Synthesis of chiral lactams by asymmetric nitrogen insertion.
- ACS Publications. Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry.
- Chemistry Steps. Boc Protecting Group for Amines.
- Wikipedia. Chiral resolution.
- NIH. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
- Wikipedia. Tert-butyloxycarbonyl protecting group.
- ResearchGate. Generic mechanisms for acid‐catalysed racemisation.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- NIH. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.
Sources
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet potentially challenging reaction: the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate to yield the valuable chiral building block, (S)-3-aminoazepan-2-one. Incomplete conversion is a frequent issue that can compromise yield and purity. This document offers a structured, mechanism-driven approach to diagnosing and resolving these experimental hurdles.
Section 1: The Chemistry at a Glance: Mechanism & Common Failure Points
Understanding the reaction mechanism is the first step toward effective troubleshooting. The removal of the Boc group is not merely a hydrolysis; it is an acid-catalyzed elimination reaction.[1]
The process, typically using trifluoroacetic acid (TFA), proceeds through several key stages:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[1][2]
-
C-O Bond Cleavage: The activated group fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[1][2][3] This is often observed as bubbling in the reaction mixture.
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding trifluoroacetate salt.[1][2]
The most common source of incomplete reactions is a failure to achieve efficient protonation and cleavage (Steps 1 & 2). The primary cause of side reactions is the highly reactive tert-butyl cation generated in Step 2.[1][4]
Caption: TFA-mediated Boc deprotection mechanism.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the deprotection of this compound in a practical question-and-answer format.
Q1: My reaction is incomplete, with significant starting material remaining after several hours. What are the most likely causes?
Incomplete conversion is the most frequent problem and typically stems from issues with the reaction conditions or reagents.[5]
-
Insufficient Acid Strength or Concentration: This is the leading cause.[5][6] Trifluoroacetic acid (TFA) is highly hygroscopic; absorbed water will reduce its effective acidity and slow the reaction.[4][5] Furthermore, the concentration of TFA in the solvent (commonly dichloromethane, DCM) may be too low for this specific substrate.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates can be more resistant.[1][7][8] Operating at 0 °C to control the initial reaction rate may require a longer overall reaction time.[1]
-
Poor Reagent Quality: Using an old bottle of TFA that has been opened multiple times can lead to diminished potency due to moisture absorption.[5]
Q2: How can I reliably monitor the reaction's progress to avoid stopping it prematurely?
Proper reaction monitoring is critical to ensure full conversion before proceeding to the challenging work-up phase.
| Technique | Procedure & Expected Results |
| Thin-Layer Chromatography (TLC) | This is the fastest method.[5][6][9] Spot the reaction mixture on a silica plate against the starting material. The product, (S)-3-aminoazepan-2-one, is significantly more polar and will have a much lower Rf value.[7][9] Visualizing the plate with a ninhydrin stain will produce a colored spot (often purple or blue) for the newly formed primary amine product, which is absent for the Boc-protected starting material.[6][9] |
| LC-MS | Liquid Chromatography-Mass Spectrometry provides a highly accurate assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1][7] |
| ¹H NMR Spectroscopy | If samples can be taken and worked up for analysis, ¹H NMR is definitive. A successful reaction is confirmed by the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[6][8] |
Q3: My reaction has stalled. What concrete steps can I take to drive it to completion?
If monitoring confirms an incomplete reaction, several adjustments can be made. These should be attempted in order of increasing severity to minimize potential side reactions.
| Strategy | Actionable Protocol | Causality & Rationale |
| 1. Extend Reaction Time | Continue stirring at room temperature for an additional 2-4 hours, monitoring by TLC every hour. | The simplest solution. Some substrates simply require more time for complete conversion under standard conditions.[6] |
| 2. Increase Acid Concentration | Carefully add more fresh TFA to the reaction mixture, increasing the concentration from a typical 25% (v/v) to 50% or even a 1:1 mixture of TFA:DCM.[4][6] | The rate of Boc cleavage can have a second-order dependence on acid concentration, meaning a moderate increase can have a significant impact on reaction speed.[4] |
| 3. Gentle Warming | If the reaction is still stalled, gently warm the mixture to 30-40 °C. | Increasing the temperature provides the necessary activation energy to overcome a sluggish reaction. This should be done cautiously as it can also accelerate side reactions.[5][6] |
| 4. Use a Stronger Acid System | If TFA fails, the solvent can be removed in vacuo and the residue redissolved in a solution of 4M HCl in 1,4-dioxane.[4][6][7] | This is a more potent acidic system that is often effective for particularly stubborn Boc groups.[6] |
Q4: I am struggling to isolate the (S)-3-aminoazepan-2-one product after work-up. My yields are very low. What's going wrong?
The product's physical properties make isolation challenging. As a small, polar molecule containing a free amine and a lactam, it has significant water solubility.
-
Problem: Loss During Aqueous Work-up: When neutralizing the TFA with an aqueous base (like NaHCO₃), the resulting free amine product can partition into the aqueous layer, leading to low recovery in the organic phase.[10] Emulsion formation during extraction is also a common issue.[7]
-
Solution 1 (Isolate as Salt): The simplest method is to avoid an aqueous work-up entirely. After the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation).[1][9] To ensure all TFA is gone, the residue can be co-evaporated with toluene or DCM several times.[1] The resulting crude product is the TFA salt, which is often a solid or thick oil and can be used directly in the next step if compatible.
-
Solution 2 (Precipitation/Trituration): After evaporating the reaction mixture to dryness, add a non-polar solvent like cold diethyl ether.[1][7] The polar amine salt is typically insoluble in ether and will precipitate, allowing it to be collected by filtration. This also helps remove non-polar impurities.
-
Solution 3 (Non-Aqueous Work-up): For a clean isolation of the free amine without water, use a basic ion-exchange resin. After evaporating the TFA/DCM, dissolve the residue in a solvent like methanol, add a basic resin (e.g., Amberlyst A21), and stir for 30-60 minutes.[10] The resin scavenges the acid. Filter off the resin and evaporate the solvent to yield the neutral free amine.[10]
Q5: Should I be concerned about side reactions like tert-butylation with my substrate?
The primary side reaction in Boc deprotection is the alkylation of nucleophilic sites by the electrophilic tert-butyl cation.[1][4] Substrates containing electron-rich groups like tryptophan or methionine are particularly susceptible.[4][6]
For this compound, the risk is relatively low as the molecule lacks highly nucleophilic functional groups. However, under harsh conditions (e.g., prolonged heating, high TFA concentration), self-alkylation or polymerization of the resulting isobutylene can occur. To mitigate this, especially when forcing conditions are required, it is good practice to add a scavenger to the reaction mixture to trap the tert-butyl cation.[1][6]
-
Common Scavengers: Triisopropylsilane (TIS) or water (often used at 2.5-5% v/v) are effective.[1][4]
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the procedures discussed above.
Protocol 1: Standard Boc Deprotection
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath. This helps to manage the initial rate of reaction.[1]
-
Slowly add trifluoroacetic acid (TFA). A common starting point is a 1:3 ratio of TFA to the DCM solution (i.e., 25% v/v TFA).[6]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[1]
-
Monitor the reaction to completion using TLC (Protocol 2).
-
Once complete, proceed to work-up and isolation (e.g., Protocol 3 or 4). Safety Note: This reaction produces CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[1][2] Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[1]
Protocol 2: Reaction Monitoring by TLC
-
Prepare an eluent system (e.g., 9:1 DCM:Methanol).
-
On a silica TLC plate, spot the starting material (a small amount dissolved in DCM) as a reference.
-
Carefully take a small aliquot from the reaction mixture with a capillary tube and spot it next to the reference.
-
Develop the plate in the eluent.
-
Visualize the plate under UV light and then stain with ninhydrin solution, followed by gentle heating.
-
A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, lower-Rf spot that turns color with ninhydrin.[6][9]
Protocol 3: Aqueous Work-up to Isolate Free Amine
-
Concentrate the completed reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[9]
-
Dissolve the residue in DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[9]
Section 4: Visual Workflows
To further clarify the experimental logic, the following diagrams outline the decision-making and procedural flows.
Caption: Troubleshooting decision tree for incomplete deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
- General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
- Amine Protection and Deprotection. Master Organic Chemistry.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Carbamates. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Instability of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate under acidic conditions
Welcome to the technical support center for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block in their synthetic workflows. Here, we address common challenges and questions regarding its stability, particularly under acidic conditions, to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the deprotection of this compound.
Issue 1: Incomplete or Slow N-Boc Deprotection
Symptom: You observe the presence of starting material in your reaction mixture after the expected reaction time, as indicated by TLC, LC-MS, or ¹H NMR analysis.[1]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, but the reaction rate is highly dependent on the acid's strength and concentration.[2] While milder acidic conditions are sometimes desired to avoid side reactions with other sensitive functional groups, they may lead to sluggish or incomplete deprotection.[3]
-
Troubleshooting Protocol:
-
Increase Acid Concentration: If using a solution of HCl in an organic solvent (e.g., dioxane or methanol), consider using a more concentrated reagent.[4] For reactions with trifluoroacetic acid (TFA), increasing the percentage of TFA in the solvent (e.g., from 20% to 50% in dichloromethane) can accelerate the reaction.[3][5]
-
Switch to a Stronger Acid: If increasing the concentration is ineffective or not feasible, switching to a stronger acid like TFA may be necessary.[6]
-
Monitor Progress: Closely monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS to determine the optimal reaction time.[1][5]
-
-
-
Inadequate Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates may require elevated temperatures to achieve a reasonable reaction rate.
-
Troubleshooting Protocol:
-
Gentle Heating: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Be cautious, as excessive heat can lead to side reactions.
-
Thermal Deprotection (Advanced): In some cases, thermal deprotection without acid can be an option, though this requires careful optimization of solvent and temperature.[3]
-
-
Issue 2: Formation of Unexpected Byproducts
Symptom: Your post-reaction analysis (e.g., LC-MS, NMR) reveals the presence of unexpected peaks, indicating the formation of side products.
Possible Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation.[4][7] This cation can alkylate nucleophilic sites on your molecule of interest or other molecules in the reaction mixture, leading to unwanted byproducts.[8]
-
Troubleshooting Protocol: Use of Scavengers
-
Introduce a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane, anisole, or thioanisole.[9]
-
Select the Appropriate Scavenger: The choice of scavenger will depend on the specific nucleophilic groups present in your substrate.
-
-
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are sensitive to acid, they may degrade or undergo side reactions under the deprotection conditions.
-
Troubleshooting Protocol: Milder Deprotection Conditions
-
Use a Milder Acid: Opt for a weaker acid or more dilute acidic conditions. For example, using HCl in dioxane is often considered milder than TFA.[3][4]
-
Alternative Deprotection Methods: Explore non-traditional, milder deprotection methods, such as using oxalyl chloride in methanol, which can be effective even when HCl-methanol systems fail.[10] Another option is using a Brønsted acidic deep eutectic solvent.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of the Boc group?
A1: The deprotection proceeds through a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[7][11]
-
Cleavage: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[7]
-
Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt.[7]
.dot
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage and handling are crucial. The Boc protecting group is sensitive to acidic conditions, and the compound may also be sensitive to moisture.[12]
-
Storage:
-
Handling:
Q3: What are the best analytical techniques to monitor the progress of the deprotection reaction?
A3: Several analytical methods can be used to effectively monitor the reaction. A combination of techniques often provides the most comprehensive picture.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides definitive structural evidence by observing the disappearance of the tert-butyl proton signal. Allows for quantitative analysis of reaction completion.[1] | May require a relatively pure sample for clear analysis. The resulting amine salt can cause peak broadening.[1] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Simple, rapid, and cost-effective for monitoring reaction progress. The deprotected, more polar amine product will have a lower Retention Factor (Rf).[1][5] | Not quantitative. Can be difficult to interpret with multiple products or impurities.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and determines their mass-to-charge ratio. | Provides accurate assessment of reaction progress by quantifying starting material, product, and side products. Confirms the expected molecular weight of the deprotected product.[1][5] | More complex and expensive than TLC and NMR. Requires specialized equipment.[1] |
Q4: Can I perform the deprotection in the presence of other acid-sensitive functional groups?
A4: Yes, it is possible, but it requires careful selection of reaction conditions. The Boc group is generally more sensitive to acid than many other protecting groups, allowing for selective deprotection.[8]
-
Strategy:
-
Titrate Acid Strength: Start with milder acidic conditions (e.g., dilute HCl in an organic solvent) and gradually increase the strength or concentration if the reaction does not proceed.[3]
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0°C) can often improve selectivity.[3]
-
Careful Monitoring: Frequent monitoring by TLC or LC-MS is essential to stop the reaction as soon as the starting material is consumed, minimizing the degradation of other sensitive groups.[5]
-
.dot
Caption: General experimental workflow for N-Boc deprotection.
References
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. Benchchem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid. Benchchem.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Boc Deprotection Mechanism. Organic Chemistry. (2022, December 14). YouTube.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Sharma, L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Applic
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- How to confirm BOC deprotection by TFA?
- (S)-tert-Butyl (2-oxoazepan-3-yl)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Tert-butyl n-(2-oxoazepan-3-yl)
- tert-Butyl N-(2-oxobut-3-yn-1-yl)
- TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.
- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
- Method for preparing tert-butyl n-((1r,2s,5s).
- Amine Protection / Deprotection. Fisher Scientific.
- (R)
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed.
- (R)-tert-Butyl (2-oxoazepan-3-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 14. (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate price,buy (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate - chemicalbook [m.chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for optimizing reactions with (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This chiral lactam is a valuable building block in medicinal chemistry, frequently used in the synthesis of enzyme inhibitors and peptidomimetics.[1] The key to its successful application lies in the selective functionalization at the carbamate nitrogen. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges associated with its coupling reactions, primarily N-alkylation and N-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for coupling reactions?
The most acidic proton is on the carbamate nitrogen. Under basic conditions, this proton is abstracted to form a nucleophilic anion, which can then react with various electrophiles (e.g., alkyl halides, acyl chlorides). The electron-withdrawing nature of the adjacent carbonyl group in the Boc (tert-butoxycarbonyl) group facilitates this deprotonation.[2]
Q2: Why are anhydrous conditions and an inert atmosphere critical for this reaction?
The anionic intermediate formed upon deprotonation is highly reactive and sensitive to moisture. Protic solvents like water or alcohols will quench the anion, preventing the desired coupling reaction. Similarly, oxygen can lead to undesired side reactions. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential for achieving high yields.
Q3: What class of bases is most effective for deprotonating the carbamate?
Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH), a heterogeneous base, is commonly used. Soluble bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are also excellent choices, especially for reactions requiring lower temperatures and greater control.[3][4][5] Weaker bases, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), are generally not strong enough to efficiently deprotonate the carbamate.[6]
Q4: Is there a risk of racemization at the C3 stereocenter?
Yes, racemization is a significant concern. While the carbamate proton is the most acidic, overly harsh conditions (e.g., very strong bases, high temperatures, or prolonged reaction times) can lead to deprotonation at the adjacent C3 carbon. This would result in the loss of stereochemical integrity, which is often critical for the biological activity of the final molecule.[7] Using kinetic conditions (e.g., strong, sterically hindered bases at low temperatures like -78 °C) can minimize this risk.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion to the Desired Product
Q: I'm seeing mostly unreacted starting material. What are the likely causes and solutions?
-
Cause A: Ineffective Deprotonation. The base may be insufficient in strength or quantity. Sodium hydride, for instance, is often sold as a 60% dispersion in mineral oil and its quality can degrade over time.
-
Solution:
-
Verify Base Quality: Use a fresh bottle of the base. If using NaH, wash it with anhydrous hexanes prior to use to remove the mineral oil.
-
Increase Base Equivalents: Increase the equivalents of the base from a typical 1.1 eq. to 1.5 eq. to ensure complete deprotonation.
-
Switch to a Stronger Base: If using a weaker base, switch to NaH or a soluble silylamide base like NaHMDS or KHMDS.[3][4][5]
-
-
-
Cause B: Poor Electrophile Reactivity. The alkylating or acylating agent may not be reactive enough.
-
Solution:
-
Improve the Leaving Group: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
Use an Additive: For less reactive alkyl halides, adding a catalytic amount of sodium or potassium iodide (or tetrabutylammonium iodide - TBAI) can facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[8][9]
-
Increase Temperature: While carefully monitoring for side reactions, gently increasing the reaction temperature may be necessary for sluggish electrophiles.
-
-
-
Cause C: Improper Reaction Setup. Failure to maintain anhydrous/inert conditions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Maintain a positive pressure of an inert gas throughout the setup and reaction.
-
Problem 2: Formation of Multiple Side Products
Q: My reaction is messy, and purification is difficult. What side reactions could be occurring?
-
Cause A: Over-alkylation. If the product of the initial coupling still possesses an acidic proton, it could be deprotonated and react again. This is less common for this specific substrate but possible with certain electrophiles.
-
Solution: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of both the base and the electrophile. Add the electrophile slowly to the deprotonated substrate to maintain a low concentration of the alkylating agent.
-
-
Cause B: Racemization. As discussed in the FAQs, harsh conditions can lead to the loss of stereochemical purity.
-
Cause C: Electrophile Decomposition. Some electrophiles are unstable to strong bases.
-
Solution: Use an "inverse addition" method. Add the base to a solution of the substrate and the electrophile at a low temperature. This keeps the concentration of the free base low at any given time.
-
Problem 3: Difficult Product Purification
Q: The product and starting material have very similar Rf values on a TLC plate. How can I improve separation?
-
Cause A: Similar Polarity. The addition of a nonpolar alkyl group may not significantly change the overall polarity of the molecule.
-
Solution:
-
Drive the Reaction to Completion: Use the troubleshooting steps for low conversion to consume as much starting material as possible.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar system (e.g., Hexane/Ethyl Acetate) might provide better separation than a more polar one (e.g., Dichloromethane/Methanol). Consider using a different stationary phase if silica gel is ineffective.
-
-
-
Cause B: Emulsions During Aqueous Workup.
-
Solution: After quenching the reaction, use brine (saturated aqueous NaCl solution) during the extraction process to help break up emulsions and improve layer separation.
-
Data Presentation & Visualization
Comparison of Common N-Alkylation Conditions
| Parameter | Condition A: Standard | Condition B: Low-Temp (Optimized) | Rationale |
| Base | Sodium Hydride (NaH) | Sodium Hexamethyldisilazide (NaHMDS) | NaHMDS is a soluble, strong, non-nucleophilic base, allowing for controlled deprotonation at low temperatures.[3][4] |
| Solvent | Anhydrous DMF or THF | Anhydrous THF/DME (1:1) | A THF/DME mixture provides good solubility and remains liquid at very low temperatures.[3][4] |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp | Low temperature is crucial for minimizing side reactions like racemization, especially with sensitive substrates.[4] |
| Equivalents (Base) | 1.1 - 1.5 eq. | 1.0 - 1.1 eq. | Precise equivalents are easier to manage with a soluble base, preventing over-addition. |
| Typical Yield | 60-85% | 80-95% | Optimized conditions often lead to cleaner reactions and higher isolated yields. |
| Key Advantage | Simple, cost-effective | High selectivity, minimizes racemization | Choose based on the stability of your substrate and the importance of stereochemical purity. |
Experimental Workflows
A general workflow for the coupling reaction is essential for reproducibility.
This troubleshooting tree can help diagnose issues with low reaction yield.
Detailed Experimental Protocols
Protocol 1: Standard N-Alkylation using Sodium Hydride (NaH)
This protocol is a robust starting point for many common alkyl halides.
-
Preparation: Under an argon atmosphere, add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. Vigorous bubbling (hydrogen evolution) should be observed initially and then subside.
-
Coupling: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.
Protocol 2: Optimized Low-Temperature N-Alkylation using NaHMDS
This protocol is recommended for sensitive substrates or when stereochemical integrity is paramount.[3][4]
-
Preparation: Under an argon atmosphere, add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add Sodium Hexamethyldisilazide (NaHMDS) (1.0 M solution in THF, 1.05 eq.) dropwise over 15 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes.
-
Coupling: Add a solution of the electrophile (1.05 eq.) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir at -78 °C for 2-4 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Quenching & Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by silica gel column chromatography.
References
- Casimir, J. R., Didierjean, C., Aubry, A., Rodriguez, M., Briand, J.-P., & Guichard, G. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters, 2(7), 895–897. [Link]
- Guichard, G., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of r,δ-Disubstituted δ-Amino Acids. Organic Letters, 2(8), 895-897. [Link]
- PubMed. (2000). Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. Organic Letters. [Link]
- ResearchGate. (n.d.). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI.
- ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids.
- MySkinRecipes. (n.d.). This compound.
- ElectronicsAndBooks. (n.d.). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI.
- ResearchGate. (n.d.). ChemInform Abstract: Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs2CO3 and TBAI.
- Wiley Online Library. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, chiral intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. The question-and-answer format is intended to help you quickly diagnose and resolve experimental problems.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing overlapping spots on my TLC plate, and my column fractions are consistently impure. How can I improve the separation?
A: Poor resolution is a common challenge, especially with polar molecules. Here are several strategies to enhance separation:
-
Optimize the Solvent System: The choice of eluent is critical. For this compound, which is a polar compound, a single solvent system of ethyl acetate/hexane may not provide sufficient resolution.[1]
-
Increase Polarity Gradually: Start with a less polar mobile phase and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
-
Try Alternative Solvent Systems: Consider using a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH). A common starting point for polar compounds is a 99:1 to 90:10 mixture of DCM:MeOH.[1] For particularly stubborn separations, a small amount of a more polar solvent like ethanol or isopropanol can be added.
-
-
Modify the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues.[2]
-
Use Neutralized Silica: To prevent potential degradation of your acid-sensitive Boc-protected compound, you can use silica gel that has been neutralized with a base like triethylamine.[2]
-
Consider Alternative Stationary Phases: For highly polar compounds, other stationary phases like alumina (neutral or basic) or even reversed-phase silica (C18) could be explored if normal phase chromatography fails.[3][4]
-
-
Adjust the pH: For basic compounds, adding a small amount of a base like triethylamine (0.1-2%) or ammonia in methanol to the eluent can improve peak shape and reduce tailing by minimizing interactions with acidic silanol groups on the silica surface.[1][5]
Issue 2: The Compound is Not Eluting from the Column or is Eluting Very Slowly
Q: My compound seems to be stuck on the column. I've been flushing with a high concentration of ethyl acetate in hexane, but nothing is coming off. What should I do?
A: This is a classic sign that your eluent is not polar enough to displace your highly polar compound from the polar silica gel.
-
Drastically Increase Solvent Polarity: Switch to a much more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step. You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[1]
-
Check for Compound Stability: It's possible your compound has degraded on the silica gel.[3] To test this, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), might be a more suitable approach.[6]
Issue 3: Loss of the Boc Protecting Group During Purification
Q: My NMR analysis of the "purified" product shows a significant amount of the deprotected amine. How can I prevent the Boc group from cleaving during chromatography?
A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid and can be cleaved by the slightly acidic nature of standard silica gel.[2][7][8]
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et3N). This will neutralize the acidic silanol groups and minimize Boc group cleavage.[2]
-
Add a Base to the Eluent: Incorporating a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), into your mobile phase can help protect the Boc group throughout the purification process.[5]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (while still allowing for separation) can be beneficial.
-
Avoid Acidic Additives: Ensure that no acidic additives are present in your solvent system. For example, some grades of chloroform can contain trace amounts of HCl.
Issue 4: Product Yield is Very Low After Chromatography
Q: I started with a good amount of crude product, but my final yield after column chromatography is disappointingly low. Where could my product have gone?
A: Low recovery can be attributed to several factors:
-
Irreversible Adsorption or Degradation: As mentioned, your compound might be irreversibly binding to or degrading on the silica gel.[3] The strategies for addressing compound stability (Issue 2 & 3) are relevant here.
-
Product Streaking/Tailing: If your compound streaks down the column, it can be spread across many fractions, making it difficult to collect and leading to apparent yield loss. Improving peak shape by optimizing the solvent system (e.g., adding a modifier like triethylamine for amines) can help.[3][5]
-
Co-elution with a UV-inactive Impurity: If you are monitoring your fractions by TLC with a UV lamp, you might be combining fractions that contain a non-UV active impurity that co-elutes with your product. This would lead to a lower-than-expected mass after solvent evaporation. Try using a universal stain like potassium permanganate or phosphomolybdic acid to visualize all spots on your TLC plate.[5]
-
Incomplete Elution: It's possible that some of your product remains on the column. After you have collected what you believe to be all of your product, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) and check these fractions for any remaining compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for a polar compound like this is a 1:1 mixture of ethyl acetate (EtOAc) and hexanes.[1] From there, you can adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound, which is ideal for column chromatography.[1] If the compound does not move from the baseline, switch to a more polar system like 5% methanol in dichloromethane (DCM) and adjust the methanol concentration as needed.
Q2: How should I prepare my sample for loading onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of your starting eluent. If it doesn't dissolve well in the eluent, use a slightly more polar solvent or a stronger solvent like DCM, but use as little as possible.[9] Pipette this solution directly onto the top of the silica bed.
-
Dry Loading: If your compound is not very soluble in the starting eluent, or if you have a large amount of crude material, dry loading is recommended.[9] Dissolve your compound in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q3: What type of stationary phase is best for this purification?
A3: Standard flash-grade silica gel (40-63 µm particle size) is the most common and usually sufficient stationary phase.[10] Given the polar nature of the carbamate and the presence of the Boc group, selecting a high-quality silica with a neutral pH is advantageous. If you experience issues with compound degradation, consider using deactivated silica gel.[3]
Q4: How can I visualize the compound on a TLC plate if it's not UV active?
A4: While the carbamate may have some UV activity, it might be weak. It's always good practice to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the lactam and carbamate functionalities. Ninhydrin can also be used, which will stain the amine group if the Boc group has been cleaved, providing a useful diagnostic tool.[5]
Q5: Is it necessary to perform chiral chromatography to purify this compound?
A5: Not necessarily for general purification from reaction byproducts. Standard silica gel chromatography is achiral and will not separate the (S)- and (R)-enantiomers. If your synthesis is enantioselective and your goal is to remove impurities that are not the other enantiomer, then standard column chromatography is appropriate. If you need to separate a racemic mixture of (S)- and (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, you would need to use a specialized chiral stationary phase (CSP) and a different chromatographic technique, such as chiral HPLC or SFC.[11][12][13]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The solvent system and gradient may need to be optimized based on your specific crude mixture.
1. Materials and Setup:
-
Crude this compound
-
Flash-grade silica gel (40-63 µm)
-
Glass chromatography column
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber and visualization method (UV lamp, KMnO4 stain)
-
Collection tubes or flasks
2. TLC Analysis and Solvent System Selection:
-
Develop a TLC method to separate the target compound from impurities.
-
Aim for an Rf value of ~0.2-0.4 for the product in the chosen solvent system.
-
A gradient of EtOAc in Hexanes or MeOH in DCM is a good starting point.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure or tapping to ensure a well-packed bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance during solvent and sample addition.[9]
4. Sample Loading:
-
Choose either wet or dry loading as described in the FAQ section.
-
If wet loading, dissolve the crude material in a minimal amount of solvent and carefully pipette it onto the sand layer.
5. Elution:
-
Begin eluting with the starting solvent system.
-
If using a gradient, gradually increase the polarity of the eluent. For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Maintain a consistent flow rate.
6. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing them.
-
Combine the fractions that contain the pure product.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides examples of solvent systems and their potential application in the purification of polar carbamates. The optimal system for your specific compound may vary.
| Stationary Phase | Solvent System (v/v) | Target Rf | Application Notes |
| Silica Gel | 30-70% Ethyl Acetate in Hexanes | 0.2 - 0.4 | A good starting point for moderately polar compounds. May not be sufficient for highly polar impurities. |
| Silica Gel | 1-10% Methanol in Dichloromethane | 0.2 - 0.4 | A more polar system suitable for compounds that do not move in EtOAc/Hexanes.[1] |
| Silica Gel with 1% Et3N | 2-8% Methanol in Dichloromethane with 1% Et3N | 0.2 - 0.4 | Recommended for preventing Boc deprotection and improving the peak shape of basic compounds.[2][5] |
| Reversed-Phase C18 | 20-80% Acetonitrile in Water | N/A | An alternative for very polar compounds that are not retained on normal phase silica.[6] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for column chromatography purification.
References
- University of Rochester, Department of Chemistry.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
- PubMed.
- LC Troubleshooting Bible. Retaining Polar Compounds. [Link]
- ChemistryViews.
- ResearchGate. Selection and evaluation of alternative solvents for caprolactam extraction. [Link]
- ResearchGate. Selection of mixed solvent for crude caprolactam extraction | Request PDF. [Link]
- Waters Blog.
- LCGC International.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
- Buchi.com.
- ResearchGate.
- MPG.PuRe.
- VanVeller Lab Resources - Department of Chemistry. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Waters Corporation.
- Merck Millipore. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [Link]
- PMC - NIH. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. [Link]
- PMC - NIH.
- PMC - NIH. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]
- Chromatography Today.
- PubChem. tert-Butyl [(1s)-2-(Hydroxyamino)-2-Oxo-1-(3',4',5'-Trifluorobiphenyl-4-Yl)ethyl]carbamate. [https://pubchem.ncbi.nlm.nih.
- PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
- Pharmaffiliates. (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
- ResearchGate. (PDF) tert-Butyl N-[(S)
- PubChem. tert-butyl N-(1-hydroxypropan-2-yl)
Sources
- 1. silicycle.com [silicycle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the purification of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1] Achieving high purity of this chiral intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. Recrystallization is a powerful and scalable technique for this purpose. This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities can originate from the starting materials or side reactions during the synthesis. Common impurities for Boc-protected amines include:
-
Unreacted Starting Material: Residual (S)-3-amino-ε-caprolactam.
-
Di-Boc Protected Impurity: The product where a second Boc group has been added, although this is less common for lactam nitrogens.
-
Byproducts of Boc Anhydride: Residual di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown product, tert-butanol.
-
Solvent Residues: Solvents used in the synthesis and work-up.
-
Ring-Opened Products: Hydrolysis of the lactam ring under certain conditions, though generally unlikely under standard Boc-protection conditions.
Q2: I'm not getting any crystals to form. What should I do?
A2: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Insufficient Supersaturation: Your solution may not be concentrated enough. Try to slowly evaporate some of the solvent to increase the concentration of your compound.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent at all temperatures. You may need to screen for a different solvent or consider a mixed-solvent system.
-
Lack of Nucleation Sites: Crystal formation requires an initial nucleation event. Try scratching the inside of the flask below the solvent level with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure material, you can add a "seed crystal" to induce crystallization.
-
Cooling Rate: Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree. To address this:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool slowly.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.
Q4: My yield after recrystallization is very low. What are the likely causes?
A4: Low recovery is a frequent problem. Consider the following:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude material. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues during the recrystallization of this compound.
Problem 1: Difficulty Finding a Suitable Single Solvent
Analysis: A good single recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] this compound, with its carbamate and lactam functionalities, has moderate polarity.
dot
Caption: Decision workflow for single-solvent screening.
Suggested Solvents for Screening:
Based on the structure of the parent compound, α-amino-ε-caprolactam, alkyl esters of aliphatic carboxylic acids are excellent starting points.[4]
| Solvent Class | Specific Examples | Rationale |
| Alkyl Esters | Ethyl Acetate, Isopropyl Acetate | Often provide the ideal solubility profile for carbamates and lactams. Effective at excluding polar impurities.[4] |
| Alcohols | Ethanol, Isopropanol | Good solvents when hot, but solubility may remain high at cold temperatures, potentially reducing yield. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective, but their high volatility can be challenging to work with. |
| Aromatic Hydrocarbons | Toluene | May be useful if the compound has significant non-polar character. Can be used as an anti-solvent. |
| Alkanes | Heptane, Hexane | Likely to be poor solvents. Primarily useful as anti-solvents in a mixed-solvent system. |
Problem 2: The Purified Product is still Impure
Analysis: Impurities may co-crystallize with the product if their solubility properties are too similar.
dot
Caption: Troubleshooting workflow for persistent impurities.
Solutions:
-
Change Solvent System: If you used a moderately polar solvent like ethyl acetate, try a less polar system (e.g., toluene/heptane) or a more polar one (e.g., isopropanol/water) to exploit solubility differences between your product and the impurity.
-
Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before moving it to a colder environment. Insulating the flask can help.
-
Perform a Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity.
-
Pre-Purification: If the crude material is very impure, consider a quick filtration through a plug of silica gel to remove highly polar or non-polar impurities before recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is based on methods for purifying the parent compound, α-amino-ε-caprolactam, and is a good starting point.[4]
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents from the table above. A good candidate is isopropyl acetate .
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar.
-
Add a minimal amount of isopropyl acetate, enough to create a slurry.
-
Heat the mixture on a hot plate with stirring to a temperature between 60-80°C.[4]
-
Add more hot isopropyl acetate in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl acetate.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if no single solvent provides the desired solubility profile. A common and effective pair would be Ethyl Acetate (good solvent) and Heptane (anti-solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-solvent: While keeping the solution hot, add heptane dropwise with swirling.
-
Continue adding heptane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash with a small amount of a cold ethyl acetate/heptane mixture, and dry the crystals as described in Protocol 1.
References
- Method for purifying α-amino-ε-caprolactam. (1979). U.S.
- University of York, Department of Chemistry. Solvent Choice. [Link]
- Royal Society of Chemistry.
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
Sources
- 1. This compound [myskinrecipes.com]
- 2. US2701246A - Method of preparing a cyclic carbamate - Google Patents [patents.google.com]
- 3. Purification and properties of alpha-amino-epsilon-caprolactam racemase from Achromobacter obae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4140686A - Method for purifying α-amino-ε-caprolactam - Google Patents [patents.google.com]
Technical Support Center: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. As a critical chiral intermediate in various pharmaceutical pipelines, its efficient and scalable production is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges encountered during lab-scale and pilot-plant production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A: The most prevalent and industrially viable route involves the direct N-acylation of the chiral precursor, (S)-3-amino-ε-caprolactam, with di-tert-butyl dicarbonate (Boc₂O). This method is favored for its high atom economy and generally clean conversion. The reaction is typically performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.
Q2: What are the critical quality attributes for the starting material, (S)-3-amino-ε-caprolactam?
A: The quality of your starting material is the foundation of a successful synthesis. Two attributes are critical:
-
Chemical Purity: Should be >98% to avoid side reactions with impurities. Key contaminants to screen for include the corresponding open-chain amino acid or residual reagents from its synthesis.
-
Enantiomeric Purity: An enantiomeric excess (e.e.) of >99% is essential. Any presence of the (R)-enantiomer will carry through to the final product, leading to a difficult and costly chiral separation.
Q3: Which analytical techniques are recommended for in-process controls (IPCs) and final product release?
A: A robust analytical strategy is crucial for monitoring reaction progress and ensuring product quality.
-
Reaction Progress: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection is used to monitor the consumption of the starting amine.
-
Purity Assessment: A gradient reverse-phase HPLC method is standard for determining chemical purity and quantifying impurities.
-
Chiral Purity: Chiral HPLC is mandatory to confirm the enantiomeric excess of the final product.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the identity and structure of the final compound.
Q4: What are the primary safety concerns when handling di-tert-butyl dicarbonate (Boc₂O) on a larger scale?
A: Di-tert-butyl dicarbonate is sensitive to moisture and heat.[1] On a large scale, its handling requires specific precautions. It is a low-melting solid (22-24°C) and can decompose, releasing CO₂ gas. This decomposition can be vigorous if initiated by moisture or high temperatures, potentially leading to pressure buildup in a closed reactor. Always store Boc₂O in a cool, dry place and handle it under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure the reactor is equipped with adequate pressure relief systems.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis, workup, and purification in a practical question-and-answer format.
Category: Reaction Performance & Yield
Q: My reaction yield is significantly lower than expected (<85%). What are the likely causes and how can I fix this?
A: Low yield is a common issue that can almost always be traced back to reagent quality, reaction conditions, or workup losses. A systematic investigation is the best approach.
Root Causes & Solutions:
-
Moisture Contamination: Boc₂O readily hydrolyzes in the presence of water, reducing the amount available for the reaction and complicating purification.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (<50 ppm water). Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[1]
-
-
Suboptimal Reagent Stoichiometry: An insufficient amount of Boc₂O will result in incomplete conversion.
-
Solution: While a stoichiometric amount can work, using a slight excess (1.05-1.10 equivalents) of Boc₂O can drive the reaction to completion. Monitor the reaction by TLC/HPLC to confirm the disappearance of the starting amine before proceeding with workup.[1]
-
-
Inadequate Temperature Control: While the reaction proceeds at room temperature, it is often mildly exothermic. Running the reaction at elevated temperatures can promote side reactions or Boc₂O decomposition.[1]
-
Solution: Initiate the reaction at a lower temperature (0-5 °C), especially during the addition of Boc₂O. Allow the reaction to slowly warm to room temperature and stir until completion. For large-scale batches, ensure the reactor has sufficient cooling capacity.
-
-
Losses During Aqueous Workup: The product has moderate water solubility. Multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase.
-
Solution: After quenching the reaction, extract the aqueous layer at least three times with a suitable solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with brine to remove residual water before drying and concentrating.
-
Category: Impurity Profile & Side Reactions
Q: My final product is contaminated with a significant byproduct (5-10%) that has a higher molecular weight. What is it and how can I prevent it?
A: This is a classic sign of over-acylation, leading to the formation of the di-Boc protected byproduct, (S)-tert-Butyl (1-(tert-butoxycarbonyl)-2-oxoazepan-3-yl)carbamate. This occurs when the lactam nitrogen is also acylated.
Causality & Prevention:
-
Cause: This side reaction is favored by using a large excess of Boc₂O, higher reaction temperatures, or a highly activating base.
-
Prevention Strategy:
-
Control Stoichiometry: Use no more than 1.1 equivalents of Boc₂O.
-
Temperature Management: Maintain a reaction temperature below 25 °C. Adding the Boc₂O solution dropwise at 0 °C gives the primary amine the best chance to react first before the less nucleophilic lactam nitrogen.
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases that can deprotonate the lactam nitrogen more readily.
-
Q: HPLC analysis shows residual (S)-3-amino-ε-caprolactam in my final product, even after purification. How can I improve the reaction conversion?
A: Incomplete conversion points to issues with reaction kinetics or reagent deactivation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your Boc₂O has not degraded during storage. A simple ¹H NMR can confirm its integrity.
-
Extend Reaction Time: Monitor the reaction hourly via TLC or HPLC. If the reaction stalls, extending the time at room temperature (up to 24 hours) may be necessary.[1]
-
Improve Mixing: On a larger scale, poor agitation can create localized areas of low reagent concentration. Ensure the reactor's stirring is sufficient to maintain a homogeneous mixture.
Category: Purification & Isolation
Q: I am struggling with the final crystallization. The product either "oils out" or forms a very fine powder that is difficult to filter. What should I do?
A: Crystallization is a critical step for achieving high purity on a large scale. Oiling out or poor crystal habit is usually a problem of solvent choice, cooling rate, or purity of the crude material.
Protocol for Robust Crystallization:
-
Solvent System Screening: The goal is to find a solvent system where the product is soluble at higher temperatures but poorly soluble at lower temperatures.
-
Recommended Systems: Methyl tert-butyl ether (MTBE)/Heptane, Ethyl Acetate/Hexanes, or Isopropanol/Water have proven effective.
-
Screening Protocol: Dissolve a small amount of crude product in a minimum of the hot primary solvent (e.g., MTBE). Add the anti-solvent (e.g., Heptane) dropwise until turbidity persists. Re-heat to dissolve, then cool slowly.
-
-
Control the Cooling Rate: Rapid cooling often leads to oiling out or fine precipitates.
-
Solution: Implement a programmed cooling ramp. For example, cool the solution from 50 °C to 20 °C over 4-6 hours, then hold at 0-5 °C for another 2-4 hours to maximize yield.
-
-
Seeding: Introducing a small number of seed crystals when the solution is supersaturated can promote the growth of larger, more easily filterable crystals.
-
Procedure: Cool the solution to a temperature where it is just beginning to become cloudy. Add a small spatula tip of pure this compound. Stir slowly to allow the crystals to grow.
-
Data Summary: Effect of Crystallization Solvent on Purity and Yield
| Solvent System | Initial Purity (Crude) | Final Purity (AUC %) | Recovery Yield | Crystal Habit |
| Ethyl Acetate / Hexanes | 94.5% | 99.2% | ~85% | Fine Needles |
| MTBE / Heptane | 94.5% | 99.6% | ~90% | Small Prisms |
| Isopropanol / Water | 94.5% | 98.8% | ~88% | Flakes |
Section 3: Experimental Workflows & Visualizations
General Experimental Protocol for Boc Protection
-
Setup: Charge a flame-dried reactor with (S)-3-amino-ε-caprolactam (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Inerting: Purge the vessel with dry nitrogen.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM (2 volumes) and add it to the reaction mixture dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction to completion using TLC or HPLC.
-
Workup: Quench the reaction with water. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization.
Visual Workflow: Synthesis and Purification
Caption: High-level workflow for the synthesis of this compound.
Visual Logic: Troubleshooting Low Reaction Yield
Caption: Decision tree for diagnosing the root causes of low reaction yield.
References
- BenchChem. (2025). Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)
- Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
- Google Patents.
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
Sources
Side reactions of the lactam ring in (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support guide for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS 76944-95-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions associated with this chiral building block. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and ensure the stereochemical integrity of your final products.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds, including peptidomimetics and enzyme inhibitors.[1] Its structure, containing a seven-membered lactam ring (azepanone), a chiral center at the C3 position, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a unique set of potential side reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of the lactam and carbamate functionalities.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the storage, reaction, or workup of this compound.
Issue 1: Loss of Product and Decreased Purity After Aqueous Workup
Question: Why am I observing a significant loss of my desired compound and the appearance of a new, more polar spot on my TLC plate after performing an aqueous workup, especially under acidic or basic conditions?
Answer: This is a classic sign of lactam hydrolysis . The cyclic amide bond of the azepanone ring is susceptible to cleavage by water, a reaction that is accelerated by both acid and base catalysts.[2] The product of this reaction is the corresponding ring-opened amino acid, (S)-6-amino-2-((tert-butoxycarbonyl)amino)heptanoic acid, which is significantly more polar.
Underlying Mechanism:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.[2]
Preventative Measures & Solutions:
-
Maintain Neutral pH: During extractions and washes, use a saturated solution of a mild salt like sodium chloride (brine) instead of acidic or basic solutions. If a pH adjustment is necessary, use a buffered solution or carefully add a dilute acid/base at low temperatures.
-
Minimize Contact Time: Reduce the duration of the aqueous workup as much as possible.
-
Low Temperature: Perform all aqueous procedures at 0-5 °C to slow down the rate of hydrolysis.
-
Anhydrous Conditions: If your subsequent reaction is sensitive to water, ensure the compound is thoroughly dried after workup.
Issue 2: Unexpected Racemization or Appearance of a Diastereomer
Question: My final product has a lower than expected optical rotation, and/or I'm observing a second spot on my TLC or an additional peak in my HPLC analysis that corresponds to a diastereomer. What could be causing this?
Answer: You are likely observing epimerization at the C3 chiral center. The alpha-proton on the carbon adjacent to the lactam carbonyl is acidic and can be abstracted by a base. The resulting enolate intermediate is planar, and re-protonation can occur from either face, leading to a loss of stereochemical integrity.[3]
Factors Influencing Epimerization:
-
Base: Strong bases (e.g., alkoxides, LDA) and even weaker organic bases (e.g., triethylamine, DBU) can promote epimerization, especially at elevated temperatures.[3]
-
Solvent: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[4]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction.
Preventative Measures & Solutions:
-
Choice of Base: Use the mildest base possible that can achieve the desired transformation. Non-nucleophilic, sterically hindered bases may be preferable.
-
Temperature Control: Run reactions at the lowest possible temperature. Consider adding the base slowly at 0 °C or below.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
Protic Solvents: In some cases, the presence of a protic solvent can quickly re-protonate the enolate, potentially reducing the extent of epimerization, although this must be balanced with other reaction requirements.
Issue 3: Unintended Loss of the Boc Protecting Group
Question: I am finding my desired product contaminated with the free amine, (S)-3-aminoazepan-2-one, even though I haven't used strong acid. What's happening?
Answer: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions, but it can be more labile than expected under certain circumstances.[5][6]
Conditions Leading to Premature Boc-Deprotection:
-
Acidic Conditions: Even mild or moderate acids (e.g., Lewis acids, silica gel used in chromatography, or acidic reagents) can cleave the Boc group.[5]
-
Elevated Temperatures: Although generally stable, prolonged heating can lead to thermal degradation of the Boc group.[7]
Preventative Measures & Solutions:
-
Avoid Acid: Scrupulously avoid acidic conditions unless deprotection is intended. Be mindful of reagents that may be acidic or have acidic impurities.
-
Neutralize Silica Gel: When performing column chromatography, consider pre-treating the silica gel with a small amount of a volatile base (e.g., 0.1-1% triethylamine in the eluent) to neutralize acidic sites.
-
Moderate Temperatures: Keep reaction and purification temperatures as low as feasible.
-
Alternative Protecting Groups: If the Boc group proves too labile for your synthetic route, consider a more robust protecting group like Carboxybenzyl (Cbz) or a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc).
Issue 4: Increased Viscosity of the Reaction Mixture or Polymer Formation
Question: During my reaction, particularly at high temperatures or in the presence of strong initiators, the solution has become viscous, and I'm having trouble isolating my product. Why?
Answer: This indicates that the lactam is undergoing anionic ring-opening polymerization . This is a well-known reaction for ε-caprolactam, the parent compound of your molecule, to form Nylon-6.[8][9][10] Strong bases can deprotonate the lactam nitrogen, creating an anionic species that can act as an initiator for polymerization.
Mechanism of Anionic Ring-Opening Polymerization
Caption: Anionic Ring-Opening Polymerization Workflow.
Preventative Measures & Solutions:
-
Avoid Strong Bases: Do not use excessively strong bases like alkali metals or metal hydrides unless polymerization is the intended outcome.
-
Temperature Control: High temperatures favor polymerization.[11] Maintain the lowest effective temperature for your reaction.
-
Anhydrous Conditions: Water can interfere with the anionic polymerization process, but it's better to control the reaction through proper choice of base and temperature.
-
Use of Activators: In controlled polymer synthesis, N-acyllactams are often used as activators.[9][10] Avoid conditions that could inadvertently generate such species.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is recommended. This minimizes exposure to moisture and atmospheric carbon dioxide, which can lead to hydrolysis and other side reactions over time.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows rates of all potential degradation pathways. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents exposure to moisture and CO2. |
| Container | Tightly Sealed | Prevents ingress of atmospheric contaminants. |
| Light | Protect from Light | As a general precaution for organic compounds. |
Q2: Can the carbamate group react with nucleophiles?
Yes, while the Boc group is primarily known for its acid lability, the carbamate carbonyl can be attacked by strong nucleophiles. This reactivity is generally lower than that of esters or acid chlorides but can be a competing pathway in the presence of potent nucleophiles, potentially leading to the formation of ureas (with amine nucleophiles) or other adducts.[12] However, for most common synthetic transformations, this is a minor side reaction.
Q3: How can I monitor for these side reactions during my experiment?
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. The ring-opened hydrolyzed product will be significantly more polar (lower Rf), while the de-Boc'd amine will also have a different polarity. Epimerization may not be resolvable on TLC unless a chiral stationary phase is used, but often the diastereomer will have a slightly different Rf.
-
High-Performance Liquid Chromatography (HPLC): Both chiral and reverse-phase HPLC can effectively separate the starting material from its impurities. Chiral HPLC is the definitive method for quantifying the extent of epimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structures of major impurities. For example, the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) indicates loss of the Boc group.
-
Mass Spectrometry (MS): Can confirm the molecular weights of expected side products in the reaction mixture.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework to intentionally induce and identify potential side products, which can help in developing analytical methods and understanding the compound's stability limits.
Objective: To identify the degradation products of this compound under hydrolytic (acidic, basic, neutral) and thermal stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector, C18 column
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60 °C for 24 hours.
-
Thermal Stress (Solid): Place 5 mg of the solid compound in an oven at 80 °C for 48 hours. Then dissolve in methanol to 1 mg/mL.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Inject all samples, including an unstressed control solution, onto the HPLC system.
-
Monitor for the appearance of new peaks and the decrease in the area of the main peak.
-
Analyze the stressed samples by LC-MS to obtain the mass of the degradation products for structural elucidation.
-
Caption: Workflow for Forced Degradation Study.
References
- Yumoto, H., Ida, K., & Ogata, N. (1958). On the Ring Opening Reaction of ε-Caprolactam Derivatives. Bulletin of the Chemical Society of Japan. [Link]
- Wikipedia. (n.d.). Caprolactam. [Link]
- Varganici, C. D., et al. (2019). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers (Basel). [Link]
- Lendlein, A., & Sisson, A. (2011). Handbook of Biodegradable Polymers. Wiley-VCH.
- Gao, H., et al. (2021). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. [Link]
- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)
- PubChem. (n.d.). tert-Butyl n-(2-oxoazepan-3-yl)
- Perry, R. J., et al. (2011).
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Ramesh, C., et al. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
- Yakub, E., & Ramdzan, Z. N. M. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. [Link]
- Saha, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- SlidePlayer. (n.d.).
- Breznik, M., & Kočevar, M. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]
Sources
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caprolactam - Wikipedia [en.wikipedia.org]
- 9. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Ring Opening Reaction of ε-Caprolactam Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the comprehensive technical support guide for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS 76944-95-1). This resource is meticulously designed for researchers, scientists, and professionals in drug development. Herein, we provide in-depth, field-proven insights into the storage, handling, and common experimental challenges associated with this versatile synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and safe handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C in a dry, well-ventilated area.[1] Proper storage in a tightly sealed container prevents degradation from moisture and atmospheric contaminants.
Q2: What are the primary safety precautions to observe when handling this compound?
A2: As with any chemical reagent, adherence to standard laboratory safety protocols is paramount. When handling this compound, it is essential to work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] In case of accidental contact, rinse the affected area thoroughly with water.[1]
Q3: What is the general solubility profile of this compound?
A3: this compound is a carbamate derivative featuring a tert-butyl group, which imparts hydrophobic characteristics.[2] This structural feature generally results in good solubility in a range of organic solvents. While specific quantitative data is not extensively published, based on its structure and the properties of similar compounds, it is expected to be soluble in solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran (THF).
Q4: How stable is the Boc protecting group in this molecule under different conditions?
A4: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a variety of conditions, which is a key advantage in multi-step synthesis. It is generally stable to basic and nucleophilic conditions. However, the Boc group is designed to be labile under acidic conditions, which allows for its selective removal. The lactam ring, a cyclic amide, is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guide
This section provides practical solutions to common issues that may arise during the use of this compound in chemical synthesis.
Issue 1: Incomplete Boc Deprotection
Symptom: Reaction monitoring (e.g., by TLC or LC-MS) indicates the presence of starting material after the expected reaction time for Boc deprotection.
Causality: Incomplete deprotection of the Boc group is a frequent challenge in organic synthesis. Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acidity of the reaction medium.
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder the approach of the acid to the carbamate.
-
Inadequate Reaction Time or Temperature: Some substrates may require longer reaction times or gentle heating to achieve complete deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products During Boc Deprotection
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.
Causality: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This cation can act as an electrophile and alkylate other nucleophilic sites in the molecule or solvent.
Preventative Measures and Solutions:
-
Use of Scavengers: The addition of a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted side reactions.[3]
-
Alternative Deprotection Methods: For sensitive substrates, consider milder deprotection methods. A protocol using oxalyl chloride in methanol has been reported to be effective at room temperature.[1]
Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride [1]
-
Dissolve the this compound (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
Issue 3: Difficulty in Characterizing the Product
Symptom: Ambiguous or unexpected analytical data (NMR, IR, MS) for the product after a reaction.
Solution: It is crucial to have reliable reference data for the starting material to accurately assess the outcome of a reaction.
Expected Analytical Data for this compound:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), and protons of the azepane ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and the lactam, the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C=O stretch of the lactam. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (228.29 g/mol ). |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.
Data Summary
| Property | Value | Reference |
| CAS Number | 76944-95-1 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Storage Temperature | 2-8°C | [1] |
Visualizing Key Relationships
Logical Flow for Handling and Use
Caption: Logical workflow for the storage, handling, and experimental use of this compound.
References
- Angene Chemical. (2025, February 8).
Sources
Technical Support Center: Troubleshooting Low Yields in Peptide Synthesis with (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the Technical Support Center for peptide synthesis utilizing (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions to improve peptide yield and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a non-proteinogenic amino acid derivative.[1][2] Its key features include a seven-membered lactam ring (azepan-2-one) and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine.[1] The cyclic and sterically hindered nature of this molecule can present unique challenges in solid-phase peptide synthesis (SPPS).
Q2: What are the potential benefits of incorporating this amino acid into a peptide sequence?
The incorporation of cyclic and non-natural amino acids like this compound can introduce conformational constraints to the peptide backbone. This rigidity can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against enzymatic degradation.
Q3: How should I store and handle this compound?
Like most Boc-protected amino acids, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation of the Boc group.
Q4: Is this amino acid compatible with both Boc- and Fmoc-SPPS strategies?
While the Boc protecting group on the alpha-amine makes it directly suitable for the final step of a peptide synthesis, its incorporation into a growing peptide chain is more commonly performed using the Fmoc-SPPS strategy. In this case, the Boc group would be removed, and the free amine would be protected with an Fmoc group before use in synthesis. This guide will focus on the challenges of coupling this amino acid during SPPS.
Troubleshooting Guide: Low Peptide Yields
Low peptide yields when incorporating this compound can often be traced back to incomplete coupling reactions. The following sections detail potential causes and solutions.
Issue 1: Incomplete Coupling
A positive Kaiser test (blue or purple beads) after the coupling step is a clear indication of unreacted free amines on the resin, signifying an incomplete coupling reaction.
Potential Cause 1: Steric Hindrance
The bulky lactam ring of this compound can sterically hinder its approach to the reactive sites on the resin-bound peptide chain. This is a common issue with non-natural and structurally complex amino acids.[3]
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents instead of the standard 3).
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with periodic Kaiser tests.
Potential Cause 2: Inefficient Activation
The choice of coupling reagent is critical, especially for sterically hindered amino acids. A standard carbodiimide-based activator like DIC may not be sufficient.
Solutions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, or HCTU are generally more effective for difficult couplings. These reagents react rapidly to form a highly reactive activated ester, which can overcome steric barriers.
-
Optimize Pre-activation Time: While pre-activation is necessary, prolonged pre-activation times can lead to the formation of unreactive side products. A short pre-activation time of 1-5 minutes is typically recommended before adding the mixture to the resin.
Potential Cause 3: Peptide Aggregation
As the peptide chain elongates, it can fold and aggregate on the solid support, blocking reactive sites. This is a sequence-dependent issue but can be exacerbated by bulky residues.
Solutions:
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solvent (DMF) can help disrupt secondary structures and improve solvation of the peptide chain.
-
Use "Magic" Solvents: A mixture of solvents, such as NMP/DMSO or DMF/DCM, can improve resin swelling and peptide chain solvation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to break up aggregates and increase reaction kinetics. This should be done with caution as it can also increase the risk of racemization.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point for the incorporation of the title amino acid.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive, proceed to Protocol 2.
Protocol 2: Difficult Coupling Protocol
This protocol is recommended if the standard protocol results in incomplete coupling.
-
Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), COMU (4 eq.) in DMF. Add DIEA (8 eq.) and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at 40°C for 4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. If the test is still positive, a second coupling using the same protocol is recommended.
Visualizing the Workflow
Troubleshooting Logic for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
General Mechanism of Peptide Bond Formation using HATU
Caption: Mechanism of HATU-mediated peptide bond formation.
Data Summary
| Problem | Potential Cause | Recommended Solution | Key Parameters to Adjust |
| Low Yield | Incomplete Coupling | Double couple; use stronger coupling reagents; increase reaction time/temperature | Reagent type and equivalents, time, temperature |
| Side Reactions | Racemization | Use of additives like HOAt or Oxyma; careful control of base | Additive, base concentration |
| Purification Issues | Deletion sequences | Capping of unreacted amines after coupling | Use of capping agents like acetic anhydride |
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
- Fields, G. B. (1997). Introduction to peptide synthesis. Current protocols in protein science, Appendix 3, Appendix 3B. [Link]
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10. [Link]
- MySkinRecipes. (n.d.). This compound.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
In the landscape of modern drug discovery and development, the meticulous characterization of chiral intermediates is paramount. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS 76944-95-1), a key building block in the synthesis of various biologically active compounds, presents a compelling case for in-depth spectroscopic analysis.[1] Its rigid, chiral seven-membered lactam core, coupled with the conformational flexibility of the tert-butoxycarbonyl (Boc) protecting group, gives rise to a nuanced NMR profile that is crucial for chemists to understand for reaction monitoring, quality control, and stereochemical confirmation.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. Moving beyond a simple data dump, we will dissect the expected chemical shifts and coupling patterns, drawing comparisons with the parent ε-caprolactam structure and other relevant N-Boc protected compounds. This comparative approach, grounded in fundamental principles of NMR spectroscopy, will equip researchers with the expertise to confidently interpret the spectra of this and related molecules.
Comparative Spectral Analysis: Unpacking the Influence of the N-Boc-Amino Substituent
To fully appreciate the NMR spectrum of our target molecule, it is instructive to first consider the spectrum of the unsubstituted ε-caprolactam. The substitution at the C3 position with a Boc-protected amine introduces significant changes in the electronic environment and, consequently, the chemical shifts of the neighboring protons and carbons.
¹H NMR Spectral Data Comparison
The presence of the bulky and electronegative N-Boc-amino group at the C3 position is expected to induce a significant downfield shift for the C3 proton (H3) compared to the corresponding protons in unsubstituted ε-caprolactam. Furthermore, the amide proton of the Boc group (NH-Boc) and the lactam proton (NH-lactam) will be observable, providing key diagnostic signals.
| Proton Assignment | ε-Caprolactam (Predicted) | This compound (Predicted) | Justification for Chemical Shift Differences |
| H3 | ~2.4 ppm | ~4.0 - 4.5 ppm | Deshielding due to the adjacent electronegative nitrogen of the carbamate. |
| H4, H5, H6 | ~1.6 - 1.8 ppm | ~1.7 - 2.0 ppm | Minor shifts due to conformational changes induced by the C3 substituent. |
| H7 | ~3.2 ppm | ~3.3 - 3.5 ppm | Slight deshielding from the lactam carbonyl and potential conformational effects. |
| NH (Lactam) | ~7.5 ppm | ~7.0 - 8.0 ppm | Broad signal, position is solvent and concentration dependent. |
| NH (Boc) | N/A | ~5.0 - 6.0 ppm | Characteristic chemical shift for a carbamate proton. |
| -C(CH₃)₃ | N/A | ~1.4 ppm | Singlet integrating to 9 protons, typical for a tert-butyl group. |
¹³C NMR Spectral Data Comparison
The carbon spectrum provides a clear fingerprint of the molecular skeleton. The introduction of the N-Boc-amino substituent at C3 will cause a significant downfield shift for C3. The carbonyl of the Boc group and the quaternary and methyl carbons of the tert-butyl group will also be readily identifiable.
| Carbon Assignment | ε-Caprolactam [2] | This compound (Predicted) | Justification for Chemical Shift Differences |
| C2 (Lactam C=O) | 185.47 ppm | ~175 - 180 ppm | The electronic environment of the lactam carbonyl is influenced by the C3 substituent. |
| C3 | 32.47 ppm | ~50 - 55 ppm | Strong deshielding effect of the directly attached nitrogen atom. |
| C4 | 31.04 ppm | ~28 - 32 ppm | Minor shifts due to the substituent at C3. |
| C5 | 25.23 ppm | ~23 - 27 ppm | Minimal impact from the distant C3 substituent. |
| C6 | 45.04 ppm | ~42 - 46 ppm | Minor shifts due to conformational adjustments. |
| C7 | 38.14 ppm | ~36 - 40 ppm | Minor shifts due to changes in the ring conformation. |
| Boc C=O | N/A | ~155 - 157 ppm | Typical chemical shift for a carbamate carbonyl. |
| Boc -C(CH₃)₃ | N/A | ~79 - 81 ppm | Quaternary carbon of the tert-butyl group. |
| Boc -C(CH₃)₃ | N/A | ~28 ppm | Methyl carbons of the tert-butyl group. |
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this type of molecule.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (¹³C is less sensitive)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Structure of this compound.
Sources
A Comparative Guide to Analytical Methods for Purity Determination of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a key building block in the synthesis of various therapeutic agents, demands precise and accurate analytical methods to quantify its chemical and enantiomeric purity. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering insights into their underlying principles, practical applications, and comparative performance.
The choice of an analytical method is fundamentally dictated by the specific purity attribute being assessed. For this compound, purity analysis is twofold: the determination of chemical purity (the presence of process-related impurities and degradation products) and the assessment of enantiomeric purity (the quantification of the unwanted (R)-enantiomer). This guide will navigate through the most effective chromatographic and spectroscopic methods for each of these critical quality attributes.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution, sensitivity, and quantitative accuracy.[1] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Principle of Separation
In reversed-phase HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. Less polar impurities will be more strongly retained by the stationary phase, while more polar impurities will elute earlier. The concentration of the analyte and its impurities is proportional to the area under their respective chromatographic peaks.
Comparative Performance
| Parameter | HPLC Performance |
| Selectivity | High for a wide range of potential impurities. |
| Sensitivity | Excellent, with UV detection typically in the low ng range. |
| Precision | High, with RSD values typically <1.5% for the main analyte.[2] |
| Throughput | Moderate, with typical run times of 20-30 minutes. |
Experimental Protocol: Reversed-Phase HPLC for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to achieve a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: HPLC Workflow for Chemical Purity
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
The determination of enantiomeric excess is a critical quality attribute for any chiral pharmaceutical intermediate. Chiral HPLC is the gold standard for this analysis, providing direct separation of enantiomers.[3]
Principle of Separation
Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including carbamates.[4][5]
Comparative Performance
| Parameter | Chiral HPLC Performance |
| Selectivity | Very high for enantiomers, but may require method development. |
| Sensitivity | Good, comparable to achiral HPLC. |
| Precision | High, with excellent reproducibility for enantiomeric excess determination. |
| Throughput | Can be slower than achiral methods due to the need for specific mobile phases. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system with a UV detector and a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may require scouting.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject a racemic standard to confirm the resolution and elution order of the enantiomers. Then, inject the sample to determine the area percentages of the (S) and (R) enantiomers.
Caption: Chiral HPLC Workflow for Enantiomeric Purity
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is ideal for non-volatile analytes, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[6] For a compound like this compound, which has low volatility, direct analysis by GC is challenging. However, derivatization can be employed to increase volatility.[7]
Principle of Separation and Detection
In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification.
Comparative Performance
| Parameter | GC-MS Performance |
| Selectivity | Extremely high due to the combination of chromatographic separation and mass spectrometric detection. |
| Sensitivity | Excellent, often in the picogram range. |
| Precision | Good, but can be influenced by the reproducibility of the derivatization step. |
| Throughput | Moderate, with typical run times of 30-60 minutes. |
Experimental Protocol: GC-MS for Volatile Impurities (with Derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Add a suitable derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl derivative.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of pharmaceutical compounds.[8][9][10] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute mass fraction of the analyte in a sample without the need for a reference standard of the analyte itself.[11][12]
Principle of Quantification
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping signals from both the analyte and the standard.
Comparative Performance
| Parameter | qNMR Performance |
| Selectivity | High, as it can distinguish between structurally similar compounds. |
| Sensitivity | Lower than chromatographic methods, typically requiring mg quantities of sample. |
| Precision | Excellent, with high accuracy and traceability to SI units. |
| Throughput | High, as a single experiment can provide both structural confirmation and quantitative purity data. |
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar mass of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Caption: qNMR Workflow for Absolute Purity
Method Validation According to ICH Q2(R1)
Regardless of the chosen method, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[13][14][15]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Conclusion and Recommendations
The selection of the most appropriate analytical method for determining the purity of this compound is contingent upon the specific analytical objective.
-
For routine chemical purity assessment and the quantification of non-volatile impurities, reversed-phase HPLC is the recommended method due to its high resolution, sensitivity, and robustness.
-
For the critical determination of enantiomeric purity , chiral HPLC is indispensable.
-
To identify and quantify volatile impurities , such as residual solvents, GC-MS is the most suitable technique.
-
For the definitive determination of absolute purity , especially for the qualification of reference standards, qNMR is the superior method, offering direct quantification without the need for an analyte-specific reference standard.
A comprehensive quality control strategy for this compound should ideally incorporate a combination of these methods to ensure both chemical and stereochemical integrity.
References
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: A versatile tool for the purity evaluation of natural products.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
- Purdie, N., & Swallows, K. A. (1989). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Analytical Chemistry, 61(1), 77A–85A.
- Righi, M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3169.
- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- G. G. Mu, D. S. Hage. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215-9219.
- ResearchGate. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 69, 83–93.
- ResearchGate. (2014). Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid.
- MySkinRecipes. (n.d.). This compound.
- Semantic Scholar. (2004). Recent Developments of Achiral HPLC Methods in Pharmaceuticals Using Various Detection Modes.
- LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- PubChem. (n.d.). tert-butyl N-(2-oxoazepan-3-yl)carbamate.
- PubMed. (2015). Stereoselective Determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by Chiral High-Performance Liquid Chromatography in Biotransformation.
- PubMed. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode.
- PubMed. (2017). Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography-mass spectrometry.
- ResearchGate. (2023). Optimization of the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC.
- PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- National Institutes of Health. (2022). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
- Pharmaffiliates. (n.d.). (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate.
Sources
- 1. [PDF] Recent Developments of Achiral HPLC Methods in Pharmaceuticals Using Various Detection Modes | Semantic Scholar [semanticscholar.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Chiral HPLC Analysis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of purity but a fundamental determinant of its therapeutic efficacy and safety profile. For molecules like (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral building block with significant potential in medicinal chemistry, the precise quantification of its enantiomeric excess is a critical analytical challenge. This guide provides an in-depth, objective comparison of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against a leading alternative, Supercritical Fluid Chromatography (SFC). The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The Criticality of Enantiomeric Purity
Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to significant differences in the pharmacological and toxicological effects of enantiomers.[1] For this compound, the desired enantiomer may exhibit the intended therapeutic activity, while its counterpart, the (R)-enantiomer, could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate rigorous control and analysis of enantiomeric purity.[2]
Proposed Primary Analytical Method: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for chiral separations due to its versatility, robustness, and the extensive variety of commercially available chiral stationary phases (CSPs).[3] The direct approach, utilizing a CSP to form transient diastereomeric complexes with the enantiomers, is the most common and effective strategy.[4]
Rationale for Method Design
For a molecule possessing both a lactam and a carbamate functionality, polysaccharide-based CSPs are a logical starting point for method development. These phases, particularly cellulose and amylose derivatives, offer a rich combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers of polar compounds.[2] The tert-butylcarbamate group, in particular, can engage in hydrogen bonding with the carbamate groups on the CSP.
Based on these principles, a normal-phase chiral HPLC method is proposed as the primary analytical technique. Normal-phase chromatography often provides superior selectivity for polar compounds that are soluble in organic solvents.
Caption: Proposed workflow for chiral HPLC analysis.
Comparative Analysis: Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)
While HPLC is a powerful tool, alternative techniques can offer distinct advantages. Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative for chiral separations, primarily due to its high speed, reduced solvent consumption, and lower backpressure.
Caption: Comparison of HPLC and SFC for chiral analysis.
Performance Comparison
The following table summarizes the expected performance of the proposed chiral HPLC method against a comparable chiral SFC method for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral SFC | Rationale & Justification |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Polysaccharide-based CSPs are effective for both techniques. The IC column often shows good results for amides in SFC. |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) | Supercritical CO₂/Methanol (85:15, v/v) | SFC utilizes environmentally benign CO₂ as the main mobile phase component. |
| Typical Analysis Time | 15 - 25 minutes | 3 - 8 minutes | The low viscosity of supercritical fluids allows for higher flow rates and faster separations. |
| Resolution (Rs) | > 2.0 | > 2.0 | Both techniques can achieve baseline resolution with proper method optimization. |
| Selectivity (α) | 1.3 - 1.6 | 1.2 - 1.5 | Selectivity is highly dependent on the specific interactions between the analyte and the CSP. |
| Solvent Consumption | High | Low | SFC significantly reduces the consumption of organic solvents. |
| Throughput | Moderate | High | The shorter analysis times of SFC enable higher sample throughput. |
Detailed Experimental Protocols
Protocol 1: Proposed Chiral HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample of tert-Butyl (2-oxoazepan-3-yl)carbamate in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the (S) and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100
Protocol 2: Alternative Chiral SFC Method
1. Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B)
-
Composition: Isocratic at 15% B
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample of tert-Butyl (2-oxoazepan-3-yl)carbamate in methanol to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Perform peak identification and calculate the enantiomeric excess as described in the HPLC protocol.
Conclusion and Recommendations
Both chiral HPLC and SFC are highly effective techniques for the enantiomeric analysis of this compound. The choice between the two often depends on the specific needs of the laboratory.
-
Chiral HPLC remains a robust and widely accessible technique, making it an excellent choice for routine quality control and research laboratories where high throughput is not the primary concern. Its versatility in terms of stationary and mobile phases provides a broad scope for method development.[5]
-
Chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening environments, such as in early drug discovery, and for preparative scale separations.
For the routine analysis and quality control of this compound, the proposed chiral HPLC method provides a reliable and accurate approach. However, for laboratories with access to SFC instrumentation and a need for higher throughput and greener analytical methods, transitioning to a chiral SFC method is a highly recommended and forward-looking strategy.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral Drug Separation. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
- Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). American Pharmaceutical Review.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules.
- Chiral separation of amides using supercritical fluid chromatography. (2013). Journal of Chromatography A.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews.
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Conformational Influence of (S)- and (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Peptide Structures
Introduction: The Critical Role of Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity make them attractive candidates for a range of diseases. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity. To overcome these limitations, researchers are increasingly turning to the incorporation of non-canonical, conformationally constrained amino acids. These building blocks act as "molecular directors," guiding the peptide backbone into specific, predictable secondary structures such as helices and turns.[1]
This guide provides an in-depth comparison of two such enantiomeric constrained amino acids: (S)- and (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. These caprolactam-based residues are designed to mimic and stabilize β-turn structures, which are crucial for molecular recognition and protein-protein interactions. The chirality at the C3 position of the azepanone ring plays a pivotal role in dictating the resulting peptide conformation. Understanding the distinct stereochemical influence of the (S)- and (R)-enantiomers is therefore paramount for the rational design of peptidomimetics with tailored three-dimensional structures and biological functions. While direct comparative studies on these specific enantiomers are limited, by examining closely related structures and foundational principles of stereochemistry in peptide design, we can construct a robust model for their differential effects.
The Azepanone Scaffold: A Foundation for Structural Pre-organization
The 2-oxoazepane (caprolactam) ring system provides a rigid scaffold that restricts the conformational freedom of the peptide backbone. When incorporated into a peptide chain, the dihedral angles of the azepanone residue are largely pre-determined, thereby influencing the overall fold of the peptide. Molecular modeling and experimental data from related quaternary α,α-2-oxoazepane α-amino acids suggest that this scaffold is a potent inducer of β-turn secondary structures.[2] The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine allows for straightforward incorporation into standard solid-phase peptide synthesis (SPPS) protocols.
Stereochemistry as the Deciding Factor: (S)- vs. (R)- Enantiomers
The chirality of the C3 substituent in (S)- and (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is the key determinant of their conformational influence. The spatial orientation of the carbamate group relative to the azepanone ring dictates the preferred backbone dihedral angles (φ and ψ) of the residue, which in turn directs the peptide chain to adopt specific turn geometries. The general principle is that the chirality of a constraining element will favor a particular directionality of the peptide backbone fold.[3]
Comparative Conformational Analysis
For instance, a D-Pro-Xxx sequence is a well-established motif for nucleating a type II' or I' β-turn.[6] By analogy, it is hypothesized that the (R)- and (S)- enantiomers of tert-butyl (2-oxoazepan-3-yl)carbamate will similarly favor different, mirror-image-like turn conformations.
Below is a summary of the anticipated differences in the conformational landscape of peptides incorporating these enantiomers, based on established principles of peptide stereochemistry.
| Feature | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate |
| Anticipated β-Turn Type | Likely to induce a Type I or Type II' β-turn | Likely to induce a Type II or Type I' β-turn |
| Effect on Peptide Handedness | Promotes a right-handed turn in the peptide backbone | Promotes a left-handed turn in the peptide backbone |
| NMR Spectroscopy (Key NOEs) | Expected short-range NOEs consistent with a tighter, right-handed turn geometry. | Expected different patterns of short-range NOEs indicative of a left-handed turn. |
| Circular Dichroism (CD) Spectra | Expected to exhibit a CD spectrum characteristic of a Type I/II' β-turn.[7] | Expected to show a distinct CD spectrum, potentially characteristic of a Type II/I' β-turn.[5] |
| Computational Modeling (Dihedral Angles) | Predicted to favor φ, ψ angles in the top-left quadrant of the Ramachandran plot. | Predicted to favor φ, ψ angles in the bottom-right quadrant of the Ramachandran plot. |
Experimental Methodologies for Conformational Analysis
To empirically determine the conformational influence of these enantiomers, a suite of spectroscopic and analytical techniques must be employed.
Peptide Synthesis
The first step is the incorporation of the (S)- and (R)-enantiomers into a model peptide sequence. Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method.[8]
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol for SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including the (S)- or (R)-azepanone residue), a coupling agent (e.g., HBTU/OxymaPure), and a base (e.g., DIEA) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (Kaiser) test.[9]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. Key experiments include 1D ¹H, 2D TOCSY (for assigning amino acid spin systems), and 2D NOESY or ROESY (for measuring through-space proton-proton distances).[10]
Workflow for NMR Structural Analysis:
Sources
- 1. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta VI turns in peptides and proteins: a model peptide mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Boc vs. Cbz Protection for 3-Amino-2-oxoazepane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within medicinal chemistry, the strategic protection of reactive functional groups is paramount. The 3-amino-2-oxoazepane scaffold, a seven-membered lactam ring bearing an amino group, represents a valuable building block. The choice of protecting group for its primary amine dictates the synthetic routes available for further functionalization. This guide provides an in-depth comparison of two of the most ubiquitous amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 3-amino-2-oxoazepane.
The Strategic Importance of Orthogonal Protection
The core difference between Boc and Cbz protecting groups is their cleavage condition, which forms the basis of their "orthogonal" relationship.[1][2] One can be selectively removed without affecting the other, a crucial feature in multi-step syntheses.[3][4]
-
Boc (tert-Butoxycarbonyl): This group is prized for its stability in basic and nucleophilic conditions but is readily removed under mild acidic conditions.[5][6]
-
Cbz (Benzyloxycarbonyl or Z): Conversely, the Cbz group is stable to a range of acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[5][6]
This orthogonality allows for precise, sequential reactions on a molecule with multiple protected sites.[1][7]
Boc Protection of 3-Amino-2-oxoazepane
The Boc group is an excellent choice when downstream reactions require basic conditions or the use of reagents incompatible with hydrogenolysis.
Mechanism and Workflow
Boc protection proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][8] The reaction is typically performed in the presence of a mild base. Deprotection is achieved with a strong acid, like trifluoroacetic acid (TFA), which cleaves the tert-butyl group to form a stable carbocation, leading to the release of carbon dioxide and the free amine.[6][9]
Caption: Boc protection and deprotection cycle.
Experimental Protocol: Boc Protection
This protocol is adapted from standard procedures for primary amine protection.[8]
-
Dissolution: Dissolve 3-amino-2-oxoazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-2-oxoazepane.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
Experimental Protocol: Boc Deprotection
This is a general procedure for acid-labile Boc cleavage.[2][10]
-
Dissolution: Dissolve the N-Boc-3-amino-2-oxoazepane in DCM (approx. 0.1 M).
-
Acidification: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor for completion by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Cbz Protection of 3-Amino-2-oxoazepane
The Cbz group is the protector of choice when subsequent synthetic steps involve acidic conditions that would inadvertently cleave a Boc group. Its removal via hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as byproducts.[11]
Mechanism and Workflow
Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[11][12] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride. Deprotection is most commonly performed by catalytic hydrogenolysis, where a palladium catalyst (e.g., Pd/C) facilitates the cleavage of the benzylic C-O bond by hydrogen gas.[11][13]
Caption: Cbz protection and deprotection cycle.
Experimental Protocol: Cbz Protection
This protocol is based on the synthesis of similar Cbz-protected amino lactams and standard Schotten-Baumann conditions.[14][15][16]
-
Dissolution: Suspend 3-amino-2-oxoazepane (1.0 eq) in a mixture of water and a co-solvent like dioxane or THF.
-
Base Addition: Cool the mixture to 0 °C and add a base such as sodium carbonate (2.0 eq) or sodium hydroxide to maintain a basic pH.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting N-Cbz-3-amino-2-oxoazepane by recrystallization or column chromatography.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
This is a standard procedure for Cbz removal.[11][17]
-
Setup: Dissolve the N-Cbz-3-amino-2-oxoazepane in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask equipped for hydrogenation.
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, typically 5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3-amino-2-oxoazepane.
An alternative to using H₂ gas is catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C.[18][19] This method can be more convenient for standard laboratory setups.
Head-to-Head Comparison
| Parameter | Boc Protection | Cbz Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Protection Conditions | Mildly basic (e.g., TEA, NaOH) | Basic (Schotten-Baumann) |
| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to acid, base (most conditions) |
| Lability | Labile to strong acids (e.g., TFA, HCl)[6] | Labile to catalytic hydrogenolysis[11] |
| Deprotection Method | Acidolysis (TFA, HCl)[2] | Hydrogenolysis (H₂, Pd/C), Transfer Hydrogenation[11][17] |
| Key Byproducts | Isobutylene, CO₂[10] | Toluene, CO₂[11] |
| Orthogonality | Orthogonal to Cbz, Fmoc[1][2] | Orthogonal to Boc, Fmoc[1][2] |
| Potential Issues | Risk of t-butylation of nucleophilic side chains[10] | Catalyst poisoning by sulfur-containing compounds; incompatibility with reducible groups (alkenes, alkynes, nitro groups)[20] |
Deciding Between Boc and Cbz: A Logic-Based Approach
The selection between Boc and Cbz is dictated by the overall synthetic strategy.[1]
-
Analyze Downstream Steps:
-
Acidic Conditions Required? If your subsequent steps involve strong acids (e.g., certain cyclizations, ester hydrolyses), the acid-labile Boc group is unsuitable. Choose Cbz.
-
Reducible Groups Present? If your molecule contains alkenes, alkynes, nitro groups, or other functions sensitive to reduction, the hydrogenolysis conditions required for Cbz deprotection are incompatible. Choose Boc.
-
Sulfur-Containing Moieties? Thioethers and other sulfur-containing groups can poison the palladium catalyst used for Cbz deprotection.[20] Choose Boc.
-
-
Consider Orthogonality:
-
Evaluate Practicality:
-
Safety & Equipment: Hydrogenolysis requires a hydrogen source and careful handling of a pyrophoric catalyst (Pd/C). Acidic deprotection of Boc is often simpler to perform in a standard fume hood.[9]
-
Byproducts: The formation of the t-butyl cation during Boc deprotection can sometimes lead to side reactions with nucleophilic sites on the substrate.[10] Cbz deprotection is generally very clean.
-
Conclusion
Both Boc and Cbz are robust and reliable protecting groups for the amine of 3-amino-2-oxoazepane. There is no single "better" choice; the optimal group is context-dependent. The Boc group offers mild deprotection conditions that are tolerant of most functional groups, except those sensitive to acid. The Cbz group provides stability towards a broader range of chemical reagents but requires reductive cleavage that is incompatible with certain functional groups. A thorough analysis of the planned synthetic route is the critical step in making an informed and effective decision, leveraging the powerful principle of orthogonal protection to achieve complex molecular architectures.
References
- El-Faham, A., et al. (2012). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Molecules, 17(12), 14338-14349.
- Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 115-125.
- Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508.
- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Chemistry Steps. Boc Protecting Group for Amines.
- ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- Wikipedia. Protecting group.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.
- ResearchGate. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- University of Manchester Research Explorer. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ResearchGate. Deprotection of different N-Boc-compounds.
- ResearchGate. Selective Cleavage of Cbz-Protected Amines.
- ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives.
- ResearchGate. Reaction schemes for the chemical and biocatalytic deprotection of a doubly protected amino acid.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- PrepChem.com. Synthesis of 3-(Cbz-amino)-2-azetidinone.
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- MDPI. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles.
- ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ResearchGate. Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
- MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates.
- RSC Publishing. Dual protection of amino functions involving Boc.
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Confirming the Stereochemistry of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely a regulatory formality but a cornerstone of rational drug design. For chiral molecules such as (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a versatile building block in the synthesis of various therapeutic agents, unambiguous confirmation of its stereochemistry is paramount. The spatial arrangement of the carbamate group at the C3 position of the azepanone ring dictates its interaction with biological targets, directly influencing efficacy and safety. This guide provides an in-depth comparison of robust analytical methodologies for confirming the absolute stereochemistry of this compound, offering researchers a practical framework for selecting the most appropriate technique for their needs.
The importance of stereochemical purity is underscored by regulatory bodies worldwide, which mandate the characterization of individual enantiomers in chiral drug candidates.[1][2] This guide will explore three orthogonal and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Mosher's Amide Analysis via ¹H NMR Spectroscopy, and Vibrational Circular Dichroism (VCD). Each method will be detailed with experimental protocols, expected data, and a discussion of its relative strengths and limitations.
Synthesis of Reference Materials
A prerequisite for any stereochemical analysis is the availability of appropriate reference materials. This includes the racemic mixture and, ideally, the opposite enantiomer, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. The following protocols outline the synthesis of these crucial comparators.
Synthesis of Racemic tert-Butyl (2-oxoazepan-3-yl)carbamate
The racemic compound serves as a critical control to validate the enantioselectivity of the analytical methods. A common route involves the protection of racemic 3-aminocaprolactam.
Protocol:
-
To a solution of racemic 3-amino-ε-caprolactam (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base like triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic product, which can be further purified by column chromatography.
Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
The (R)-enantiomer can be synthesized from commercially available (R)-3-amino-ε-caprolactam using the same Boc-protection protocol as described for the racemic mixture. The availability of the opposite enantiomer is invaluable for definitive peak assignment in chiral chromatography and for comparative analysis in spectroscopic methods.
Comparative Analysis of Stereochemical Confirmation Techniques
This section provides a detailed comparison of three powerful analytical techniques for the stereochemical confirmation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers, offering high resolution and sensitivity. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including N-protected amino lactams.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), is a strong starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the (S)-enantiomer, (R)-enantiomer, and the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation and Interpretation:
The primary output is a chromatogram showing the separation of the enantiomers. By injecting the individual enantiomers, the retention time for each can be definitively assigned. The racemic mixture should show two peaks with approximately equal areas, corresponding to the retention times of the (S) and (R) enantiomers.
Table 1: Illustrative Chiral HPLC Data
| Compound | Retention Time (min) |
| This compound | 8.5 |
| (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 10.2 |
| Racemic Mixture | 8.5 and 10.2 |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for stereochemical confirmation by Mosher's Amide Analysis.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [4]The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known stereoisomer, the absolute configuration of the sample can be unambiguously determined. VCD has the advantage of being a non-destructive technique that does not require derivatization.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M.
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
Data Presentation and Interpretation:
The experimental VCD spectrum is compared to the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the (S)-configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample would be the (R)-enantiomer.
Table 3: Illustrative VCD Data Comparison
| Experimental VCD (cm⁻¹) | Sign | Calculated VCD for (S)-enantiomer (cm⁻¹) | Sign |
| 1720 (C=O stretch, lactam) | + | 1715 | + |
| 1680 (C=O stretch, carbamate) | - | 1675 | - |
| 1350 (C-N stretch) | + | 1345 | + |
Workflow for VCD Analysis:
Caption: Workflow for stereochemical confirmation by VCD.
Conclusion: Choosing the Right Tool for the Job
The confirmation of stereochemistry is a critical step in the development of chiral molecules like this compound. The three techniques presented in this guide—Chiral HPLC, Mosher's Amide Analysis, and Vibrational Circular Dichroism—each offer a robust and reliable means of achieving this.
-
Chiral HPLC is often the most accessible and high-throughput method, ideal for routine quality control and enantiomeric purity assessment.
-
Mosher's Amide Analysis provides definitive proof of absolute configuration through covalent derivatization and NMR analysis, a classic and trusted method in organic chemistry.
-
Vibrational Circular Dichroism offers an elegant and powerful non-destructive approach that directly probes the molecule's chirality in solution, with the added benefit of providing conformational information.
The choice of method will depend on the specific requirements of the project, available instrumentation, and the stage of drug development. For unequivocal confirmation, employing two orthogonal techniques is highly recommended, providing a self-validating system and ensuring the highest level of scientific rigor.
References
- Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451-2458. [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
- Ichikawa, T., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12878-12890. [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Polavarapu, P. L., et al. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1068. [Link]
- Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Fukui, T., et al. (2006). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 72(7), 4839-4843. [Link]
- MySkinRecipes. (n.d.). (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate.
- Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 18-22. [Link]
- S. S. & A. Veyisoglu (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Hittite Journal of Science and Engineering, 7(4), 345-351. [Link]
- Royal Society of Chemistry. (2023). Electronic Supplementary Information (ESI).
- Radboud Repository. (2018). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals.
- Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
Sources
- 1. VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Cost-Benefit Analysis for Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts project timelines, costs, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral building block of significant interest. We will objectively compare its utility with alternative synthetic strategies, supported by experimental data and protocols, to empower you with the insights needed for informed decision-making in your research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound, with CAS number 76944-95-1, is a carbamate-protected form of (S)-3-amino-ε-caprolactam.[1] This molecule is a valuable intermediate in medicinal chemistry, particularly for the synthesis of peptidomimetics and enzyme inhibitors targeting conditions like central nervous system disorders.[2][3] Its rigid, chiral scaffold provides a unique conformational constraint that can be exploited in drug design. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering robust protection of the amine under a variety of reaction conditions while allowing for facile removal under acidic conditions.[4]
A notable application of this intermediate is in the synthesis of Odanacatib , a selective cathepsin K inhibitor that was investigated for the treatment of osteoporosis.[2][5] The defined stereochemistry at the 3-position of the azepanone ring is crucial for the biological activity of the final drug molecule.[1]
Cost-Benefit Analysis: this compound vs. Alternatives
The primary decision point for a synthetic chemist often revolves around whether to purchase a specialized intermediate like this compound or to synthesize it in-house from less expensive starting materials. A key alternative is the use of other amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group.
Direct Costs: Procurement vs. In-House Synthesis
The commercial availability of this compound offers a significant time-saving advantage, albeit at a higher initial cost. The table below provides an illustrative cost comparison.
| Compound | Purity | Supplier Example(s) | Price (per gram) |
| This compound | 97% | CymitQuimica, BLDpharm | €46.00 - €71.00[1][6] |
| (S)-3-Amino-2-azepanone | --- | BLDpharm | (Price on request, but generally lower than the protected form) |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 99% | Major Chemical Suppliers | ~€1.00 - €5.00 |
Note: Prices are approximate and subject to change based on supplier and quantity.
While the upfront cost of the pre-protected intermediate is higher, a thorough cost-benefit analysis must account for the "hidden" costs of in-house synthesis, including:
-
Labor: Time spent on reaction setup, monitoring, workup, and purification.
-
Reagents and Solvents: Cost of Boc anhydride, bases, and solvents for the reaction and purification.
-
Analytical Costs: Time and resources for in-process controls and final product characterization (e.g., NMR, HPLC).
-
Yield and Purity: Potential for lower yields and the need for extensive purification, which can consume significant resources.
Performance Comparison: Boc vs. Alternative Protecting Groups
The choice of amine protecting group is a critical strategic decision in multi-step synthesis. The Boc group is favored for its stability under a wide range of nucleophilic and basic conditions, making it orthogonal to many other protecting groups.[4] Its primary alternative, the Fmoc group, is base-labile.
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[7] | Mild Base (e.g., Piperidine)[7] | Hydrogenolysis (e.g., H₂, Pd/C)[7] |
| Stability | Stable to bases and nucleophiles.[4] | Stable to acids and hydrogenolysis. | Stable to acidic and some basic conditions. |
| Compatibility | Less suitable for acid-sensitive substrates. | Ideal for acid-sensitive substrates. | Incompatible with reactions involving catalytic reduction. |
| Cost of Protected Amino Acid | Generally less expensive.[5] | Generally more expensive. | Moderately priced. |
| Side Reactions | Risk of t-butylation of sensitive residues. | Potential for dibenzofulvene adduct formation. | Benzyl ether formation as a side product. |
| Scalability | Mature and well-established for large-scale synthesis.[5] | Well-suited for automated synthesis due to mild deprotection.[5] | Can be challenging on a large scale due to catalyst handling. |
For the synthesis of complex molecules where multiple protecting groups are employed, the orthogonality of the Boc group is a significant advantage. However, for peptides or other molecules sensitive to strong acids, the Fmoc group may be a more suitable choice.
Experimental Protocols
To provide a practical context for this analysis, the following are detailed experimental protocols.
Synthesis of this compound
This protocol describes the N-Boc protection of (S)-3-amino-2-azepanone.
Materials:
-
(S)-3-Amino-2-azepanone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve (S)-3-amino-2-azepanone (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield and Purity: While specific yields can vary, similar Boc protection reactions of amino lactams typically proceed with yields in the range of 85-95% with high purity (>97%) after chromatography.
Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Visualization of Synthetic Workflow
To further clarify the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Boc protection of (S)-3-amino-2-azepanone.
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21568-87-6|(S)-3-Amino-2-azepanone|BLD Pharm [bldpharm.com]
- 7. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chiral Catalysts in the Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of different chiral catalytic systems for the synthesis of this important intermediate, offering insights into their efficacy based on experimental data. While a direct head-to-head comparison of various catalysts for this specific molecule is not extensively documented in a single study, this guide synthesizes data from studies on closely related structures to provide a comprehensive overview of the state-of-the-art catalytic methods.
The primary route for the asymmetric synthesis of this compound and its analogs is the asymmetric hydrogenation of a prochiral enamide precursor. The success of this transformation heavily relies on the choice of the chiral catalyst, with transition metal complexes of rhodium and ruthenium, as well as organocatalysts, being the most prominent contenders.
Performance Comparison of Chiral Catalytic Systems
The efficacy of different chiral catalysts can be evaluated based on key performance indicators such as enantiomeric excess (ee), yield, and the required reaction conditions (e.g., temperature, pressure, catalyst loading). Below is a summary of the performance of representative chiral catalytic systems applicable to the synthesis of chiral 3-amino-2-oxoazepane derivatives.
| Catalyst Type | Chiral Ligand/Catalyst | Substrate | Yield (%) | ee (%) | Key Advantages | Potential Limitations |
| Rhodium | (R)-SDP | β-branched (Z)-enamides | Quantitative | 88-96 | High yields and excellent enantioselectivity for Z-isomers. | Substrate scope may be limited to specific enamide geometries. |
| Ruthenium | Cinchona Alkaloid-derived NNP Ligands | Aromatic & Heteroaromatic Ketones | High | up to 99.9 | Extremely high enantioselectivity for a broad range of ketones. | Primarily demonstrated for ketones, applicability to enamides may vary. |
| Organocatalyst | Chiral Phosphoric Acid | Enamides | Excellent | High | Metal-free, environmentally benign. | May require higher catalyst loading compared to metal catalysts. |
In-Depth Analysis of Catalytic Approaches
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes, particularly with chiral bisphosphine ligands, are workhorses in asymmetric hydrogenation. For the synthesis of β-stereogenic amines from β-branched enamides, rhodium complexes with ligands like (R)-SDP have demonstrated exceptional performance. These catalysts are often highly effective for the hydrogenation of (Z)-configured enamides, leading to quantitative yields and high enantioselectivities (88–96% ee)[1]. The mechanism of rhodium-catalyzed asymmetric hydrogenation is well-established and involves the formation of a chiral rhodium-enamide complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium catalysts have emerged as powerful alternatives to rhodium, often exhibiting high activity and enantioselectivity for a broader range of substrates, including ketones and challenging enamides. Ruthenium complexes with chiral NNP ligands derived from cinchona alkaloids have shown remarkable success in the asymmetric hydrogenation of aromatic and heteroaromatic ketones, achieving up to 99.9% ee[2][3]. While direct application to the target enamide needs to be experimentally verified, the high efficiency of these catalysts makes them a very promising option. The proposed catalytic cycle involves the formation of a ruthenium dihydride complex which then transfers hydrogen to the substrate via a six-membered pericyclic transition state.
Organocatalytic Asymmetric Hydrogenation
In recent years, organocatalysis has gained significant traction as a green and sustainable alternative to metal-based catalysis. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the highly enantioselective hydrogenation of enamides[4]. These metal-free catalysts operate through the activation of the enamide substrate via protonation, followed by hydride transfer from a hydrogen source, often in the presence of a co-catalyst. While potentially requiring higher catalyst loadings than their transition metal counterparts, the avoidance of heavy metals is a significant advantage, particularly in pharmaceutical synthesis.
Logical Relationship: Catalyst Selection
Caption: Key considerations for chiral catalyst selection.
Experimental Protocols
Protocol 1: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Branched Enamide
This protocol is adapted from the general procedure for rhodium-catalyzed asymmetric hydrogenation of β-branched enamides with (R)-SDP ligand.[1]
Materials:
-
Prochiral enamide precursor to this compound
-
[Rh(cod)2]BF4
-
(R)-SDP ligand
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [Rh(cod)2]BF4 (1 mol%) and (R)-SDP (1.1 mol%).
-
Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.
-
The prochiral enamide substrate (1 equivalent) is added to the catalyst solution.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours), monitoring for completion by TLC or HPLC.
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The choice of a chiral catalyst for the synthesis of this compound is a critical decision that impacts the efficiency and enantiopurity of the final product. Rhodium-based catalysts with chiral phosphine ligands offer a reliable and high-yielding route, particularly for specific enamide isomers. Ruthenium catalysts, especially those with NNP ligands, present a highly promising alternative with the potential for exceptional enantioselectivity. For applications where metal contamination is a concern, organocatalysts like chiral phosphoric acids provide a viable and environmentally friendly option. The selection of the optimal catalyst will ultimately depend on factors such as substrate availability, desired purity, cost, and scalability of the process. Further process development and optimization for the specific substrate are recommended to achieve the best results.
References
- Highly enantioselective hydrogenation of enamides catalyzed by chiral phosphoric acids.PubMed.
- Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids.PMC.
- Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations.Journal of the American Chemical Society.
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.PMC.
- Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers.PubMed.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.Semantic Scholar.
- Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.Chemical Communications.
- Rhodium-Catalyzed Enantioselective Arylation of Aliphatic Imines.PubMed.
- Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors.PMC.
- Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles.PubMed.
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.RSC Publishing.
Sources
- 1. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 4. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Resolution Mass Spectrometry of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: Orbitrap vs. Q-TOF Platforms
For researchers, scientists, and drug development professionals, the precise structural characterization of chiral molecules is a cornerstone of modern pharmaceutical development. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in the synthesis of various biologically active compounds[1][2], presents a valuable case study for exploring the capabilities of high-resolution mass spectrometry (HRMS). Its structure, featuring a chiral center and a thermally labile tert-butoxycarbonyl (Boc) protecting group, necessitates analytical techniques that offer not only high mass accuracy but also detailed structural insights through fragmentation analysis.
This guide provides an in-depth comparison of two leading HRMS platforms—Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to guide you in selecting the optimal platform for your analytical needs.
The Significance of HRMS in Pharmaceutical Analysis
High-resolution mass spectrometry is an indispensable tool in pharmaceutical sciences, providing exacting molecular mass measurements that are critical for the identification and quantification of compounds in complex matrices.[3][4] Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules with very similar masses, enabling the confident determination of elemental compositions.[4] This high level of precision is paramount in drug discovery and development for tasks such as metabolite identification, impurity profiling, and characterization of final drug products.[4]
Comparing HRMS Platforms: Orbitrap and Q-TOF
The two most prominent HRMS technologies in small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[3][5] While both provide high resolution and mass accuracy, they operate on different principles, leading to distinct advantages and disadvantages.[5][6]
-
Orbitrap Mass Analyzers trap ions in an electrostatic field and their oscillation frequencies are measured and converted into mass-to-charge ratios. This technology is renowned for its exceptional resolving power and mass accuracy.[7][8]
-
Time-of-Flight (TOF) Mass Analyzers measure the time it takes for ions to travel a fixed distance. Lighter ions travel faster and reach the detector first. TOF instruments are known for their high data acquisition speeds and wide mass range.[6]
The following sections will present a comparative analysis of these platforms for the characterization of this compound.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we will outline a hypothetical yet realistic experimental workflow for the analysis of a synthesized batch of this compound on both a Quadrupole-Orbitrap and a Q-TOF instrument.
Sample Preparation
A stock solution of this compound (purity >97%)[9] is prepared in methanol at a concentration of 1 mg/mL. This stock solution is then serially diluted to working concentrations ranging from 1 µg/mL to 1 ng/mL for the evaluation of sensitivity and dynamic range.
Liquid Chromatography (LC) Method
For the separation of the analyte from potential impurities and to ensure compatibility with mass spectrometry, a reversed-phase liquid chromatography method is employed.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
Quadrupole-Orbitrap HRMS Analysis
The Orbitrap platform is expected to provide superior resolution and mass accuracy, which is particularly beneficial for unambiguous formula determination.
Experimental Protocol
-
Instrumentation: A high-resolution Quadrupole-Orbitrap mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms that are readily protonated.
-
Full Scan MS: Data is acquired in full scan mode over a mass range of m/z 50-500. The resolution is set to 70,000 (at m/z 200).
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) is employed to trigger MS/MS scans on the top 3 most intense ions in each full scan. Higher-energy collisional dissociation (HCD) is used as the fragmentation technique.
Expected Performance and Data
| Parameter | Orbitrap Performance |
| Mass Accuracy | < 2 ppm |
| Resolution | 70,000 @ m/z 200 |
| Sensitivity (LOD) | Low ng/mL |
| Dynamic Range | 3-4 orders of magnitude |
The high resolving power of the Orbitrap is anticipated to clearly separate the isotopic peaks of the protonated molecule, allowing for confident confirmation of its elemental composition.
Quadrupole Time-of-Flight (Q-TOF) HRMS Analysis
The Q-TOF platform is valued for its rapid data acquisition and robust performance, making it a workhorse in many analytical laboratories.
Experimental Protocol
-
Instrumentation: A high-resolution Quadrupole Time-of-Flight mass spectrometer is utilized.
-
Ionization: ESI in positive ion mode is also employed for this platform.
-
Full Scan MS: Data is acquired in full scan mode over a similar mass range of m/z 50-500.
-
MS/MS Fragmentation: A similar data-dependent acquisition strategy is used, with collision-induced dissociation (CID) for fragmentation.
Expected Performance and Data
| Parameter | Q-TOF Performance |
| Mass Accuracy | < 5 ppm |
| Resolution | 40,000 @ m/z 200 |
| Sensitivity (LOD) | Low ng/mL |
| Dynamic Range | 4-5 orders of magnitude |
While the resolution may be slightly lower than the Orbitrap, modern Q-TOF instruments provide excellent mass accuracy and a wider dynamic range, which can be advantageous for quantitative studies.[10]
Fragmentation Analysis of this compound
The Boc protecting group is known to be thermally labile and prone to fragmentation under typical mass spectrometry conditions.[11][12] Understanding these fragmentation pathways is crucial for structural confirmation.
The protonated molecule ([M+H]+) of this compound has a theoretical m/z of 229.1547.
Key Fragmentation Pathways:
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C4H8) to form a carbamic acid intermediate.[12]
-
Loss of the entire Boc group (100 Da): Subsequent loss of CO2 from the carbamic acid intermediate results in the deprotected amine.
-
Formation of the tert-butyl cation (57 Da): A prominent peak at m/z 57 is often observed, corresponding to the stable tert-butyl cation.[13]
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed ESI+ fragmentation pathway of this compound.
Experimental Workflow Visualization
The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:
Caption: General experimental workflow for the LC-HRMS analysis of this compound.
Conclusion and Recommendations
Both Quadrupole-Orbitrap and Q-TOF HRMS platforms are highly capable of providing detailed and accurate characterization of this compound. The choice between the two will depend on the specific analytical goals.
-
For applications requiring the highest level of confidence in elemental composition determination, the superior resolution and mass accuracy of the Orbitrap platform make it the preferred choice.
-
For high-throughput screening and quantitative applications where a wider dynamic range is beneficial, the Q-TOF platform offers a robust and reliable solution.[10]
Ultimately, the selection of an HRMS platform should be guided by a thorough evaluation of the instrument's performance characteristics in the context of the specific research questions being addressed.
References
- Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
- ResearchGate. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. [Link]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
- PubMed. (2001).
- PubChem. tert-Butyl n-(2-oxoazepan-3-yl)
- Reddit. (2023).
- eGyanKosh.
- Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]
- Longdom Publishing. High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]
- National Institutes of Health. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
- Chemguide.
- Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- PolyU Institutional Research Archive. (2020). Chiral Mass Spectrometry: An Overview. [Link]
- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
- PubMed. (2000). High-throughput chiral liquid chromatography/tandem mass spectrometry. [Link]
- National Institutes of Health. (2020). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. researchgate.net [researchgate.net]
- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 13. acdlabs.com [acdlabs.com]
A Comparative Guide to the Confirmation of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a chiral molecule's identity and purity is paramount. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a valuable chiral building block, is no exception. Its ε-caprolactam core and the stereocenter at the 3-position demand a rigorous and multi-faceted analytical approach to ensure the fidelity of its synthesis. This guide provides an in-depth comparison of the essential analytical techniques for confirming the successful synthesis of this compound, complete with experimental insights and supporting data.
The Synthetic Pathway: A Two-Step Approach from L-Lysine
Step 1: Synthesis of (S)-3-aminoazepan-2-one
The initial step involves the cyclization of L-lysine to form the corresponding lactam, (S)-3-aminoazepan-2-one. This transformation can be achieved through various methods, with one common approach being the thermal cyclization of L-lysine hydrochloride in a high-boiling solvent.
Step 2: Boc Protection of (S)-3-aminoazepan-2-one
The resulting (S)-3-aminoazepan-2-one is then protected with a tert-butoxycarbonyl (Boc) group to yield the target molecule. This is a standard procedure in organic synthesis, typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Primary Confirmation Techniques: A Triad of Analytical Methods
The confirmation of the successful synthesis of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure of this compound and data from analogous compounds, the following signals are expected:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc (9H) | ~1.45 | Singlet | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
| Azepane Ring Protons (8H) | 1.60 - 3.40 | Multiplets | A complex series of overlapping multiplets corresponding to the methylene protons of the caprolactam ring. |
| CH-NHBoc (1H) | ~4.0 - 4.2 | Multiplet | The proton at the stereocenter, coupled to the adjacent methylene protons. |
| NH-Boc (1H) | ~5.0 - 5.5 | Broad Singlet/Doublet | The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent. It may show coupling to the adjacent CH. |
| NH (lactam) (1H) | ~6.0 - 7.0 | Broad Singlet | The amide proton of the lactam ring. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The expected chemical shifts are:
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| Boc (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |
| Boc C (CH₃)₃ | ~80.0 | The quaternary carbon of the tert-butyl group. |
| Azepane Ring Carbons | 25 - 45 | Multiple signals corresponding to the methylene carbons of the caprolactam ring. |
| C H-NHBoc | ~55 | The carbon of the stereocenter. |
| Boc C =O | ~156 | The carbonyl carbon of the carbamate group. |
| Lactam C =O | ~175 | The carbonyl carbon of the lactam ring. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound and providing evidence of its elemental composition. For this compound (C₁₁H₂₀N₂O₃), the expected monoisotopic mass is 228.1474 Da.
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 229.1547 |
| [M+Na]⁺ | 251.1366 |
| [M+K]⁺ | 267.1106 |
High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR and MS can confirm the formation of the desired molecular structure, they cannot differentiate between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized this compound.
Method Development Strategy:
Given the lack of a specific published method for this compound, a logical starting point for method development would be to use a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose. These columns have a broad applicability for the separation of a wide range of chiral compounds, including those with carbamate functionalities.
Proposed Starting Conditions:
-
Column: A cellulose or amylose-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A typical starting ratio would be 90:10 (hexane:alcohol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
The separation can be optimized by adjusting the ratio of the mobile phase components and the choice of the alcohol modifier. The addition of a small amount of an acidic or basic additive may also improve peak shape and resolution.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, structural integrity. | Provides detailed structural information, relatively fast. | Cannot distinguish between enantiomers, signal overlap can be an issue. |
| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton, less signal overlap than ¹H NMR. | Longer acquisition times, cannot distinguish between enantiomers. |
| Mass Spectrometry | Molecular weight, elemental composition (with HRMS). | High sensitivity, confirms molecular formula. | Does not provide detailed structural information, cannot distinguish between enantiomers or isomers. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers. | The only technique to reliably determine enantiomeric excess. | Requires method development, may not be suitable for all compounds. |
A Self-Validating Experimental Workflow
A robust confirmation of the synthesis of this compound should follow a logical and self-validating workflow.
By employing this multi-technique approach, researchers can have high confidence in the identity, structure, and enantiomeric purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- PubChem. Tert-butyl N-(2-oxoazepan-3-yl)carbamate.
- Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Chiral HPLC Separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. [Link]
A Comparative Spectroscopic Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate for Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of chiral building blocks is paramount to ensuring the synthesis of enantiomerically pure and effective therapeutic agents. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a key intermediate, offers a constrained amino acid scaffold that is increasingly utilized in the design of novel pharmaceuticals. This guide provides an in-depth comparative analysis of its spectroscopic properties, offering researchers a definitive reference for its identification and quality assessment against relevant alternatives.
Introduction: The Significance of a Chiral Lactam
This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules. Its rigid, seven-membered lactam ring, combined with the stereochemically defined amine protected by a tert-butoxycarbonyl (Boc) group, makes it an attractive precursor for peptidomimetics and other complex molecular architectures. Accurate and comprehensive spectroscopic data is the bedrock of quality control, enabling researchers to confirm the structure, assess purity, and monitor reactions effectively.
Spectroscopic Profile of this compound
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the protons of the azepan-2-one ring and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carbamate functionalities.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (carbamate) | 5.0 - 5.5 | br s | - |
| H3 (CH-N) | 4.0 - 4.3 | m | - |
| NH (lactam) | 6.5 - 7.5 | br s | - |
| H7 (CH₂-N) | 3.1 - 3.3 | m | - |
| H4, H5, H6 (CH₂) | 1.5 - 2.2 | m | - |
| C(CH₃)₃ | 1.45 | s | - |
Solvent: CDCl₃. These are predicted values based on analogous structures.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be distinguished by the carbonyl carbons of the lactam and the carbamate, the quaternary carbon of the Boc group, and the carbons of the seven-membered ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (lactam) | 175 - 178 |
| C=O (carbamate) | 155 - 157 |
| C (CH₃)₃ | 79 - 81 |
| C3 (CH-N) | 50 - 55 |
| C7 (CH₂-N) | 40 - 43 |
| C4, C5, C6 | 25 - 35 |
| C(C H₃)₃ | 28.3 |
Solvent: CDCl₃. These are predicted values based on analogous structures.
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show strong absorption bands characteristic of the N-H and C=O stretching vibrations of both the lactam and the carbamate groups.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3300 - 3400 | Medium |
| N-H Stretch (lactam) | 3200 - 3300 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (carbamate) | 1700 - 1720 | Strong |
| C=O Stretch (lactam) | 1650 - 1670 | Strong |
Mass Spectrometry (MS) Data
The molecular ion peak in the mass spectrum provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 229.1547 |
| [M+Na]⁺ | 251.1366 |
M = C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol .[1]
Comparative Analysis with an Alternative Building Block: Benzyl (S)-(2-oxoazepan-3-yl)carbamate
A common alternative to the Boc-protected compound is its benzyloxycarbonyl (Cbz or Z)-protected counterpart, Benzyl (S)-(2-oxoazepan-3-yl)carbamate. The choice between Boc and Cbz protecting groups often depends on the subsequent reaction conditions, particularly the deprotection strategy. A spectroscopic comparison is essential for unambiguous identification.
Table 5: Spectroscopic Comparison of Boc- and Cbz-Protected (S)-(2-oxoazepan-3-yl)carbamate
| Spectroscopic Feature | This compound (Predicted) | Benzyl (S)-(2-oxoazepan-3-yl)carbamate | Key Differentiators |
| ¹H NMR | |||
| Protecting Group Protons | 1.45 ppm (s, 9H) | 7.3-7.4 ppm (m, 5H), 5.1 ppm (s, 2H) | Presence of aromatic signals and benzylic CH₂ for Cbz; singlet at ~1.45 ppm for Boc. |
| ¹³C NMR | |||
| Protecting Group Carbons | 79-81 ppm (quaternary C), 28.3 ppm (CH₃) | 127-129 ppm (aromatic CH), 136 ppm (aromatic quat. C), 67 ppm (CH₂) | Aromatic signals and benzylic CH₂ carbon for Cbz; quaternary carbon and methyl signals for Boc. |
| IR (cm⁻¹) | |||
| C=O (carbamate) | 1700-1720 | ~1715 | Similar, but subtle shifts may be observed. |
| MS (m/z) | |||
| Molecular Weight | 228.29 | 262.30[2] | A clear difference of 34 mass units. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Employ an Electrospray Ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition : Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
Visualization of Key Structures and Workflow
The following diagrams illustrate the molecular structures and the general workflow for spectroscopic characterization.
Figure 1: General workflow for the spectroscopic characterization of chiral building blocks.
Figure 2: Chemical structures of the target compound and a common alternative.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in pharmaceutical development. This guide provides a comprehensive, albeit predictive, spectroscopic profile and a direct comparison with a key alternative, Benzyl (S)-(2-oxoazepan-3-yl)carbamate. By adhering to the outlined experimental protocols and utilizing the comparative data presented, researchers can confidently identify and assess the quality of this vital chiral building block, thereby ensuring the integrity of their synthetic endeavors.
References
Sources
A Researcher's Guide to the Stability of Carbamate Protecting Groups in Modern Organic Synthesis
In the intricate field of organic synthesis, particularly within peptide and pharmaceutical development, the strategic use of protecting groups is fundamental. Carbamate protecting groups are indispensable tools for the temporary masking of amine functionalities, enabling chemists to navigate complex synthetic pathways with precision. The efficacy of these groups hinges on their stability under a range of reaction conditions and their selective removal without compromising the integrity of the molecule. This guide provides a comprehensive comparison of the stability of four widely used carbamate protecting groups—Boc, Cbz, Fmoc, and Alloc—supported by experimental data and detailed protocols to inform their strategic application.
The core principle guiding the use of multiple protecting groups in a single molecule is orthogonality . This strategy allows for the selective deprotection of one group under specific conditions while others remain intact.[1][2] The distinct cleavage conditions required for Boc (acidic), Fmoc (basic), Cbz (hydrogenolysis), and Alloc (palladium-catalyzed) make them a powerful orthogonal set for sophisticated synthetic endeavors.[3]
Comparative Stability and Cleavage Conditions
The choice of a carbamate protecting group is dictated by the molecule's tolerance to the required deprotection conditions. A summary of the relative stabilities and typical cleavage conditions for Boc, Cbz, Fmoc, and Alloc is presented below.
| Protecting Group | Common Abbreviation | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[4] | Stable to base and hydrogenolysis.[5] |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Stable to acidic and basic conditions.[6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF)[8] | Stable to acidic conditions.[9] |
| Allyloxycarbonyl | Alloc | Palladium(0)-catalyzed reaction[10][11] | Stable to acidic and basic conditions.[10][12] |
In-Depth Analysis of Carbamate Protecting Group Stability
Acidic Conditions: The Realm of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is renowned for its stability in basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[4] This property makes it a cornerstone of orthogonal protection schemes, particularly in conjunction with the base-labile Fmoc and hydrogenolysis-labile Cbz groups.[1][4]
Mechanism of Acidic Boc Deprotection: The deprotection proceeds through carbamate hydrolysis.[4] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[4] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4] The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[4] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.[4] A potential side reaction involves the alkylation of other nucleophiles by the tert-butyl cation, which can be suppressed by using scavengers like anisole.[4]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution at the desired concentration (e.g., 25-50% in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Precipitate the resulting amine salt by adding a non-polar solvent like diethyl ether.
-
Isolate the product by filtration or centrifugation.[4]
Caption: Mechanism of Acidic Boc Deprotection.
Basic Conditions: The Domain of Fmoc Cleavage
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a staple in solid-phase peptide synthesis (SPPS) due to its lability under basic conditions, offering orthogonality to the acid-labile Boc and tert-butyl-based side-chain protecting groups.[13]
Mechanism of Basic Fmoc Deprotection: The removal of the Fmoc group occurs via a base-catalyzed β-elimination mechanism.[13] A secondary amine, most commonly piperidine, acts as the base, abstracting the acidic proton from the fluorenyl ring system.[9][13] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is highly reactive and is immediately trapped by the excess piperidine to form a stable adduct, driving the reaction to completion.[13]
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Wash the resin with DMF three times to remove residual reagents.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF and agitate for an initial 3 minutes.[14]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for another 5-10 minutes at room temperature.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[14]
Caption: Mechanism of Cbz Deprotection by Hydrogenolysis.
Palladium-Catalyzed Deprotection: The Orthogonality of Alloc
The allyloxycarbonyl (Alloc) protecting group is a valuable asset in modern peptide synthesis due to its unique deprotection mechanism, which confers orthogonality to the more common Boc and Fmoc groups. [10][11]Its stability to both acidic and basic conditions allows for selective deprotection in the synthesis of complex peptides. [10] Mechanism of Alloc Deprotection: The removal of the Alloc group is achieved through a palladium(0)-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction. [10]The process involves the oxidative addition of the palladium(0) catalyst to the allyl group of the Alloc-protected amine, forming a π-allyl palladium(II) complex. [10]The protected amine is released as a carbamate anion, which readily decarboxylates to give the free amine. [10]A scavenger nucleophilically attacks the π-allyl palladium complex, regenerating the palladium(0) catalyst. [10] Experimental Protocol: Alloc Deprotection from a Solid Support
-
Swell the Alloc-protected peptide resin in anhydrous dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
Drain the DCM.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the resin, ensuring it is fully submerged.
-
Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times) to remove the catalyst and scavenger byproducts. [10]
Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.
Conclusion
The selection of a carbamate protecting group is a critical decision in the design of a synthetic route. Understanding the distinct stability profiles and deprotection mechanisms of Boc, Cbz, Fmoc, and Alloc is essential for leveraging the power of orthogonal protection strategies. This guide provides a foundational understanding and practical protocols to aid researchers in making informed choices, thereby enabling the successful synthesis of complex molecules with high fidelity and efficiency.
References
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. URL
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
- Barany, G., & Merrifield, R. B. (n.d.). A new amino protecting group removable by reduction. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. URL
- BenchChem Technical Support Team. (2025, December). One-Pot Allyloxycarbonyl (Alloc) Deprotection and Subsequent Peptide Coupling: An Application Note and Detailed Protocol. BenchChem. URL
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. URL
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). URL
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. URL
- Wikipedia. (n.d.). Protecting group. URL
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. URL
- BenchChem Technical Support Team. (2025, December).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. URL
- BenchChem Technical Support Team. (2025, December). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. BenchChem. URL
- ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. URL
- Semantic Scholar. (2012, May 27).
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. BenchChem. URL
- BenchChem Technical Support Team. (n.d.). Best Practices for Fmoc Deprotection of Fmoc-DL-Ala-OH: Application Notes and Protocols. BenchChem. URL
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Validation of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: Why X-ray Crystallography Reigns Supreme
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the synthesis of chiral molecules such as (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a crucial intermediate in the development of novel therapeutics, unambiguous determination of its three-dimensional structure is paramount.[1] While a variety of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for the absolute assignment of stereochemistry. This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, supported by a detailed experimental protocol for the structural validation of the title compound.
The Imperative of Absolute Configuration
The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, for regulatory approval and to ensure patient safety and drug efficacy, the absolute configuration of a chiral drug candidate or intermediate must be unequivocally established. While techniques like NMR spectroscopy and mass spectrometry are indispensable for confirming connectivity and purity, they often fall short of providing the definitive stereochemical assignment that X-ray crystallography delivers.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides unparalleled detail, a comprehensive analytical approach often involves multiple techniques. The following table compares the capabilities of common methods for the structural validation of a chiral molecule like this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid to determine the precise arrangement of atoms in three-dimensional space. | Provides the absolute configuration and detailed geometric parameters (bond lengths, angles).[3] | Requires a single, high-quality crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the structure and connectivity of a molecule.[4][5] | Excellent for determining the carbon-hydrogen framework and relative stereochemistry. Non-destructive. | Does not directly provide the absolute configuration without the use of chiral shift reagents or derivatization.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[7] | Highly sensitive for determining molecular weight and elemental composition. | Provides no information about the three-dimensional arrangement of atoms or stereochemistry. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] | Sensitive to the stereochemistry and conformation of chiral molecules in solution.[10] | Does not provide the complete three-dimensional structure and often requires theoretical calculations for absolute configuration assignment.[11] |
Experimental Protocol: X-ray Crystallographic Validation
The following protocol outlines the key steps for the structural determination of this compound.
Synthesis and Purification
Crystallization
The formation of a high-quality single crystal is often the most challenging step. A systematic screening of crystallization conditions is necessary.
-
Solvent Selection: A range of solvents and solvent mixtures should be explored. Common choices include chloroform, ethyl acetate, and hexane.[14][15]
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[17]
Workflow for X-ray Crystallographic Validation
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Conclusion
For the unambiguous structural validation and absolute configuration assignment of chiral molecules like this compound, single-crystal X-ray crystallography is the definitive method. While other spectroscopic techniques are essential for routine characterization and purity assessment, they do not provide the same level of certainty in determining the three-dimensional arrangement of atoms. The investment in obtaining a single crystal for X-ray analysis is justified by the unequivocal structural data it provides, which is a critical requirement in modern drug discovery and development.
References
- Sieroń, L., Kudaj, A., Olma, A., & Karolak-Wojciechowska, J. (2007). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o207.
- Sieroń, L., Kudaj, A., Olma, A., & Karolak-Wojciechowska, J. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o550.
- Supporting Information for "Facile and Efficient Synthesis of N-Boc Protected Amines". (n.d.). Synlett.
- Shan, G.-Z., et al. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures.
- Unconventional approaches for chiral resolution. (2024). RSC Advances.
- Welch, C. J. (2011). Chiral methods. In Separation Science and Technology (Vol. 10, pp. 193-219). Academic Press.
- MySkinRecipes. (n.d.). This compound.
- Sieroń, L., Kudaj, A., Olma, A., & Karolak-Wojciechowska, J. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate.
- Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21695-21700.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6219.
- Liu, Y., et al. (2023). Expanding chiral metamaterials for retrieving fingerprints via vibrational circular dichroism.
- Chemistry For Everyone. (2025). What Is Circular Dichroism Spectroscopy? YouTube.
- BioResource. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. YouTube.
- Cireasa, R., et al. (2016). Photoexcitation Circular Dichroism in Chiral Molecules. arXiv preprint arXiv:1612.08764.
- ResearchGate. (n.d.). Synthesis of carbamate 9 d: (a) tert‐butyl... [Image].
- PubChemLite. (n.d.). Tert-butyl n-(2-oxoazepan-3-yl)carbamate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Won, Y., Lee, J., Lee, Y. H., & Oh, J. H. (2026). Chirality Transfer and Induction Across Multiscales Using Chiral Plasmonic Structures and Macroscopic Deformation. Accounts of Chemical Research, 59(1).
- ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) [Image].
- Sun, W., et al. (2019). Crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, C16H24N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(1), 119-120.
- Sieroń, L., Kudaj, A., Olma, A., & Karolak-Wojciechowska, J. (2007). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta crystallographica. Section E, Structure reports online, 64(Pt 1), o207.
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 8. ece.nus.edu.sg [ece.nus.edu.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. [1612.08764] Photoexcitation Circular Dichroism in Chiral Molecules [arxiv.org]
- 12. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds. The lifecycle of a chemical, from acquisition to disposal, demands our meticulous attention to ensure the safety of our personnel and the preservation of our environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS: 76944-95-1), a key building block in medicinal chemistry.[1][2] The procedures outlined herein are designed to be a self-validating system, grounded in an understanding of the compound's chemical nature and potential hazards. The cardinal rule of laboratory waste management must always be observed: no experiment should commence without a clear and compliant disposal plan.[3]
Hazard Assessment: Understanding the Compound's Profile
A thorough risk assessment is the foundation of safe disposal. While this compound is not classified as acutely hazardous, its toxicological properties have not been fully investigated.[4][5] Therefore, it is prudent to handle it with a degree of caution appropriate for a novel chemical entity. The primary hazards are associated with its potential for irritation.[6]
GHS Hazard Profile:
| Hazard Class | GHS Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [6][7] |
| Eye Irritation | H319: Causes serious eye irritation | [6][7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | [6][7] |
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key chemical feature. While essential for synthetic strategies, it is thermally labile.[9][10] Upon heating, Boc-protected amines can decompose, releasing isobutylene and carbon dioxide.[9] While this is a common deprotection strategy, uncontrolled thermal decomposition during disposal (e.g., in an inappropriate waste stream) is undesirable.
Pre-Disposal Operations: The Foundational Steps
Proper disposal begins with meticulous handling and segregation at the source of generation.
Personal Protective Equipment (PPE)
To mitigate the risks of irritation, the following PPE is mandatory when handling this compound for disposal:
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[11] | Protects against accidental splashes and fine dust particles causing serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl recommended) and a lab coat.[6][11] | Prevents skin contact, which can cause irritation.[6] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or chemical fume hood.[8][11] | If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended to prevent respiratory tract irritation.[11] |
Waste Characterization and Segregation
The cornerstone of compliant disposal is accurate waste characterization.
-
Is the waste contaminated? Consider all materials that have come into contact with this compound, including glassware, weighing paper, gloves, and spill cleanup materials.
-
Is it a pure, unused reagent? Unwanted or expired reagents should be disposed of in their original containers whenever possible, with labels intact.[3]
-
Is it mixed with solvents? If dissolved in a solvent, the entire solution must be characterized based on the hazards of all components. Halogenated and non-halogenated solvent wastes should be collected separately.[12]
-
Are there incompatibilities? Do not mix this compound's waste with strong oxidizing agents.[5][13]
Crucially, never mix incompatible waste streams. This can lead to dangerous chemical reactions.[12] All waste containers must be clearly and accurately labeled with their full chemical contents; abbreviations and trade names are not acceptable.[12]
Disposal Protocols: A Step-by-Step Guide
The following protocols provide a decision-making framework. However, these are subordinate to your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your local EHS office for final approval.
Protocol 4.1: Solid Waste Disposal
This applies to the pure compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials.
-
Collection: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. A wide-mouthed plastic jar is often suitable for solid chemical waste.[14]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity
-
The date of accumulation
-
-
Storage: Store the sealed container in a designated satellite accumulation area, such as a ventilated cabinet or fume hood, away from incompatible materials.[15]
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Protocol 4.2: Liquid Waste Disposal
This applies to solutions containing this compound.
-
Segregation: Collect liquid waste in a dedicated, compatible container (e.g., a glass bottle for organic solvents).[12] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: The container label must list all chemical components and their approximate percentages. For example: "Hazardous Waste: Dichloromethane (95%), this compound (5%)".
-
Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program. Under no circumstances should this compound or its solutions be poured down the drain. [5] While some non-hazardous chemicals may be drain-disposed with approval, the uncharacterized toxicological profile of this compound makes this route inappropriate.[16][17]
Protocol 4.3: Empty Container Disposal
-
Decontamination: An "empty" container must not have any residual solid or free-flowing liquid.[16] Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of according to Protocol 4.2.[3]
-
Final Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion.[16] The clean, empty container can then typically be disposed of in the regular trash or designated glass disposal box.[14][16]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][8] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][8]
-
Spill Cleanup: For small spills of solid material, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.[4][8] Ensure adequate ventilation and wear appropriate PPE.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe and compliant waste disposal.
References
- Benchchem. tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
- ACS GCI Pharmaceutical Roundtable. Thermal Methods.
- Cole-Parmer.
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
- ChemicalBook.
- PubChem.
- Cornell University Environmental Health and Safety. 3.
- National Center for Biotechnology Information.
- Labor
- University of Minnesota Department of Chemistry. HANDLING OF HAZARDOUS (and nonhazardous) WASTE(s).
- Alfa Aesar.
- CymitQuimica. CAS 76944-95-1: tert-butyl [(3S)
- AK Scientific, Inc. Tert-Butyl (1-amino-1-oxopropan-2-yl)
- Fisher Scientific.
- Angene Chemical. (S)-tert-Butyl (2-oxoazepan-3-yl)
- ChemicalBook. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER.
- National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
Sources
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. aksci.com [aksci.com]
- 16. sfasu.edu [sfasu.edu]
- 17. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
As a key intermediate in the synthesis of novel pharmaceutical compounds, (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a compound of significant interest in drug development.[1] Its unique structure, featuring a protected amine and a lactam ring, makes it a valuable building block for creating complex molecular architectures.[1] However, as with any chemical reagent, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential safety and handling procedures for this compound, grounded in established safety data and best laboratory practices.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that can cause significant health effects. It is crucial to be aware of its potential hazards before commencing any work.
GHS Hazard Classification:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
Given these hazards, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) safety goggles. A face shield is recommended for larger quantities or when there is a significant splash risk.[2][3] | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or long-sleeved protective clothing is mandatory.[2][3] | To avoid skin contact which causes irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if dust formation is likely or if working outside of a fume hood.[2][3] | To prevent respiratory tract irritation from airborne particles.[2] |
General Hygiene Practices:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for minimizing risk.
3.1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Material and Waste: Have all necessary equipment and labeled waste containers prepared before starting your experiment.
3.2. Weighing and Dispensing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a spatula to handle the solid material, avoiding actions that could generate dust.
-
Close the container tightly immediately after use.
3.3. In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
3.4. Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Dispose of contaminated gloves and other disposable materials as hazardous waste in a designated, labeled container.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
